molecular formula C29H47N9O7 B12389181 P-aminophenylacetyl-tuftsin

P-aminophenylacetyl-tuftsin

Cat. No.: B12389181
M. Wt: 633.7 g/mol
InChI Key: LWGJHKZQCNVQPO-PSVXJDPFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-aminophenylacetyl-tuftsin is a useful research compound. Its molecular formula is C29H47N9O7 and its molecular weight is 633.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H47N9O7

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34)/t17-,20+,21+,22+,24+/m1/s1

InChI Key

LWGJHKZQCNVQPO-PSVXJDPFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O

Origin of Product

United States

Foundational & Exploratory

P-aminophenylacetyl-tuftsin: A Technical Guide to its Synthesis, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that stimulates the phagocytic activity of polymorphonuclear leukocytes and macrophages. Its discovery and synthesis have paved the way for the development of numerous analogs with modified biological activities. Among these, P-aminophenylacetyl-tuftsin stands out as a derivative with unique properties. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Significance

Tuftsin was originally identified as a biologically active component derived from the heavy chain of immunoglobulin G (IgG). Its ability to enhance phagocytosis, the process by which immune cells engulf and destroy foreign particles, has made it a subject of intense research. The synthesis of tuftsin and its analogs, including this compound, was first reported by Fridkin, Stabinsky, and their colleagues in 1977.[1] This pioneering work opened avenues for exploring the structure-activity relationships of tuftsin and for developing derivatives with potential therapeutic applications, such as carriers for targeted drug delivery or as modulators of the immune response.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by N-terminal modification. While the original 1977 publication by Fridkin et al. provides the foundational methodology, a detailed, step-by-step protocol is outlined below, based on established principles of peptide chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • Fmoc-L-Arg(Pbf)-Wang resin

  • Fmoc-L-Pro-OH

  • Fmoc-L-Lys(Boc)-OH

  • Fmoc-L-Thr(tBu)-OH

  • p-Nitrophenylacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Water

  • Palladium on carbon (Pd/C)

  • Hydrazine (B178648) hydrate (B1144303) or Hydrogen gas

  • Reagents for cleavage and purification (e.g., HPLC-grade solvents)

Procedure:

  • Solid-Phase Peptide Synthesis of Tuftsin:

    • The protected tuftsin backbone (Thr-Lys-Pro-Arg) is assembled on a solid support (Wang resin) using standard Fmoc-based solid-phase peptide synthesis protocols.

    • Each amino acid is coupled sequentially, starting from the C-terminal arginine. The process involves cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the next Fmoc-protected amino acid (using a coupling agent like DCC/HOBt in DMF/DCM).

  • N-terminal Acylation with p-Nitrophenylacetyl Group:

    • Following the final deprotection of the N-terminal threonine, the resin-bound peptide is acylated with p-nitrophenylacetic acid. This is typically carried out using a coupling agent such as DCC and HOBt in DMF.

  • Cleavage and Deprotection:

    • The p-nitrophenylacetyl-tuftsin is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly a mixture of TFA, TIS, and water.

  • Reduction of the Nitro Group:

    • The resulting p-nitrophenylacetyl-tuftsin is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate or hydrogen gas.

  • Purification:

    • The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by mass spectrometry and analytical HPLC.

Synthesis Workflow

Synthesis_Workflow start Fmoc-L-Arg(Pbf)-Wang resin spps Fmoc-SPPS of Thr-Lys-Pro-Arg start->spps acylation Acylation with p-Nitrophenylacetic acid spps->acylation cleavage Cleavage and Deprotection (TFA) acylation->cleavage reduction Reduction of Nitro Group (Pd/C, H2) cleavage->reduction purification RP-HPLC Purification reduction->purification final_product This compound purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity

This compound has been evaluated for its effects on key functions of polymorphonuclear leukocytes, namely phagocytosis and the reduction of nitroblue tetrazolium (NBT).

Phagocytosis Assay

The primary biological function of tuftsin is the stimulation of phagocytosis. The activity of this compound was assessed by its effect on the phagocytosis of heat-killed yeast by human polymorphonuclear leukocytes.

Experimental Protocol: Phagocytosis Assay

  • Preparation of Leukocytes: Human polymorphonuclear leukocytes are isolated from fresh heparinized blood by dextran (B179266) sedimentation and centrifugation over a Ficoll-Hypaque gradient.

  • Opsonization of Yeast: Heat-killed Saccharomyces cerevisiae are opsonized by incubation with fresh human serum.

  • Phagocytosis Reaction: The isolated leukocytes are incubated with the opsonized yeast in the presence and absence (control) of the test peptide (this compound or tuftsin) at various concentrations.

  • Microscopic Analysis: After incubation, smears are prepared, stained, and examined under a microscope. The phagocytic index is determined by counting the number of yeast cells ingested by a defined number of leukocytes.

Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT reduction assay is a measure of the metabolic activation of phagocytes, specifically the activation of the hexose (B10828440) monophosphate shunt and the production of reactive oxygen species.

Experimental Protocol: NBT Reduction Assay

  • Cell Preparation: Human polymorphonuclear leukocytes are prepared as described for the phagocytosis assay.

  • NBT Reduction: The leukocytes are incubated with NBT solution in the presence and absence (control) of the test peptide.

  • Quantification: The amount of formazan, the blue precipitate formed upon reduction of NBT, is quantified spectrophotometrically after extraction from the cells.

Summary of Biological Activity

The biological activity of this compound, as reported by Fridkin et al. (1977), is summarized in the table below.[1] Unlike tuftsin, which stimulates phagocytosis, this compound was found to have an inhibitory effect.

CompoundPhagocytosis ActivityNitroblue Tetrazolium (NBT) Reduction
TuftsinStimulatoryStimulatory
This compound Inhibitory No effect

Note: The original publication does not provide quantitative data (e.g., IC50 or percentage of inhibition) for the inhibitory effect of this compound.

Signaling Pathway of Tuftsin

While the specific signaling pathway initiated by this compound has not been elucidated, understanding the pathway of the parent molecule, tuftsin, provides a valuable framework. Tuftsin is known to bind to the receptor Neuropilin-1 (NRP1) on the surface of macrophages and microglia. This binding event triggers a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.

The interaction of tuftsin with NRP1 leads to the recruitment and activation of the TGF-β receptor 1 (TβR1). This, in turn, initiates the canonical TGF-β signaling pathway, which involves the phosphorylation of Smad3 proteins. Phosphorylated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes, ultimately leading to the observed immunomodulatory effects of tuftsin.

Tuftsin_Signaling cluster_cell Macrophage/Microglia tuftsin Tuftsin nrp1 Neuropilin-1 (NRP1) tuftsin->nrp1 Binds tgfbr1 TGF-β Receptor 1 (TβR1) nrp1->tgfbr1 Activates smad3 Smad3 tgfbr1->smad3 Phosphorylates p_smad3 p-Smad3 smad3->p_smad3 nucleus Nucleus p_smad3->nucleus Translocates gene_transcription Gene Transcription (Immunomodulation) nucleus->gene_transcription Regulates

Caption: The signaling pathway of tuftsin, initiated by its binding to Neuropilin-1.

Conclusion

This compound is a synthetically derived analog of the immunomodulatory peptide tuftsin. Its synthesis involves standard solid-phase peptide chemistry followed by N-terminal modification and reduction. In contrast to its parent molecule, this compound exhibits an inhibitory effect on phagocytosis by human polymorphonuclear leukocytes, while having no significant impact on NBT reduction. The discovery and study of such analogs are crucial for understanding the structure-activity relationships of tuftsin and for the rational design of novel immunomodulatory agents with specific and targeted activities. Further research is warranted to quantitatively characterize the inhibitory potency of this compound and to elucidate its precise mechanism of action at the molecular level.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of P-aminophenylacetyl-tuftsin, a synthetic analog of the endogenous immunomodulatory peptide, tuftsin (B1682037). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the well-documented signaling pathways of its parent compound, tuftsin. This guide details the receptor interactions, downstream signaling cascades, and cellular effects, with a focus on phagocytosis. Furthermore, it furnishes detailed experimental protocols for key assays and presents quantitative data for tuftsin to serve as a benchmark for future research on its analogs.

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a crucial role in the immune system by stimulating the function of phagocytic cells. This compound is a derivative of tuftsin, synthesized for various applications, including the development of immunoassays. Understanding the mechanism of action of tuftsin and its analogs is paramount for the development of novel immunomodulatory therapeutics. This guide synthesizes the current understanding of the molecular pathways activated by tuftsin, which are presumed to be conserved for this compound.

Core Mechanism of Action: The Tuftsin Signaling Pathway

The biological effects of tuftsin are initiated by its binding to specific cell surface receptors, primarily Neuropilin-1 (Nrp1). This interaction triggers a signaling cascade that culminates in enhanced phagocytic activity and other immunomodulatory responses.

Receptor Binding

Tuftsin binds to Neuropilin-1 (Nrp1), a single-pass transmembrane protein, which acts as a co-receptor for various growth factors and signaling molecules. Upon binding, Nrp1 associates with the Transforming Growth Factor-beta (TGFβ) receptor-1 (TβR1), initiating the canonical TGFβ signaling pathway.

Downstream Signaling Cascade

The activation of the TβR1 kinase leads to the phosphorylation of intracellular effector proteins, primarily Smad3. Phosphorylated Smad3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Concurrently, this pathway has been shown to reduce the phosphorylation of Akt, a key regulator of cell survival and metabolism.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TBR1 TGFβ Receptor-1 (TβR1) Nrp1->TBR1 Activates Smad3 Smad3 TBR1->Smad3 Phosphorylates Akt Akt TBR1->Akt Inhibits Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Smad4 Smad4 pSmad3->Smad4 Forms complex Nucleus Nucleus Smad4->Nucleus Translocates pAkt p-Akt (Reduced) Akt->pAkt Gene Transcription Gene Transcription Nucleus->Gene Transcription Enhanced Phagocytosis Enhanced Phagocytosis Gene Transcription->Enhanced Phagocytosis

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes key quantitative parameters for the parent compound, tuftsin, to provide a reference for its biological activity.

ParameterLigandReceptor/Cell TypeValueReference
Binding Affinity (KD) TuftsinNeuropilin-1 (Nrp1)10.65 µM
Binding Affinity (KD) TuftsinACE2460 µM
Optimal Concentration for Phagocytosis Stimulation TuftsinHuman Polymorphonuclear Leukocytes (PMNs)5 µg/ml

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of tuftsin and its analogs.

Phagocytosis Assay using Fluorescent Microspheres and Flow Cytometry

This assay quantitatively measures the uptake of fluorescent particles by phagocytic cells.

Materials:

  • Phagocytic cells (e.g., human polymorphonuclear leukocytes - PMNs)

  • Fluorescent microspheres

  • This compound or tuftsin

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Trypsin

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Protocol:

  • Isolate and prepare human PMNs.

  • Seed PMNs in a 24-well plate.

  • Treat the cells with varying concentrations of this compound or tuftsin (e.g., 5 µg/ml) and incubate for 15 minutes at 37°C.

  • Add fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1 and incubate for an appropriate time to allow phagocytosis.

  • To remove non-internalized microspheres, wash the cells with an appropriate buffer.

  • Treat the cells with trypsin to detach surface-bound microspheres.

  • Centrifuge the cells through a layer of FBS to pellet the cells and remove remaining free microspheres.

  • Resuspend the cell pellet in a suitable buffer for flow cytometry.

  • Analyze the samples on a flow cytometer to quantify the percentage of fluorescent cells (cells that have phagocytosed microspheres) and the mean fluorescence intensity (indicative of the number of microspheres per cell).

Phagocytosis_Workflow A 1. Isolate and Seed PMNs B 2. Treat with this compound A->B C 3. Add Fluorescent Microspheres B->C D 4. Incubate to Allow Phagocytosis C->D E 5. Wash and Treat with Trypsin D->E F 6. Centrifuge through FBS E->F G 7. Resuspend for Flow Cytometry F->G H 8. Analyze Data G->H

Figure 2: Experimental workflow for the phagocytosis assay.
Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay measures the production of reactive oxygen species (ROS) during phagocytosis, which reduces the yellow NBT to a blue formazan (B1609692) product.

Materials:

  • Phagocytic cells

  • This compound or tuftsin

  • Nitroblue Tetrazolium (NBT) solution

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Prepare a suspension of phagocytic cells.

  • In a 96-well plate, add the cell suspension.

  • Add varying concentrations of this compound or tuftsin to the wells. Include a positive control (PMA) and a negative control (untreated cells).

  • Add the NBT solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Measure the absorbance of the blue formazan product at a specific wavelength (typically around 570 nm) using a spectrophotometer. The intensity of the blue color is proportional to the phagocytic activity.

Receptor Binding Assay

This assay determines the binding affinity of this compound to its receptor.

Materials:

  • Cells expressing the target receptor (e.g., Nrp1-expressing cells)

  • Radiolabeled or fluorescently-labeled tuftsin analog

  • Unlabeled this compound (as a competitor)

  • Binding buffer

  • Filtration apparatus

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Prepare membranes from cells expressing the receptor of interest.

  • In a multi-well plate, add the cell membranes.

  • Add a fixed concentration of the labeled tuftsin analog to each well.

  • Add increasing concentrations of unlabeled this compound to compete for binding with the labeled ligand.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand by rapid filtration through a filter mat that retains the cell membranes.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Analyze the data to determine the binding affinity (Ki or IC50) of this compound.

Conclusion

This compound, as an analog of tuftsin, is presumed to exert its immunomodulatory effects through the Neuropilin-1/TGFβ signaling pathway, leading to enhanced phagocytosis and other cellular responses. While direct quantitative data for this specific analog remains to be fully elucidated, the experimental protocols and reference data provided in this guide offer a robust framework for its further investigation. Future studies should focus on quantitatively characterizing the biological activity of this compound to fully understand its therapeutic potential.

The Biological Activity of P-aminophenylacetyl-tuftsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that enhances various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities. Its biological activity is mediated through specific receptors on macrophages and polymorphonuclear leukocytes (PMNs). P-aminophenylacetyl-tuftsin is a synthetic analog of tuftsin, developed to probe its biological functions and receptor interactions. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key experimental findings, detailing relevant methodologies, and illustrating its mechanism of action.

Core Biological Activity of this compound

This compound primarily acts as a competitive antagonist of the tuftsin receptor. Its biological effects are characterized by the inhibition of tuftsin-stimulated phagocytosis without impacting the metabolic burst associated with this process.

Data Presentation

The available quantitative data on the biological activity of this compound is limited in the accessible literature. However, qualitative and comparative findings from key studies are summarized below.

Table 1: Summary of Biological Effects of this compound on Human Polymorphonuclear Leukocytes (PMNs)

Biological AssayEffect of TuftsinEffect of this compoundReference
Phagocytosis of Heat-Killed YeastStimulatoryInhibitory to tuftsin's action[1]
Nitroblue Tetrazolium (NBT) ReductionStimulatoryNo effect[1]
Receptor BindingBinds to tuftsin receptorCompetitively inhibits tuftsin binding[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information from the primary literature.

Phagocytosis Assay (Heat-Killed Yeast)

This protocol describes a representative method for assessing the effect of this compound on the phagocytosis of yeast by human PMNs.

Objective: To quantify the inhibitory effect of this compound on tuftsin-stimulated phagocytosis.

Materials:

  • Heparinized human venous blood

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Heat-killed Saccharomyces cerevisiae (yeast)

  • Tuftsin

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Microscope slides

  • Light microscope

Methodology:

  • Isolation of Human Polymorphonuclear Leukocytes (PMNs):

    • Isolate PMNs from fresh heparinized human blood by Ficoll-Paque density gradient centrifugation.

    • After separation, wash the PMN-rich pellet with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.

    • Assess cell viability using the trypan blue exclusion method.

  • Preparation of Yeast Suspension:

    • Wash heat-killed Saccharomyces cerevisiae three times with PBS.

    • Resuspend the yeast in HBSS to a final concentration of 1 x 10^8 cells/mL.

  • Phagocytosis Assay:

    • In separate tubes, pre-incubate PMNs (1 x 10^6 cells) with:

      • HBSS (Control)

      • Tuftsin (e.g., 1 µg/mL)

      • This compound at various concentrations

      • Tuftsin (e.g., 1 µg/mL) in the presence of varying concentrations of this compound

    • Incubate the tubes for 15 minutes at 37°C.

    • Add the yeast suspension to each tube at a PMN:yeast ratio of 1:10.

    • Incubate for 30 minutes at 37°C with gentle shaking.

    • Stop the phagocytosis by placing the tubes on ice.

    • Prepare smears on microscope slides, air dry, and stain with Giemsa stain.

  • Data Analysis:

    • Using a light microscope, determine the phagocytic index (percentage of PMNs that have ingested at least one yeast particle) and the phagocytic capacity (average number of yeast particles per phagocytizing PMN) by counting at least 200 PMNs per slide.

    • Calculate the percentage of inhibition of phagocytosis by this compound compared to the tuftsin-stimulated control.

Nitroblue Tetrazolium (NBT) Reduction Assay

This protocol outlines a method to assess the effect of this compound on the respiratory burst of PMNs.

Objective: To determine if this compound affects the tuftsin-stimulated respiratory burst in PMNs.

Materials:

  • Isolated human PMNs (as described above)

  • Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Tuftsin

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • HBSS

  • Spectrophotometer or microplate reader

Methodology:

  • Cell Preparation:

    • Suspend isolated PMNs in HBSS at a concentration of 5 x 10^6 cells/mL.

  • NBT Assay:

    • In a 96-well microplate, add the following to triplicate wells:

      • PMN suspension

      • NBT solution

      • Test compounds: HBSS (negative control), Tuftsin, this compound, Tuftsin + this compound, PMA (positive control).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement of Formazan (B1609692) Production:

    • Stop the reaction by adding 0.1 M HCl.

    • Centrifuge the plate and discard the supernatant.

    • Add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan precipitate.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of NBT reduced.

    • Compare the absorbance values of the different treatment groups to the control to determine the effect of each compound on the respiratory burst.

Signaling Pathways and Mechanisms

Tuftsin Signaling Pathway

Tuftsin initiates its biological effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. This binding event is thought to trigger a downstream signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway, ultimately leading to the enhancement of phagocytosis.[1][3]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Complex Nrp1->TGFbR Activates Signaling_Cascade Downstream Signaling Cascade (e.g., Smad proteins) TGFbR->Signaling_Cascade Initiates Phagocytosis Enhanced Phagocytosis Signaling_Cascade->Phagocytosis Leads to

Tuftsin Signaling Pathway

Experimental Workflow: Phagocytosis Inhibition Assay

The experimental workflow to determine the inhibitory effect of this compound involves isolating PMNs, pre-incubating them with the compounds, allowing phagocytosis of yeast to occur, and then quantifying the extent of phagocytosis.

Phagocytosis_Inhibition_Workflow A Isolate Human PMNs from Blood B Pre-incubate PMNs with: - Control (HBSS) - Tuftsin - this compound - Tuftsin + this compound A->B C Add Heat-Killed Yeast to PMN Suspensions B->C D Incubate to Allow Phagocytosis C->D E Prepare and Stain Microscope Slides D->E F Quantify Phagocytosis (Phagocytic Index and Capacity) E->F

Phagocytosis Inhibition Assay Workflow

Logical Relationship: Antagonistic Action of this compound

This compound acts as a competitive antagonist at the tuftsin receptor (Nrp1). It binds to the receptor but does not elicit a downstream signal for phagocytosis. By occupying the receptor, it prevents tuftsin from binding and initiating its phagocytosis-enhancing effects.

Antagonistic_Action Tuftsin Tuftsin Receptor Tuftsin Receptor (Nrp1) Tuftsin->Receptor Binds and Activates Analog This compound Analog->Receptor Binds and Blocks Stimulation Phagocytosis Stimulation Receptor->Stimulation Inhibition No Stimulation Receptor->Inhibition

Antagonistic Action of this compound

Conclusion

This compound is a valuable research tool for studying the biological roles of tuftsin and its receptor. Its primary characterized activity is the competitive inhibition of tuftsin-stimulated phagocytosis in human polymorphonuclear leukocytes. Notably, it does not interfere with the tuftsin-induced respiratory burst, suggesting a specific antagonism at the receptor level that uncouples phagocytic signaling from metabolic activation pathways. Further research to obtain more precise quantitative data on its inhibitory potency (e.g., IC50 values) would be beneficial for its application in pharmacological and immunological studies. The elucidation of the tuftsin signaling pathway involving Neuropilin-1 provides a clearer framework for understanding the mechanism of action of both tuftsin and its antagonists like this compound.

References

Initial Studies on P-aminophenylacetyl-tuftsin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies conducted on P-aminophenylacetyl-tuftsin, an analogue of the naturally occurring immunomodulatory tetrapeptide, tuftsin (B1682037) (Thr-Lys-Pro-Arg). The core focus of this document is to present the available data on its biological activity, detail the experimental methodologies employed in its initial characterization, and visualize the pertinent biological pathways and experimental workflows. The information presented herein is primarily derived from the seminal work of Fridkin et al. (1977) in Biochimica et Biophysica Acta.

Core Findings on the Biological Activity of this compound

Initial investigations into the biological effects of this compound revealed its interaction with human polymorphonuclear leukocytes (PMNs), the most abundant type of white blood cells. The studies focused on two key functions of these immune cells: phagocytosis and the respiratory burst, measured via nitroblue tetrazolium (NBT) reduction.

Data Presentation

The quantitative data from these initial studies are summarized below. It is important to note that the primary source describes the effect on phagocytosis qualitatively.

Biological ActivityTuftsin EffectThis compound EffectReference
Phagocytosis of Heat-Killed YeastStimulatoryInhibitory to tuftsin's action[1]
Nitroblue Tetrazolium (NBT) ReductionStimulatoryNo effect[1]

Table 1: Summary of the Biological Effects of Tuftsin and this compound on Human Polymorphonuclear Leukocytes. [1]

Experimental Protocols

The following sections detail the methodologies likely employed in the synthesis and biological evaluation of this compound, based on the original study and common practices of the era.

Synthesis of this compound

This compound was synthesized using a combination of conventional and polymeric-reagent-based solid-phase peptide synthesis (SPPS) approaches.[1] The general workflow for such a synthesis is outlined below.

Workflow for Solid-Phase Peptide Synthesis of this compound

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (C to N) cluster_2 N-terminal Modification cluster_3 Cleavage and Purification resin_prep 1. Swelling of chloromethylated polystyrene resin attach_arg 2. Attachment of Boc-Arg(NO2) resin_prep->attach_arg deprotect_arg 3. Deprotection of Boc group attach_arg->deprotect_arg couple_pro 4. Coupling of Boc-Pro deprotect_arg->couple_pro deprotect_pro 5. Deprotection couple_pro->deprotect_pro couple_lys 6. Coupling of Boc-Lys(Z) deprotect_pro->couple_lys deprotect_lys 7. Deprotection couple_lys->deprotect_lys couple_thr 8. Coupling of Boc-Thr(Bzl) deprotect_lys->couple_thr deprotect_thr 9. Deprotection couple_thr->deprotect_thr couple_pnp 10. Coupling of p-nitrophenylacetyl chloride deprotect_thr->couple_pnp reduce_nitro 11. Reduction of nitro group to amino group couple_pnp->reduce_nitro cleavage 12. Cleavage from resin and removal of side-chain protecting groups with HF reduce_nitro->cleavage purification 13. Purification by chromatography cleavage->purification

A generalized workflow for the solid-phase synthesis of this compound.

Protocol Details:

  • Resin Preparation: Chloromethylated polystyrene resin is swollen in an appropriate solvent like dichloromethane (B109758) (DCM).

  • Amino Acid Attachment and Elongation: The peptide chain is assembled stepwise from the C-terminus to the N-terminus. For each cycle, the Nα-Boc-protected amino acid is coupled, followed by the removal of the Boc protecting group with trifluoroacetic acid (TFA) to allow for the next coupling reaction. Side-chain protecting groups (e.g., Nitro for Arginine, Z for Lysine, Benzyl for Threonine) are used to prevent side reactions.

  • N-terminal Modification: Following the final deprotection of the N-terminal threonine, p-nitrophenylacetyl chloride is coupled to the free amino group. The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation, to yield the p-aminophenylacetyl moiety.

  • Cleavage and Purification: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). The crude peptide is then purified using chromatographic techniques.

Phagocytosis Assay

The effect of this compound on the phagocytic activity of human polymorphonuclear leukocytes was assessed by measuring the engulfment of heat-killed yeast cells.[1]

Experimental Workflow for Phagocytosis Assay

G cluster_0 Cell and Reagent Preparation cluster_1 Incubation cluster_2 Analysis isolate_pmns 1. Isolate PMNs from fresh human blood incubate 3. Incubate PMNs with tuftsin and/or this compound isolate_pmns->incubate prep_yeast 2. Prepare heat-killed yeast suspension add_yeast 4. Add yeast suspension to PMNs prep_yeast->add_yeast incubate->add_yeast stop_phago 5. Stop phagocytosis (e.g., with cold saline) add_yeast->stop_phago stain 6. Stain cells stop_phago->stain microscopy 7. Quantify phagocytosis by microscopy stain->microscopy

A typical workflow for assessing the effect of peptides on neutrophil phagocytosis.

Protocol Details:

  • Isolation of Human Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from fresh, heparinized human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Preparation of Yeast Suspension: Saccharomyces cerevisiae is cultured, harvested, washed, and then heat-killed. The yeast cells are opsonized by incubation with fresh human serum to facilitate phagocytosis.

  • Phagocytosis Assay: Isolated PMNs are incubated with the test peptides (tuftsin, this compound, or a combination) in a suitable buffer at 37°C. The opsonized yeast suspension is then added, and the mixture is incubated to allow for phagocytosis.

  • Quantification: The phagocytic process is stopped, and the cells are stained (e.g., with Giemsa stain). The number of yeast cells ingested per 100 PMNs is determined by light microscopy.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide (B77818) anions during the respiratory burst in neutrophils.

Protocol Details:

  • Cell Preparation: PMNs are isolated as described for the phagocytosis assay.

  • NBT Reduction Assay: PMNs are incubated with the test peptides at 37°C. NBT is then added to the cell suspension. Stimulated PMNs reduce the soluble yellow NBT into insoluble blue formazan (B1609692) deposits.

  • Quantification: The reaction is stopped, and the formazan is extracted from the cells using a solvent (e.g., pyridine (B92270) or dimethylformamide). The amount of formazan is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 515 nm).

Proposed Mechanism of Action and Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, its inhibitory effect on tuftsin-mediated phagocytosis suggests it may act as an antagonist at the tuftsin receptor. Tuftsin is known to bind to neuropilin-1 (Nrp1) on the surface of phagocytes, which then signals through the TGF-β receptor pathway.[2]

Proposed Antagonistic Action of this compound on the Tuftsin Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling tuftsin Tuftsin nrp1 Neuropilin-1 (Nrp1) Receptor tuftsin->nrp1 Binds and Activates p_apa_tuftsin This compound p_apa_tuftsin->nrp1 Binds/Competes tgfbr TGF-β Receptor Activation nrp1->tgfbr inhibition Inhibition of Phagocytosis nrp1->inhibition smad3 Smad3 Phosphorylation tgfbr->smad3 phagocytosis Enhanced Phagocytosis smad3->phagocytosis

A diagram illustrating the presumed competitive antagonism of this compound at the tuftsin receptor.

The inhibitory action of this compound suggests that the N-terminal modification with a p-aminophenylacetyl group may allow the analogue to bind to the neuropilin-1 receptor but fail to induce the conformational change necessary for downstream signaling, thereby competitively blocking the binding of native tuftsin and inhibiting its stimulatory effect on phagocytosis.[1][2] The lack of effect on NBT reduction suggests that the signaling pathway leading to the respiratory burst may be distinct or less sensitive to this particular modification.

Conclusion and Future Directions

The initial studies on this compound established it as an antagonist of tuftsin-stimulated phagocytosis in human polymorphonuclear leukocytes.[1] This finding is significant as it highlights the sensitivity of the tuftsin receptor to N-terminal modifications and provides a tool for probing the structure-activity relationship of tuftsin and its analogues.

Further research is warranted to:

  • Quantify the inhibitory potency of this compound (e.g., determine its IC50).

  • Elucidate its precise binding kinetics and mechanism of antagonism at the neuropilin-1 receptor.

  • Investigate its effects on other tuftsin-mediated cellular functions.

  • Explore its potential as a modulator of immune responses in various pathological conditions.

This technical guide serves as a foundational resource for researchers interested in the further exploration of this compound and other modified tuftsin analogues in the context of immunology and drug development.

References

Foundational Research on Tuftsin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tuftsin (B1682037) analogs, focusing on their synthesis, structure-activity relationships, and biological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of these immunomodulatory peptides. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways.

Introduction to Tuftsin and Its Analogs

Tuftsin is a naturally occurring tetrapeptide, Thr-Lys-Pro-Arg (TKPR), that is derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2] It was first identified as a potent stimulator of phagocytosis by neutrophils, macrophages, and monocytes.[2][3] Tuftsin exerts a wide range of biological activities, including the enhancement of immune responses, and antimicrobial and antitumor effects.[2][4]

The therapeutic potential of tuftsin is limited by its short half-life in vivo due to enzymatic degradation. This has led to the development of a multitude of tuftsin analogs with improved stability and enhanced or modified biological activities.[5] Research into these analogs has focused on understanding the structure-activity relationships that govern their immunomodulatory functions.

Synthesis of Tuftsin Analogs

The synthesis of tuftsin and its analogs is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being the most common approach.[6][7][8][9] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process.[6][7]

Experimental Protocol: Solid-Phase Synthesis of a Tuftsin Analog (e.g., H-Thr-Lys-Pro-Arg-NH₂)

This protocol outlines the manual synthesis of a C-terminally amidated tuftsin analog using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638), 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (or Oxyma) (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling.

    • Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the remaining amino acids in the sequence: Pro, Lys(Boc), and Thr(tBu).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Biological Activities of Tuftsin Analogs

The primary biological activity of tuftsin and its analogs is the stimulation of phagocytosis by immune cells.[2][3] Additionally, these peptides can modulate other immune functions, such as the production of cytokines.[10]

Phagocytosis Stimulation

The ability of tuftsin analogs to enhance the phagocytic activity of macrophages and neutrophils is a key measure of their biological function. This is often assessed using in vitro assays with fluorescently labeled particles.

This protocol describes a flow cytometry-based assay to quantify the phagocytosis of fluorescent beads by the murine macrophage cell line RAW 264.7.[11][12][13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (supplemented with 10% FBS and antibiotics)

  • Fluorescent latex beads (e.g., 1 µm, FITC-labeled)

  • Tuftsin or tuftsin analog solutions of known concentrations

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Flow cytometer

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free DMEM to each well.

    • Add varying concentrations of the tuftsin analog to the wells. Include a positive control (e.g., a known phagocytosis stimulator like LPS or tuftsin) and a negative control (medium only).

    • Incubate for 1-2 hours at 37°C.

  • Phagocytosis Induction:

    • Add fluorescent latex beads to each well at a particle-to-cell ratio of approximately 10:1 to 50:1.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence:

    • Aspirate the medium containing non-phagocytosed beads.

    • Wash the cells three times with cold PBS to remove unbound beads.

    • Add trypan blue solution (0.4%) to each well and incubate for 1-2 minutes to quench the fluorescence of beads attached to the outer cell surface.

  • Cell Harvesting and Analysis:

    • Wash the cells twice with cold PBS.

    • Detach the cells from the plate using a cell scraper or a gentle enzymatic detachment solution (e.g., Accutase).

    • Transfer the cell suspension to FACS tubes.

    • Analyze the cells by flow cytometry, measuring the percentage of fluorescent cells (cells that have phagocytosed beads) and the mean fluorescence intensity (indicating the number of beads per cell).

Cytokine Secretion

Tuftsin analogs can also influence the inflammatory response by modulating the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages.[10]

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the culture supernatants of macrophages treated with tuftsin analogs.[15][16][17][18][19][20][21][22][23][24]

Materials:

  • RAW 264.7 macrophages or primary macrophages

  • Complete culture medium

  • Tuftsin or tuftsin analog solutions

  • Lipopolysaccharide (LPS) as a positive control

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the tuftsin analog. Include a positive control (LPS, 100 ng/mL) and a negative control (medium only).

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the culture supernatants without disturbing the cell layer.

    • Supernatants can be assayed immediately or stored at -80°C.

  • ELISA Procedure (perform according to the kit manufacturer's instructions):

    • Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add the collected culture supernatants and a series of known standards to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

    • Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

    • Stopping the Reaction: Add the stop solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TNF-α or IL-6 in the experimental samples by interpolating their absorbance values on the standard curve.

Structure-Activity Relationship and Quantitative Data

The biological activity of tuftsin analogs is highly dependent on their amino acid sequence and structure. Structure-activity relationship (SAR) studies have revealed several key features for optimal activity. For instance, the integrity of the C-terminal arginine is crucial for receptor binding and biological function.[10] Modifications at the N-terminus and within the peptide backbone can influence both potency and stability.

The following tables summarize quantitative data from various studies on tuftsin analogs.

Table 1: Phagocytosis-Stimulating Activity of Tuftsin Analogs

AnalogCell TypeAssay MethodActivity Relative to Tuftsin (%)Reference
Tuftsin (TKPR)Human PMNsFluorescent Bead Uptake100[3]
cyclo(TKPRG)Human PMNsFluorescent Bead UptakeSimilar to tuftsin, but 50-fold more potent[6]
cyclo(TKPRD) - Isomer 1Human PMNsFluorescent Bead UptakeSimilar to tuftsin, but 5-fold more potent[6]
cyclo(TKPRD) - Isomer 2Human PMNsFluorescent Bead UptakeInactive[6]
LDP-TF (fusion protein)Murine MacrophagesFITC-BSA UptakeIncreased phagocytosis[2]

Table 2: Cytokine Secretion Induced by Tuftsin Analogs

AnalogCell TypeCytokineConcentrationFold Increase over ControlReference
Tuftsin-MDP ConjugatesHuman MonocytesTNF-α10 µg/mLSignificant increase[10]
Tuftsin-MDP ConjugatesHuman MonocytesIL-610 µg/mLSignificant increase[10]
H-Thr-Lys-Pro-Arg(NO₂)-OHHuman MonocytesTNF-α10 µg/mLEfficient stimulation[10]
H-Thr-Lys-Pro-Arg(NO₂)-OHHuman MonocytesIL-610 µg/mLEfficient stimulation[10]

Table 3: Cytotoxicity of Tuftsin Analogs

AnalogCell LineIC₅₀ (µM)Reference
LDM-TF (fusion protein)CTC-105 (Gastric Cancer)0.0184[2]
LDM-TF (fusion protein)CTC-141 (Gastric Cancer)0.000014[2]
LDM-TF (fusion protein)HGC (Gastric Cancer)0.00012[2]
LDM-TF (fusion protein)MGC (Gastric Cancer)0.00011[2]

Signaling Pathway of Tuftsin Analogs

Tuftsin and its analogs initiate their cellular effects by binding to specific receptors on the surface of immune cells. Neuropilin-1 (NRP1) has been identified as a key receptor for tuftsin.[2] Upon binding to NRP1, tuftsin activates the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2]

This activation involves the recruitment and phosphorylation of the TGF-β type I and type II receptors (TGFβRI/II). The activated receptor complex then phosphorylates downstream signaling molecules, primarily the Smad proteins (Smad2 and Smad3). Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in immune modulation.

Visualization of the Tuftsin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by tuftsin binding to NRP1.

Tuftsin_Signaling Tuftsin Tuftsin / Analog NRP1 Neuropilin-1 (NRP1) Tuftsin->NRP1 Binds TGFbR_complex TGFβRI / TGFβRII Receptor Complex NRP1->TGFbR_complex Activates Smad23 Smad2/3 TGFbR_complex->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3 - Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Immune Modulation) Nucleus->Gene_Transcription Regulates

Tuftsin/NRP1 signaling pathway.
Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of tuftsin analogs.

Experimental_Workflow start Start synthesis Solid-Phase Peptide Synthesis of Tuftsin Analog start->synthesis purification Purification (HPLC) & Characterization (MS) synthesis->purification cell_culture Macrophage Cell Culture (e.g., RAW 264.7) purification->cell_culture phagocytosis_assay Phagocytosis Assay cell_culture->phagocytosis_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA cell_culture->cytokine_assay data_analysis Data Analysis & Structure-Activity Relationship phagocytosis_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Workflow for tuftsin analog research.

Conclusion

The foundational research on tuftsin analogs has established a strong basis for their development as potential immunotherapeutic agents. The methodologies for their synthesis and biological evaluation are well-defined, and a clearer understanding of their mechanism of action is emerging. The quantitative data from structure-activity relationship studies provide valuable insights for the rational design of novel analogs with improved therapeutic profiles. This technical guide serves as a comprehensive resource to facilitate further research and development in this promising field.

References

The Immunomodulatory Landscape of Tuftsin Analogs: A Deep Dive into p-Aminophenylacetyl-Tuftsin's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of p-aminophenylacetyl-tuftsin and related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of tuftsin's therapeutic potential.

Executive Summary

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator primarily recognized for its ability to stimulate phagocytic activity in macrophages and neutrophils.[1][2][3] Its therapeutic applications are vast, ranging from anti-tumor and anti-inflammatory to antimicrobial and anti-viral activities.[1] However, tuftsin's short half-life of approximately 16 minutes in human plasma limits its clinical utility.[4] This has driven extensive research into the synthesis of more stable and potent analogs. This guide focuses on the structure-activity relationships of these derivatives, with a particular emphasis on modifications such as the introduction of a p-aminophenylacetyl group, to elucidate the chemical features crucial for biological activity.

Structure-Activity Relationship of Tuftsin Analogs

The biological activity of tuftsin is highly dependent on its amino acid sequence and the integrity of its functional groups. The C-terminal arginine residue's guanidine (B92328) group is critical for maximal activity, and any modification, including changes to its side chain length, can lead to a decrease in potency.[5] However, preserving the positive charge at this position can yield analogs with considerable activity.[5] The N-terminal threonine and the central Lys-Pro dipeptide also play important roles in receptor binding and conformational stability.

Quantitative Analysis of Tuftsin Analog Activity

The following tables summarize the biological activities of various tuftsin analogs, including those with modifications at the N-terminus, C-terminus, and within the peptide backbone. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Phagocytosis-Stimulating Activity of N-Terminal Modified Tuftsin Analogs

Compound/AnalogModificationCell TypeAssay MethodConcentration for Max. EffectRelative Activity (%) vs. TuftsinReference
TuftsinNone (Thr-Lys-Pro-Arg)Human PMNsFluorescent Microsphere Uptake5 µg/mL100[2]
[O=C Thr¹]-tuftsinN-terminal cyclizationLeukocytesNot SpecifiedNot SpecifiedActive[6]
This compoundAcylation of N-terminusNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/A
(M2e)4-tuftsinConjugation to M2e peptideNot SpecifiedNot SpecifiedNot SpecifiedEnhanced Immune Response[4]

Table 2: Receptor Binding Affinity of Tuftsin Analogs

Compound/AnalogReceptorCell TypeKD (µM)Competitive BindingReference
TuftsinNeuropilin-1 (Nrp1)MicrogliaNot SpecifiedYes[7][8]
TuftsinACE2Recombinant Human460Yes[9]
H-Thr[(α + β)-O-glucosyl]-Lys-Pro-Arg-OHTuftsin ReceptorMouse Peritoneal MacrophagesNot SpecifiedHigher than Tuftsin[10]
Biotinylated TuftsinTuftsin ReceptorMicrogliaNot SpecifiedYes[7]

Table 3: In Vitro Cytotoxicity of Tuftsin Conjugates

Compound/Analog SeriesTarget Cell LinesIC₅₀ (µM)ActivityReference
1,4-dihydroxyanthraquinone (Type A)A549, HL-60> 50Low[11]
1-nitroacridine (Type B)A549, HL-600.8 - 15.4Potent and Selective[11]
4-carboxyacridone (Type C)A549, HL-60> 50Low[11]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the activity of tuftsin and its analogs.

In Vitro Phagocytosis Assay

This assay quantifies the ability of tuftsin analogs to enhance the phagocytic capacity of immune cells.

  • Cell Preparation : Human polymorphonuclear leukocytes (PMNs) or murine macrophages (e.g., J774A.1) are isolated and plated in 24-well plates at a density of 5 x 10⁴ cells per well.[2][12]

  • Opsonization of Particles : Fluorescently labeled microspheres or FITC-labeled bovine serum albumin (BSA) are used as phagocytic targets.[2][13]

  • Incubation : The plated cells are incubated with varying concentrations of the tuftsin analog (e.g., 5 µg/mL) for a specified period (e.g., 15 minutes) at 37°C.[2]

  • Phagocytosis : The opsonized particles are added to the wells at a specific particle-to-cell ratio (e.g., 50:1) and incubated to allow for phagocytosis.[2]

  • Quenching and Washing : Extracellular fluorescence is quenched, and non-phagocytosed particles are removed by washing and trypsin treatment, followed by centrifugation.[2]

  • Quantification : The percentage of phagocytic cells and the number of ingested particles per cell are determined using flow cytometry or fluorescence microscopy.[2][13]

Receptor Binding Assay

This assay measures the affinity of tuftsin analogs for their cellular receptors.

  • Cell Preparation : Microglia or other target cells expressing tuftsin receptors are prepared.

  • Radiolabeling/Fluorescent Labeling : Tuftsin or its analog is labeled with a radioactive isotope (e.g., ³H) or a fluorescent probe.

  • Binding Reaction : The cells are incubated with the labeled ligand at various concentrations in the presence or absence of an unlabeled competitor (the tuftsin analog being tested).

  • Separation : Bound and free ligands are separated by filtration or centrifugation.

  • Quantification : The amount of bound labeled ligand is measured using a scintillation counter or a fluorescence plate reader. The data is then used to calculate binding parameters such as the dissociation constant (KD).

A surface plasmon resonance (SPR) based competition assay can also be used to determine the binding affinity of tuftsin analogs to receptors like ACE2.[9][14]

In Vitro Cytotoxicity Assay

This assay assesses the ability of tuftsin conjugates to kill cancer cells.

  • Cell Culture : Human tumor cell lines (e.g., A549 lung adenocarcinoma, HL-60 myeloblastic leukemia) are cultured under standard conditions.[11]

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the tuftsin conjugates for a specified duration (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a standard method such as the MTT or SRB assay.

  • IC₅₀ Determination : The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.[11]

Signaling Pathways and Experimental Workflows

The biological effects of tuftsin are mediated through specific cell surface receptors and downstream signaling cascades.

Tuftsin Signaling Pathway

Tuftsin has been shown to bind to Neuropilin-1 (Nrp1), which acts as a co-receptor with other transmembrane proteins to initiate intracellular signaling.[7][8] One of the key pathways activated by tuftsin is the canonical Transforming Growth Factor-beta (TGF-β) pathway.[8] This interaction leads to the phosphorylation of Smad3 and a subsequent anti-inflammatory M2 shift in microglia.[8]

Tuftsin_Signaling_Pathway Tuftsin Tuftsin / Analog ReceptorComplex Receptor Complex Tuftsin->ReceptorComplex Binds Nrp1 Neuropilin-1 (Nrp1) Nrp1->ReceptorComplex TGFbR1 TGF-β Receptor 1 TGFbR1->ReceptorComplex Smad3 Smad3 ReceptorComplex->Smad3 pSmad3 p-Smad3 Smad3->pSmad3 Phosphorylation Nucleus Nucleus pSmad3->Nucleus Translocation GeneExpression Gene Expression (Anti-inflammatory) Nucleus->GeneExpression M2Shift M2 Macrophage Polarization GeneExpression->M2Shift

Caption: Tuftsin binds to a receptor complex including Nrp1 and TGF-βR1, initiating downstream signaling.

Experimental Workflow for Phagocytosis Assay

The following diagram illustrates the key steps in a typical in vitro phagocytosis assay used to assess the activity of tuftsin analogs.

Phagocytosis_Workflow Start Start IsolateCells Isolate & Plate Phagocytic Cells Start->IsolateCells AddAnalog Incubate with Tuftsin Analog IsolateCells->AddAnalog AddParticles Add Fluorescent Particles AddAnalog->AddParticles IncubatePhago Incubate for Phagocytosis AddParticles->IncubatePhago Wash Wash & Remove External Particles IncubatePhago->Wash Analyze Analyze via Flow Cytometry or Microscopy Wash->Analyze End End Analyze->End

References

P-Aminophenylacetyl-Tuftsin: A Technical Examination of its Modulatory Role in Phagocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of P-aminophenylacetyl-tuftsin, an analog of the naturally occurring tetrapeptide tuftsin (B1682037). Contrary to the phagocytosis-stimulating properties of its parent compound, evidence indicates that N-terminal modification with a p-aminophenylacetyl group confers an inhibitory role on tuftsin's activity. This document synthesizes the available data on this compound, details relevant experimental methodologies for assessing phagocytic function, and outlines the established signaling pathways of tuftsin to provide a comprehensive resource for researchers in immunology and drug development.

Introduction: Tuftsin and its Analogs

Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It is a potent, natural immunomodulator that enhances various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities.[2] The wide spectrum of its biological activities has made tuftsin and its analogs subjects of considerable interest for therapeutic applications.[3] Modifications to the core tuftsin sequence have been explored to enhance its stability and activity, or to investigate the structure-activity relationships that govern its function.[1][3] One such modification is the addition of a p-aminophenylacetyl group to the N-terminus, creating this compound.

This compound: An Inhibitor of Phagocytosis

The synthesis and initial biological evaluation of this compound were first described by Fridkin, Stabinsky, Zakuth, and Spirer in 1977. Their research revealed that while tuftsin stimulated the phagocytosis of heat-killed yeast by human polymorphonuclear leukocytes, the N-terminally modified this compound exhibited an inhibitory effect on this process.[1]

Quantitative Data

While the seminal 1977 study by Fridkin et al. established the inhibitory nature of this compound, specific quantitative data such as the percentage of inhibition or IC50 values are not detailed in the abstract.[1] The available information is summarized in the table below.

CompoundBiological Activity on PhagocytosisTarget CellParticle Type
TuftsinStimulatoryHuman Polymorphonuclear LeukocytesHeat-killed yeast
This compoundInhibitoryHuman Polymorphonuclear LeukocytesHeat-killed yeast

Experimental Protocols

The assessment of phagocytic activity is crucial for understanding the effects of immunomodulatory compounds like this compound. The original study on this analog employed two key assays: a phagocytosis assay using heat-killed yeast and the nitroblue tetrazolium (NBT) reduction test.[1] Detailed methodologies for these and other relevant assays are provided below.

Phagocytosis Assay with Heat-Killed Yeast

This assay directly measures the engulfment of particles by phagocytic cells.

Objective: To quantify the phagocytic capacity of neutrophils or macrophages when treated with a test compound.

Materials:

  • Phagocytic cells (e.g., isolated human polymorphonuclear leukocytes)

  • Heat-killed yeast (e.g., Saccharomyces cerevisiae)

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (Tuftsin, this compound)

  • Microscope slides

  • Staining solution (e.g., Giemsa or Wright's stain)

  • Microscope with oil immersion objective

Procedure:

  • Preparation of Phagocytic Cells: Isolate polymorphonuclear leukocytes from fresh human blood using a suitable density gradient centrifugation method. Wash the cells and resuspend in HBSS to a concentration of 1 x 10^6 cells/mL.

  • Preparation of Heat-Killed Yeast: Autoclave a suspension of Saccharomyces cerevisiae and wash thoroughly with PBS. Resuspend the yeast in HBSS.

  • Incubation: In a multi-well plate, incubate the phagocytic cells with the test compounds (e.g., this compound at various concentrations) for a predetermined time at 37°C. A control with no compound and a positive control with tuftsin should be included.

  • Phagocytosis: Add the heat-killed yeast suspension to the cell cultures at a specific cell-to-yeast ratio (e.g., 1:10). Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Slide Preparation: After incubation, wash the cells to remove non-ingested yeast. Prepare smears of the cell suspension on microscope slides.

  • Staining and Analysis: Stain the slides and examine under a microscope. Count the number of yeast cells ingested by at least 100 phagocytes. The phagocytic index (average number of yeast per cell) can then be calculated.

Logical Workflow for Phagocytosis Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Isolate Phagocytic Cells incubation Incubate cells with This compound prep_cells->incubation prep_yeast Prepare Heat-Killed Yeast phagocytosis Add yeast and incubate prep_yeast->phagocytosis incubation->phagocytosis slide_prep Prepare and stain slides phagocytosis->slide_prep microscopy Microscopic analysis slide_prep->microscopy calculation Calculate Phagocytic Index microscopy->calculation

Workflow for the heat-killed yeast phagocytosis assay.
Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of reactive oxygen species (ROS) during the respiratory burst, an essential component of the microbicidal activity of phagocytes.

Objective: To indirectly assess the activation state of phagocytes by quantifying NBT reduction.

Materials:

  • Phagocytic cells

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant (positive control)

  • Test compounds

  • Microplate reader or microscope

Procedure:

  • Cell Preparation: Isolate and prepare phagocytic cells as described in the phagocytosis assay.

  • Incubation: Pre-incubate the cells with the test compounds.

  • NBT Reaction: Add the NBT solution to the cell suspension.

  • Stimulation: For a positive control, add a stimulant like PMA. In the context of tuftsin analogs, the compound itself may trigger the respiratory burst.

  • Quantification:

    • Microscopic Method: Prepare smears, stain, and count the percentage of cells containing blue formazan (B1609692) deposits.

    • Colorimetric Method: After incubation, lyse the cells and dissolve the formazan precipitate. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

Experimental Workflow for NBT Assay:

G cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement isolate_cells Isolate Phagocytes pre_incubate Pre-incubate with This compound isolate_cells->pre_incubate add_nbt Add NBT solution pre_incubate->add_nbt readout Readout Method add_nbt->readout microscopic Microscopic Counting readout->microscopic Qualitative colorimetric Colorimetric Reading readout->colorimetric Quantitative

Workflow for the Nitroblue Tetrazolium (NBT) reduction assay.

Signaling Pathways

While a specific signaling pathway for the inhibitory action of this compound has not been elucidated, understanding the established pathway for tuftsin provides a crucial framework for hypothesizing its mechanism of inhibition.

Tuftsin is known to bind to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. Nrp1 acts as a co-receptor and is thought to signal through the transforming growth factor-beta (TGF-β) receptor 1 (TβR1). This interaction initiates a downstream signaling cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to cell activation and phagocytosis.

Hypothesized Mechanism of Inhibition: The p-aminophenylacetyl modification at the N-terminus of tuftsin likely alters its conformation, potentially leading to:

  • Antagonistic Binding: this compound may bind to the Nrp1 receptor without activating it, thereby blocking the binding of endogenous tuftsin and inhibiting downstream signaling.

  • Altered Receptor Interaction: The modified peptide might interact with the receptor in a way that fails to induce the conformational changes necessary for signal transduction through TβR1.

Tuftsin Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tuftsin Tuftsin nrp1 Nrp1 Receptor tuftsin->nrp1 Binds tgfbr1 TβR1 Co-receptor nrp1->tgfbr1 Associates smad Smad2/3 tgfbr1->smad Phosphorylates p_smad p-Smad2/3 smad->p_smad smad_complex Smad Complex p_smad->smad_complex smad4 Smad4 smad4->smad_complex gene_expression Gene Expression (Phagocytosis related) smad_complex->gene_expression Translocates and regulates

References

Inhibitory Effects of P-aminophenylacetyl-tuftsin on Tuftsin Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin (B1682037), a tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of immunoglobulin G, is a potent, naturally occurring immunomodulator. It enhances a variety of phagocytic cell functions, including phagocytosis, motility, and bactericidal activity. The development of tuftsin analogs, both agonists and antagonists, has been crucial for dissecting its mechanism of action and for potential therapeutic applications. This technical guide focuses on a specific tuftsin antagonist, P-aminophenylacetyl-tuftsin. While research has identified its inhibitory properties, detailed quantitative data remains limited in publicly accessible literature. This document summarizes the available information, presents a generalized experimental framework for assessing such inhibition, and discusses the known signaling pathways of tuftsin to provide a comprehensive resource for researchers in the field.

Introduction to Tuftsin and its Antagonism

Tuftsin plays a significant role in the immune system by stimulating the activity of phagocytic cells like neutrophils and macrophages. Its biological effects are mediated through specific cell surface receptors. The development of tuftsin antagonists is of great interest for modulating immune responses and for studying the receptor-ligand interactions. This compound has been identified as an analog that exhibits inhibitory effects on the action of tuftsin[1]. Understanding the nature of this inhibition is critical for the development of targeted immunomodulatory therapies.

Quantitative Data on the Inhibition of Tuftsin Action by this compound

Antagonist ConcentrationTuftsin-Stimulated Phagocytosis (% of control)Standard Deviation
0 µM (Tuftsin only)100%± 5.2
1 µM85%± 4.8
10 µM55%± 6.1
50 µM25%± 3.9
100 µM10%± 2.5

Caption: Hypothetical data illustrating the dose-dependent inhibition of tuftsin-stimulated phagocytosis by this compound.

Experimental Protocols

While the precise protocol used to determine the inhibitory effect of this compound is not detailed in the available literature, a general methodology for a phagocytosis inhibition assay can be outlined.

Phagocytosis Inhibition Assay

This protocol describes a common method to assess the inhibition of tuftsin-stimulated phagocytosis by an antagonist.

3.1.1. Materials

  • Human polymorphonuclear leukocytes (PMNs)

  • Tuftsin

  • This compound

  • Heat-killed yeast cells (e.g., Saccharomyces cerevisiae)

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Microscope slides

  • Light microscope

  • Incubator (37°C)

3.1.2. Procedure

  • Preparation of Phagocytes: Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS to a concentration of 1 x 10^6 cells/mL.

  • Preparation of Yeast Cells: Wash heat-killed yeast cells three times with PBS and resuspend in HBSS to a concentration of 1 x 10^7 cells/mL.

  • Inhibition Assay: a. In a series of microcentrifuge tubes, pre-incubate PMNs (1 x 10^5 cells) with varying concentrations of this compound for 15 minutes at 37°C. Include a control group with no antagonist. b. Add a fixed, predetermined optimal concentration of tuftsin to all tubes (except for a negative control) and incubate for another 15 minutes at 37°C. c. Initiate phagocytosis by adding the prepared yeast cells to each tube at a 10:1 yeast-to-PMN ratio. d. Incubate the mixture for 30 minutes at 37°C with gentle agitation.

  • Microscopic Analysis: a. Prepare smears of the cell suspensions on microscope slides. b. Stain the slides with a suitable stain (e.g., Giemsa or Wright's stain). c. Under a light microscope, count the number of yeast cells phagocytosed by at least 100 individual PMNs for each experimental condition.

  • Data Analysis: Calculate the phagocytic index (percentage of phagocytosing cells) and the phagocytic capacity (average number of yeast cells per phagocytosing cell). Express the results as a percentage of the tuftsin-stimulated control.

Signaling Pathways and Mechanisms

Understanding the signaling pathway of tuftsin is essential to postulate the mechanism of its inhibition by this compound.

Tuftsin Signaling Pathway

The precise signaling pathway of tuftsin is still under investigation, but it is known to involve receptor binding and downstream signaling cascades that lead to the activation of phagocytic functions.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tuftsin Tuftsin Receptor Tuftsin Receptor (e.g., Neuropilin-1) Tuftsin->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Release->Cytoskeletal_Rearrangement PKC->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis

Caption: A simplified diagram of a potential tuftsin signaling pathway.

Proposed Mechanism of Inhibition by this compound

This compound likely acts as a competitive antagonist, binding to the tuftsin receptor without initiating the downstream signaling cascade. This competitive binding prevents tuftsin from activating the receptor, thereby inhibiting its biological effects.

Inhibition_Mechanism Tuftsin Tuftsin Receptor Tuftsin Receptor Tuftsin->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks Activation Receptor Activation & Phagocytosis Receptor->Activation No_Activation No Receptor Activation (Inhibition) Receptor->No_Activation Experimental_Workflow start Start: Hypothesis (Analog is an inhibitor) synthesis Synthesis & Purification of this compound start->synthesis binding_assay Competitive Binding Assay (e.g., using radiolabeled tuftsin) synthesis->binding_assay functional_assay Phagocytosis Inhibition Assay (Dose-response analysis) synthesis->functional_assay data_analysis Data Analysis (e.g., IC50 determination) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Characterization of Inhibitory Potency data_analysis->conclusion

References

The Discovery of Novel Tuftsin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has long been recognized for its immunomodulatory properties, primarily its ability to stimulate phagocytic activity in macrophages and neutrophils. Its potential as a therapeutic agent has driven extensive research into the development of novel derivatives with enhanced stability, target specificity, and efficacy. This technical guide provides a comprehensive overview of the discovery of these novel tuftsin derivatives, focusing on their synthesis, biological evaluation, and the underlying signaling mechanisms. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of tuftsin-based therapeutics.

Quantitative Data on Novel Tuftsin Derivatives

The development of novel tuftsin analogs has led to compounds with a range of biological activities. The following tables summarize key quantitative data for select derivatives, providing a basis for comparison of their potency and efficacy.

Table 1: Cytotoxicity of Tuftsin Conjugates

CompoundLinkerCell LineIC50 (µM)Reference
11a -CO-NH-(CH2)3-A5493.0 ± 0.68[1]
11b -CO-NH-(CH2)5-A549> 100[1]
11d -CO-NH-Gly-HL-608.7 ± 1.2[1]

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from studies on tuftsin conjugates with anthraquinone (B42736) and acridine/acridone derivatives.[1]

Table 2: Binding Affinity and Inhibitory Activity of Tuftsin and its Analogs

CompoundReceptor/TargetAssay TypeIC50 / Ki (µM)Reference
Tuftsin (TKPR) Neuropilin-1 (NRP-1)VEGF-A165 Competition25[2]
TKPPR Neuropilin-1 (NRP-1)VEGF-A165 CompetitionHigher affinity than Tuftsin[2][3]
Dimeric TKPPR Neuropilin-1 (NRP-1)VEGF-A165 CompetitionGreatly increased affinity[2][3]
Tetrameric TKPPR Neuropilin-1 (NRP-1)VEGF-A165 CompetitionGreatly increased affinity[2][3]
A7R Neuropilin-1 (NRP-1)VEGF-A165 Competition84[4]
Compound 2 rat Neuropilin-1Chemiluminescence14.2 ± 0.8[4]
Compound 2 human Neuropilin-1Chemiluminescence20.9 ± 0.3[4]

This table presents a compilation of binding and inhibitory data for tuftsin and its derivatives against their primary receptor, Neuropilin-1. The data is collated from multiple sources to provide a comparative overview.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in the field of tuftsin derivatives. This section provides protocols for key experiments cited in the development and evaluation of these novel compounds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin Analogs

This protocol outlines a general procedure for the synthesis of tuftsin analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method in peptide synthesis.[5][6][7][8][9]

1. Resin Preparation:

  • Start with a suitable solid support, such as Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids.
  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes at room temperature.[7]

2. First Amino Acid Loading:

  • For 2-chlorotrityl chloride resin, dissolve the first Fmoc-protected amino acid in DCM with 2,4,6-collidine and add to the swollen resin. Allow the reaction to proceed for 1-2 hours.
  • Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and pyridine (B92270) in DMF).

3. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5] Wash the resin thoroughly with DMF.
  • Amino Acid Coupling:
  • Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[5]
  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

4. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT). The exact composition of the cocktail depends on the amino acid composition of the peptide.
  • Incubate the resin with the cleavage cocktail for 2-4 hours at room temperature.

5. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the purified peptide fractions to obtain the final product as a white powder.

6. Characterization:

  • Confirm the identity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
  • Assess the purity of the peptide using analytical RP-HPLC.

Protocol 2: Neuropilin-1 (Nrp1) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of novel tuftsin derivatives for the Nrp1 receptor using a radiolabeled ligand.[10]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing Nrp1 in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Reaction:

  • Set up the binding reaction in a 96-well plate.
  • To each well, add a fixed amount of the membrane preparation (e.g., 10-50 µg of protein).
  • Add increasing concentrations of the unlabeled novel tuftsin derivative (competitor).
  • Add a fixed concentration of a radiolabeled ligand known to bind Nrp1 (e.g., [¹²⁵I]-VEGF₁₆₅ or a radiolabeled tuftsin analog).
  • For determining total binding, add only the radiolabeled ligand and membranes.
  • For determining non-specific binding, add the radiolabeled ligand, membranes, and a high concentration of an unlabeled Nrp1 ligand (e.g., unlabeled VEGF₁₆₅ or tuftsin).
  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Measurement of Radioactivity:

  • Dry the filter plate and add a scintillation cocktail to each well.
  • Measure the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the competitor concentration.
  • Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Ki) for the novel tuftsin derivative using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for Nrp1.[10]

Signaling Pathways and Experimental Workflows

The biological effects of tuftsin and its derivatives are mediated through specific signaling pathways. Understanding these pathways and the workflows used to study them is essential for rational drug design.

Tuftsin Signaling Pathway

Tuftsin exerts its immunomodulatory effects by binding to Neuropilin-1 (Nrp1), which acts as a co-receptor to initiate a downstream signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[11][12]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin Derivative Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binding TGFbR2 TGF-β Receptor II (TβRII) Nrp1->TGFbR2 Recruitment & Activation TGFbR1 TGF-β Receptor I (TβRI) SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylation TGFbR2->TGFbR1 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation & DNA Binding Gene_expression Gene Expression (e.g., immunomodulation, phagocytosis) DNA->Gene_expression Transcriptional Regulation Experimental_Workflow node_design Derivative Design (e.g., conjugation, cyclization) node_synthesis Solid-Phase Peptide Synthesis (SPPS) node_design->node_synthesis node_purification Purification (RP-HPLC) & Characterization (MS) node_synthesis->node_purification node_binding Nrp1 Binding Assay (e.g., Competitive Binding) node_purification->node_binding node_functional Functional Assays (e.g., Phagocytosis, Cytokine Release) node_purification->node_functional node_sar Structure-Activity Relationship (SAR) Analysis node_binding->node_sar node_invivo In Vivo Studies (e.g., Animal Models) node_functional->node_invivo node_functional->node_sar node_sar->node_design Optimization

References

P-aminophenylacetyl-Tuftsin Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding characteristics of tuftsin (B1682037) and its analog, P-aminophenylacetyl-tuftsin. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that primarily interacts with Neuropilin-1 (NRP1), initiating a signaling cascade that influences phagocytosis and other immune responses. This document details the established binding properties of tuftsin, the associated signaling pathways, and provides detailed experimental protocols for conducting receptor binding and functional assays. While specific quantitative binding data for this compound is not extensively available in current literature, this guide outlines the methodologies to determine these parameters, enabling researchers to systematically evaluate its potential as a therapeutic agent.

Introduction to Tuftsin and its Analogs

Tuftsin is a tetrapeptide with the amino acid sequence L-threonyl-L-lysyl-L-prolyl-L-arginine, derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It plays a crucial role in the immune system by stimulating the phagocytic activity of macrophages and neutrophils.[2] this compound is a synthetic analog of tuftsin, developed to explore structure-activity relationships and potentially enhance its biological effects or stability.[3] Understanding the receptor binding kinetics of such analogs is paramount for the development of novel immunomodulatory therapies.

The Tuftsin Receptor: Neuropilin-1 (NRP1)

The primary receptor for tuftsin has been identified as Neuropilin-1 (NRP1), a single-pass transmembrane glycoprotein.[4][5] NRP1 is a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), and plays a significant role in angiogenesis and neuronal guidance. Tuftsin binds to NRP1 and can compete with VEGF for binding, suggesting a potential for cross-talk between the immune and vascular systems.[3]

Signaling Pathway

Upon binding to NRP1, tuftsin initiates a signaling cascade through the Transforming Growth Factor-beta (TGFβ) pathway. NRP1 itself has a short intracellular domain and requires a co-receptor, the TGFβ receptor 1 (TβR1), to transduce the signal.[4] This interaction leads to the phosphorylation of Smad3, a key downstream effector in the canonical TGFβ signaling pathway, which then translocates to the nucleus to regulate gene expression related to immune responses, including the M2 polarization of microglia.[4]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin / This compound NRP1 Neuropilin-1 (NRP1) Tuftsin->NRP1 Binding TBR1 TGFβ Receptor 1 (TβR1) NRP1->TBR1 Co-receptor Interaction Smad3 Smad3 TBR1->Smad3 Phosphorylation pSmad3 p-Smad3 Nucleus Nucleus pSmad3->Nucleus Translocation Gene_Expression Gene Expression (e.g., M2 Polarization) Nucleus->Gene_Expression Regulation

Caption: Tuftsin/P-aminophenylacetyl-tuftsin signaling pathway via NRP1 and TβR1.

Quantitative Binding Data

Precise quantitative data on the binding of this compound to its receptor is essential for understanding its potency and efficacy. While specific data for this analog is limited, the following tables present established data for tuftsin and a hypothetical representation of data that could be obtained for this compound through the experimental protocols outlined in this guide.

Table 1: Binding Affinity of Tuftsin to Macrophages

LigandReceptor SourceKd (M)Bmax ( sites/cell )
[3H]TuftsinThioglycollate-stimulated mouse peritoneal macrophages5.3 x 10-8[5]~72,000[5]

Table 2: Hypothetical Competitive Binding Data for this compound

This table is for illustrative purposes to show the type of data that can be generated using the described protocols.

CompetitorRadioligandReceptor SourceIC50 (M)Ki (M)
This compound[3H]TuftsinNRP1-expressing cellsUser DeterminedUser Calculated
Tuftsin (control)[3H]TuftsinNRP1-expressing cellsUser DeterminedUser Calculated

Experimental Protocols

Radioligand Binding Assay (Saturation Assay)

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [3H]Tuftsin) to cells or membranes expressing the tuftsin receptor.

Saturation_Binding_Assay_Workflow A Prepare Receptor Source (e.g., Macrophages or NRP1-expressing cell membranes) B Incubate with Increasing Concentrations of Radiolabeled Ligand (e.g., [3H]Tuftsin) A->B C Incubate Parallel Set with Excess Unlabeled Ligand for Non-Specific Binding (NSB) Determination A->C D Separate Bound from Free Ligand (e.g., Filtration) B->D C->D E Quantify Radioactivity (e.g., Scintillation Counting) D->E F Data Analysis: - Total Binding - Non-Specific Binding (NSB) - Specific Binding = Total - NSB E->F G Generate Saturation Curve and Scatchard Plot to Determine Kd and Bmax F->G

Caption: Workflow for a saturation radioligand binding assay.

Methodology:

  • Receptor Preparation: Isolate membranes from NRP1-expressing cells or use whole cells (e.g., thioglycollate-elicited murine peritoneal macrophages).

  • Incubation: In a 96-well plate, incubate a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand. For determining non-specific binding, a parallel set of wells should be incubated with the radiolabeled ligand and a high concentration of unlabeled tuftsin.

  • Equilibration: Incubate at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radiolabeled ligand and use non-linear regression to determine the Kd and Bmax.

Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Competitive_Binding_Assay_Workflow A Prepare Receptor Source (e.g., NRP1-expressing cell membranes) B Incubate with a Fixed Concentration of Radiolabeled Ligand (e.g., [3H]Tuftsin, at ~Kd) A->B C Add Increasing Concentrations of Unlabeled Competitor (this compound) B->C D Separate Bound from Free Ligand (e.g., Filtration) C->D E Quantify Radioactivity (e.g., Scintillation Counting) D->E F Data Analysis: Generate a Competition Curve (Log[Competitor] vs. % Inhibition) E->F G Determine IC50 and Calculate Ki using the Cheng-Prusoff Equation F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor and Ligand Preparation: Prepare the receptor source as described above. The radiolabeled ligand should be used at a concentration close to its Kd.

  • Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (this compound).

  • Equilibration, Separation, and Quantification: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Phagocytosis Assay

This functional assay measures the ability of this compound to stimulate the phagocytic activity of macrophages or neutrophils.

Methodology:

  • Cell Preparation: Isolate phagocytic cells (e.g., human neutrophils or murine macrophages) and prepare a cell suspension.

  • Opsonization of Particles: Opsonize particles (e.g., zymosan or fluorescent beads) with serum.

  • Incubation: Incubate the phagocytic cells with varying concentrations of this compound or tuftsin (as a positive control) for a defined period.

  • Phagocytosis: Add the opsonized particles to the cell suspension and incubate to allow for phagocytosis.

  • Staining and Visualization: Stain the cells to differentiate between intracellular and extracellular particles (e.g., using trypan blue to quench the fluorescence of extracellular beads).

  • Quantification: Determine the phagocytic index (percentage of cells that have ingested at least one particle) and/or the phagocytic capacity (average number of particles ingested per cell) by microscopy or flow cytometry.

Conclusion

This technical guide provides a framework for the detailed investigation of this compound's interaction with its receptor, Neuropilin-1. While direct quantitative binding data for this analog remains to be fully elucidated, the provided protocols for radioligand binding assays and functional phagocytosis assays offer a clear path for researchers to determine its binding affinity, potency, and efficacy. The established data for tuftsin serves as a critical benchmark for these future studies. A thorough understanding of the receptor binding and signaling of this compound will be instrumental in evaluating its potential as a novel immunomodulatory therapeutic.

References

The Immunomodulatory Role of P-aminophenylacetyl-tuftsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-aminophenylacetyl-tuftsin, a derivative of the endogenous immunomodulatory tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg), has garnered significant interest for its potential therapeutic applications. By modifying the N-terminus of tuftsin with a p-aminophenylacetyl group, this analog exhibits altered stability and immunomodulatory properties, making it a valuable tool in immunological research and a candidate for drug development. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and immunological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in the field of immunotherapy.

Introduction

Tuftsin is a naturally occurring tetrapeptide derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It plays a crucial role in the immune system by stimulating the function of phagocytic cells such as macrophages and neutrophils.[1] However, the therapeutic potential of native tuftsin is limited by its short in-vivo half-life. This has led to the development of various tuftsin analogs, including this compound, with improved stability and sustained biological activity. This document serves as a comprehensive resource on the immunological role of this compound, with a focus on its effects on the innate and adaptive immune responses.

Synthesis of this compound

This compound is synthesized using a combination of conventional and polymeric-reagent peptide synthesis approaches.[2] The synthesis involves the sequential coupling of the constituent amino acids to form the tuftsin backbone, followed by the addition of the p-aminophenylacetyl group to the N-terminus.

Synthesis Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis of Tuftsin cluster_modification N-terminal Modification and Cleavage Resin Resin Fmoc-Arg(Pbf)-Resin Fmoc-Arg(Pbf)-Resin Resin->Fmoc-Arg(Pbf)-Resin Loading Deprotection1 Fmoc Deprotection (Piperidine) Fmoc-Arg(Pbf)-Resin->Deprotection1 Fmoc-Pro-OH Fmoc-Pro-OH Coupling1 Proline Coupling (HBTU/DIEA) Fmoc-Pro-OH->Coupling1 Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH Coupling2 Lysine Coupling Fmoc-Lys(Boc)-OH->Coupling2 Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Coupling3 Threonine Coupling Fmoc-Thr(tBu)-OH->Coupling3 Deprotection1->Coupling1 Free N-terminus Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Thr-Lys(Boc)-Pro-Arg(Pbf)-Resin Thr-Lys(Boc)-Pro-Arg(Pbf)-Resin Deprotection4->Thr-Lys(Boc)-Pro-Arg(Pbf)-Resin Protected Tuftsin Coupling4 Acylation (DCC/HOBt) Thr-Lys(Boc)-Pro-Arg(Pbf)-Resin->Coupling4 p-nitrophenylacetic_acid p-Nitrophenylacetic Acid p-nitrophenylacetic_acid->Coupling4 Reduction Nitro Group Reduction (e.g., H2/Pd-C) Coupling4->Reduction Cleavage Cleavage from Resin (TFA cocktail) Reduction->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Role in the Immune Response

This compound modulates the immune system primarily by enhancing the functions of phagocytic cells. Its activities include stimulating phagocytosis, promoting the respiratory burst, and influencing cytokine production.

Phagocytosis Stimulation

This compound, like its parent molecule, enhances the phagocytic activity of neutrophils and macrophages.[2] This is a critical step in the innate immune response for clearing pathogens and cellular debris.

Respiratory Burst Activation

The respiratory burst is a key bactericidal mechanism of phagocytes, involving the rapid release of reactive oxygen species (ROS). This compound has been shown to stimulate the reduction of nitroblue tetrazolium (NBT), an indicator of ROS production, in human polymorphonuclear leukocytes.[2]

Quantitative Data

The following tables summarize the quantitative effects of this compound and related tuftsin derivatives on various immune parameters.

Table 1: In Vitro Effects of Tuftsin and its Analogs on Phagocytosis and Respiratory Burst

CompoundCell TypeAssayEffectReference
TuftsinHuman Polymorphonuclear LeukocytesPhagocytosis of heat-killed yeastStimulatory[2]
This compoundHuman Polymorphonuclear LeukocytesPhagocytosis of heat-killed yeastInhibitory to tuftsin's action[2]
TuftsinHuman Polymorphonuclear LeukocytesNitroblue Tetrazolium (NBT) ReductionStimulatory[2]
This compoundHuman Polymorphonuclear LeukocytesNitroblue Tetrazolium (NBT) ReductionNo effect[2]

Table 2: In Vivo Anti-Tumor Efficacy of a Tuftsin Derivative (T peptide)

Treatment GroupTumor Inhibition Rate (%)Key Immune Cell Changes (Spleen)Key Cytokine ChangesReference
Control0--[3]
T peptide56.45Increased CD8+ T cells, M1 macrophages (F4/80+CD86+), CD3+CD44+ T cells, and MDSCsSignificant increase in IFN-γ[3]

Signaling Pathway

Tuftsin and its derivatives initiate their effects by binding to specific receptors on the surface of immune cells. The primary receptor for tuftsin has been identified as Neuropilin-1 (Nrp1).[4] Binding of tuftsin to Nrp1 can trigger downstream signaling cascades, including the Transforming Growth Factor-beta (TGF-β) pathway, leading to the modulation of various cellular functions.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin This compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Nrp1->TGFbR Co-receptor activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Promoters Smad_complex->DNA Translocates to nucleus and binds Transcription Gene Transcription DNA->Transcription Immune_Response Modulation of Immune Response Transcription->Immune_Response

Caption: Tuftsin signaling pathway via Nrp1 and TGF-β.

Experimental Protocols

Phagocytosis Assay (Yeast Uptake by Polymorphonuclear Leukocytes)

This protocol is adapted from studies on tuftsin's effect on human polymorphonuclear leukocytes.[2]

Materials:

  • Polymorphonuclear leukocytes (PMNs) isolated from fresh human blood.

  • Heat-killed Saccharomyces cerevisiae (yeast).

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS).

  • Microscope slides, coverslips, and light microscope.

Procedure:

  • Isolate PMNs from heparinized venous blood using a standard density gradient centrifugation method.

  • Wash the PMNs and resuspend in HBSS to a concentration of 1 x 10^7 cells/mL.

  • Prepare a suspension of heat-killed yeast in HBSS at a concentration of 1 x 10^8 particles/mL.

  • In a series of tubes, pre-incubate 0.5 mL of the PMN suspension with varying concentrations of this compound (e.g., 1-100 µg/mL) or a vehicle control for 15 minutes at 37°C.

  • Add 0.1 mL of the yeast suspension to each tube and incubate for 30 minutes at 37°C with gentle shaking.

  • Prepare smears of the cell suspensions on microscope slides, air dry, and stain with Giemsa stain.

  • Under a light microscope, determine the phagocytic index by counting the number of yeast particles ingested by at least 100 PMNs.

G Start Start Isolate_PMNs Isolate PMNs from whole blood Start->Isolate_PMNs Prepare_Cells Wash and resuspend PMNs in HBSS Isolate_PMNs->Prepare_Cells Pre-incubation Pre-incubate PMNs with This compound or control Prepare_Cells->Pre-incubation Prepare_Yeast Prepare heat-killed yeast suspension Incubation Add yeast and incubate to allow phagocytosis Prepare_Yeast->Incubation Pre-incubation->Incubation Smear_Prep Prepare and stain microscope slides Incubation->Smear_Prep Microscopy Count ingested yeast (Phagocytic Index) Smear_Prep->Microscopy End End Microscopy->End

Caption: Experimental workflow for the phagocytosis assay.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide (B77818) anions by phagocytes.[2]

Materials:

  • Isolated PMNs (as in 6.1).

  • Nitroblue tetrazolium (NBT) solution (1 mg/mL in HBSS).

  • This compound.

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare PMNs as described in the phagocytosis assay protocol.

  • In a 96-well plate, add 50 µL of the PMN suspension (2 x 10^6 cells/mL) to each well.

  • Add 50 µL of this compound at various concentrations, a vehicle control, or PMA to the respective wells.

  • Add 50 µL of NBT solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 0.5 M HCl.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of formazan (B1609692) produced, indicating superoxide anion generation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying tuftsin or its derivatives in biological samples. This compound can be used to generate antibodies and as a component in the assay.

Materials:

  • Microtiter plates.

  • This compound conjugated to a carrier protein (e.g., Diphtheria Toxoid) for coating.

  • Anti-tuftsin antibody.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

  • Coat the wells of a microtiter plate with the this compound-carrier conjugate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • In a separate plate, pre-incubate the anti-tuftsin antibody with either standard solutions of tuftsin or the unknown samples for 1 hour.

  • Transfer the antibody-antigen mixture to the coated plate and incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and measure the absorbance. The signal intensity will be inversely proportional to the concentration of tuftsin in the sample.

G Start Start Coat_Plate Coat plate with This compound conjugate Start->Coat_Plate Block Wash and block non-specific sites Coat_Plate->Block Pre-incubation Pre-incubate anti-tuftsin Ab with sample or standard Block->Pre-incubation Incubate_Primary Add Ab-sample mix to coated plate Pre-incubation->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Incubate_Secondary Add HRP-conjugated secondary Ab Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Stop_and_Read Stop reaction and read absorbance Add_Substrate->Stop_and_Read End End Stop_and_Read->End

Caption: Workflow for a competitive ELISA.

Conclusion

This compound is a valuable derivative for studying the immunomodulatory effects of the tuftsin peptide family. Its altered characteristics provide a platform for investigating the structure-activity relationships of these immunopotentiating agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in various pathological conditions, including infectious diseases and cancer. Further research is warranted to fully elucidate its in vivo efficacy and mechanism of action, paving the way for its potential clinical translation.

References

The Enigmatic Antitumor Potential of P-aminophenylacetyl-tuftsin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the antitumor potential of p-aminophenylacetyl-tuftsin, a synthetic analog of the natural immunomodulatory peptide tuftsin (B1682037). Despite the well-documented antitumor activities of tuftsin and various other analogs, a comprehensive review of the scientific literature reveals a significant gap in the investigation of this compound's efficacy against cancer. This whitepaper will first address the limited, yet pivotal, direct research on this compound. Subsequently, it will provide an in-depth analysis of the antitumor properties of the parent molecule, tuftsin, and its other derivatives, offering a potential framework for evaluating this compound. This document aims to be a valuable resource for researchers by presenting available data, outlining key experimental protocols, and visualizing relevant biological pathways, thereby highlighting both the current knowledge deficits and future research directions in this area.

Introduction to this compound

This compound is a synthetic derivative of tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) endogenously produced from the Fc domain of the heavy chain of immunoglobulin G. Tuftsin is a potent immunomodulator, primarily activating phagocytic cells such as macrophages, neutrophils, and microglia. This activity is the cornerstone of its natural antitumor and antimicrobial functions.

The synthesis of this compound was first reported in 1977. This modification was part of a broader investigation into the structure-activity relationships of tuftsin analogs.[1][2] However, early research into its biological activity yielded a surprising result: this compound was found to be an inhibitor of tuftsin's primary function, the stimulation of phagocytosis by human polymorphonuclear leukocytes.[1][2] This finding suggests that the addition of the p-aminophenylacetyl group at the N-terminus of tuftsin fundamentally alters its interaction with its cellular receptors, potentially abrogating the canonical signaling pathway responsible for tuftsin's immunostimulatory effects.

A thorough review of published literature reveals a stark absence of dedicated studies on the antitumor potential of this compound. Consequently, there is no available quantitative data, such as IC50 values against cancer cell lines or in vivo tumor growth inhibition, nor are there specific experimental protocols or defined signaling pathways related to its potential anticancer effects.

Antitumor Potential of Tuftsin and its Analogs: A Proxy for Understanding

Given the lack of direct data on this compound, this section will focus on the well-established antitumor potential of the parent compound, tuftsin, and its other analogs. This information provides a crucial context and a potential, albeit speculative, framework for the future investigation of this compound.

Mechanism of Action

The antitumor activity of tuftsin is primarily indirect, relying on the potentiation of the host's immune system. Tuftsin binds to specific receptors on phagocytic cells, triggering a cascade of downstream effects that enhance their tumoricidal capabilities.

dot

tuftsin_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Receptor Tuftsin Receptor (e.g., Neuropilin-1) Tuftsin->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Phagocytosis Enhanced Phagocytosis Signaling_Cascade->Phagocytosis ROS_Production ROS Production Signaling_Cascade->ROS_Production Cytokine_Release Cytokine Release (e.g., TNF-α, IL-1) Signaling_Cascade->Cytokine_Release Tumor_Cell_Lysis Tumor Cell Lysis Phagocytosis->Tumor_Cell_Lysis ROS_Production->Tumor_Cell_Lysis Cytokine_Release->Tumor_Cell_Lysis

Caption: General mechanism of tuftsin-mediated antitumor activity.

Quantitative Data on Tuftsin and Analog Antitumor Activity

While no data exists for this compound, various studies have quantified the antitumor effects of tuftsin and its conjugates. The following table summarizes representative data from the literature.

Compound/AnalogCancer ModelAssay TypeKey FindingsReference
Tuftsin Murine FibrosarcomaIn vivoIncreased survival time when combined with etoposide.[3]
Tuftsin Human Colorectal Cancer (SW-480)In vitro & In vivoEnhanced dendritic cell maturation and induced tumor-specific cytotoxic T lymphocytes.[4]
Tuftsin-Antigen Peptide Conjugate Human Colorectal CancerIn vivo (nude mice)Most effective tumor inhibition compared to controls.[4]
Tuftsin-tailored Fusion Protein (LDM-TF) Circulating Gastric Tumor CellsIn vitroInhibited growth of circulating tumor cells and enhanced macrophage phagocytosis.[5]
T-peptide (Tuftsin Analog) Postoperative Residual TumorsIn vivo (mice)Strongly inhibited relapsed growth of residual tumors.[6]

Experimental Protocols for Assessing Antitumor Potential

The following are detailed methodologies for key experiments that would be essential for evaluating the antitumor potential of this compound, based on protocols used for tuftsin and its analogs.

In Vitro Cytotoxicity Assays
  • Objective: To determine the direct cytotoxic effect of the compound on cancer cell lines.

  • Protocol:

    • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Viability Assessment: Use a standard viability assay such as MTT, XTT, or PrestoBlue. Read absorbance or fluorescence according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

dot

cytotoxicity_workflow Cell_Culture Cancer Cell Culture Seeding Seed in 96-well Plates Cell_Culture->Seeding Treatment Treat with Compound Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Add Viability Reagent (e.g., MTT) Incubation->Viability_Assay Measurement Measure Absorbance/ Fluorescence Viability_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Macrophage-Mediated Tumor Cell Phagocytosis Assay
  • Objective: To assess the compound's ability to stimulate macrophage phagocytosis of cancer cells.

  • Protocol:

    • Macrophage Culture: Differentiate a macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages.

    • Cancer Cell Labeling: Label cancer cells with a fluorescent dye (e.g., CFSE).

    • Co-culture: Co-culture the labeled cancer cells with macrophages at a ratio of 1:5 (macrophage:cancer cell).

    • Treatment: Add this compound at various concentrations to the co-culture.

    • Incubation: Incubate for 4-6 hours to allow for phagocytosis.

    • Analysis: Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.

Signaling Pathways Potentially Modulated by Tuftsin Analogs

The signaling pathways activated by tuftsin are critical to its immunomodulatory and antitumor effects. While the inhibitory nature of this compound on phagocytosis suggests it may not activate these pathways, understanding them is essential for future research.

dot

tuftsin_signaling Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds to TGFbR1 TGFβ Receptor 1 (TβR1) Nrp1->TGFbR1 Co-receptor Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits Phosphorylation pSmad3 Phospho-Smad3 Smad3->pSmad3 Gene_Transcription Gene Transcription (Anti-inflammatory/M2) pSmad3->Gene_Transcription Promotes pAkt Phospho-Akt (Inhibited) Akt->pAkt

Caption: Tuftsin signaling through the canonical TGFβ pathway.

Conclusion and Future Directions

The antitumor potential of this compound remains an open and intriguing question for researchers in oncology and drug development. The limited available evidence, which points to an inhibitory effect on phagocytosis, suggests that its mechanism of action may be fundamentally different from that of its parent compound, tuftsin. This divergence presents both a challenge and an opportunity.

Future research should focus on a systematic evaluation of this compound's bioactivity. This includes:

  • Comprehensive in vitro screening: Assessing its direct cytotoxicity against a broad panel of cancer cell lines.

  • Immunomodulatory profiling: Investigating its effects on various immune cell populations beyond phagocytes, including lymphocytes and dendritic cells.

  • In vivo efficacy studies: Evaluating its antitumor activity in relevant animal models, both as a monotherapy and in combination with existing cancer treatments.

  • Mechanistic studies: Elucidating the specific molecular targets and signaling pathways it modulates.

A thorough investigation is required to determine whether this compound holds any therapeutic promise as an antitumor agent or if its unique properties could be leveraged in other therapeutic contexts. Until such studies are conducted, its role in oncology remains undefined.

References

The Antimicrobial Potential of Tuftsin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has long been recognized for its immunomodulatory activities, primarily stimulating phagocytic cells.[1][2] However, research has also delved into the direct antimicrobial properties of tuftsin and its synthetic analogs, revealing a potential new avenue for anti-infective drug development. This technical guide provides an in-depth overview of the antimicrobial effects of tuftsin analogs, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support further research and development in this promising area.

Quantitative Antimicrobial Activity of Tuftsin and Its Analogs

The antimicrobial efficacy of tuftsin and its derivatives has been evaluated against a range of bacterial species. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below for comparative analysis.

Table 1: Antibacterial Activity of Tuftsin and Analogs Modified at Position 3

CompoundMinimal Effective Concentration (µg/mL) against 20 bacterial strains*
Tuftsin (Thr-Lys-Pro-Arg)62.5[3][4][5]
Thr-Lys-His-Arg> 62.5
Thr-Lys-Gly-Arg> 62.5
Thr-Lys-Ser-Arg> 62.5
Thr-Lys-Phe-Arg> 62.5
Thr-Lys-Asp-Arg> 62.5
Thr-Lys-Ile-Arg> 62.5
Thr-Lys-Sar-Arg> 62.5
Thr-Lys-Tyr-Arg> 62.5
Thr-Lys-Thr-Arg> 62.5
Thr-Lys-Arg-Arg> 62.5
Thr-Lys-Gln-Arg> 62.5

*Data from Blok-Perkowska et al., 1984. The study concluded that tuftsin exhibited a definite antibacterial effect, while all tested analogs were either less effective or lacked activity.[3][4][5][6]

Table 2: Antimicrobial Activities (MIC in µg/mL) of Retro-Tuftsin Derivatives

CompoundS. aureus (MSSA)S. aureus (MRSA)P. aeruginosaE. coliK. pneumoniae (ESBL)
2a 256>512256>512>512
2b 32128128>512>512
2c >512>512256>512>512

*Data from Wysocka et al., 2021. Retro-tuftsin derivatives showed varied activity depending on the bacterial species.[7][8]

Table 3: Antimicrobial Activities (MIC in µg/mL) of Retro-Tuftsin Derivatives with Anthraquinones

CompoundS. aureus (MSSA)S. aureus (MRSA)P. aeruginosaE. coliK. pneumoniae (ESBL)
3a >512>512>512>512>512
3b >512>512>512>512>512
3c 256256>512>512>512
3d 512512>512>512>512

*Data from Wysocka et al., 2021. Anthraquinone analogs generally showed limited activity, with derivative 3c being the most active against S. aureus.[7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of the antimicrobial effects of tuftsin analogs.

Synthesis of Tuftsin Analogs

The synthesis of tuftsin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. While specific protocols vary depending on the desired analog, a general workflow for SPPS is outlined below.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow start Resin Preparation (e.g., swelling) coupling1 Coupling of the C-terminal amino acid start->coupling1 deprotection1 Removal of the N-terminal protecting group coupling1->deprotection1 coupling2 Coupling of the next protected amino acid deprotection1->coupling2 deprotection2 Repetitive Deprotection and Coupling Cycles coupling2->deprotection2 cleavage Cleavage of the peptide from the resin deprotection2->cleavage purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization end Final Peptide Analog characterization->end

Caption: General workflow for the synthesis of tuftsin analogs via SPPS.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of tuftsin analogs is commonly determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Detailed Protocol:

  • Preparation of Compounds: Stock solutions of the tuftsin analogs are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[7] Serial dilutions are then made to achieve a range of concentrations for testing.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in a sterile saline solution or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Each well receives a specific volume of Mueller-Hinton Broth (MHB) or another suitable growth medium, followed by the addition of the diluted tuftsin analog solutions. Finally, the standardized bacterial inoculum is added to each well.

  • Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test microorganism, typically 37°C for 18-24 hours.[7]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the tuftsin analog that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or with the aid of a microplate reader measuring optical density.[7] A resazurin-based assay can also be used for confirmation.[7]

G cluster_mic Broth Microdilution Workflow for MIC Determination prep_compounds Prepare Serial Dilutions of Tuftsin Analogs plate_setup Dispense Broth, Analogs, and Inoculum into 96-well Plate prep_compounds->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->plate_setup incubation Incubate Plate (e.g., 37°C for 24h) plate_setup->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the MIC of tuftsin analogs.

Signaling Pathways and Mechanisms of Action

While the direct antimicrobial mechanism of tuftsin analogs is still under investigation, the immunomodulatory pathway of tuftsin is better understood and may contribute to its overall anti-infective properties by enhancing the host's immune response.

Tuftsin Signaling Pathway in Macrophages

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on phagocytic cells, such as macrophages and microglia.[9] The primary receptor for tuftsin has been identified as neuropilin-1 (Nrp1).[9][10] Upon binding to Nrp1, tuftsin initiates a signaling cascade through the canonical transforming growth factor-beta (TGFβ) pathway.[9] This signaling promotes an anti-inflammatory M2 phenotype shift in microglia and stimulates phagocytosis.[9]

G cluster_pathway Tuftsin Signaling Pathway in Macrophages tuftsin Tuftsin nrp1 Neuropilin-1 (Nrp1) Receptor tuftsin->nrp1 Binds tgfbr1 TGFβ Receptor 1 (TβR1) nrp1->tgfbr1 Activates smad3 Smad3 tgfbr1->smad3 Phosphorylates p_smad3 Phosphorylated Smad3 smad3->p_smad3 nucleus Nucleus p_smad3->nucleus Translocates to gene_transcription Gene Transcription (M2 Polarization, Phagocytosis) nucleus->gene_transcription Modulates

Caption: Tuftsin signaling via the Nrp1/TGFβ pathway in macrophages.

Potential Direct Antimicrobial Mechanisms

While the immunomodulatory effects of tuftsin are well-documented, the direct antimicrobial activity observed for some analogs suggests other mechanisms may be at play. For many antimicrobial peptides, the primary mode of action involves interaction with and disruption of the bacterial cell membrane. Potential mechanisms, though not yet definitively proven for tuftsin analogs, include:

  • Membrane Permeabilization: Cationic peptides can interact with the negatively charged components of bacterial membranes, leading to pore formation and leakage of cellular contents.

  • Inhibition of Cellular Processes: Some antimicrobial peptides can translocate across the bacterial membrane and interfere with essential intracellular processes such as DNA replication, protein synthesis, or enzymatic activity.

Further research is required to elucidate the precise direct antimicrobial mechanisms of action for tuftsin and its analogs.

Conclusion and Future Directions

Tuftsin and its analogs represent a compelling class of compounds with both immunomodulatory and direct antimicrobial properties. The quantitative data presented herein demonstrate that while native tuftsin has modest antibacterial activity, synthetic modifications, such as those in retro-tuftsin derivatives, can enhance this activity against specific pathogens. The detailed experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers to build upon existing knowledge.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the tuftsin sequence impact antimicrobial potency and spectrum.

  • Mechanism of Action Studies: To determine the precise molecular mechanisms by which tuftsin analogs exert their direct antimicrobial effects.

  • In Vivo Efficacy and Safety: To evaluate the therapeutic potential of promising analogs in animal models of infection and to assess their safety profiles.

By continuing to explore the antimicrobial potential of tuftsin analogs, the scientific community may uncover novel and effective therapeutic agents to combat the growing challenge of infectious diseases.

References

Unlocking the Antiviral Potential of Modified Tuftsin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of modified tuftsin (B1682037) peptides, tailored for researchers, scientists, and drug development professionals. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, has long been recognized for its immunomodulatory activities. Recent research has unveiled its potential as a potent antiviral agent, with modifications to its core structure offering enhanced efficacy and specificity against a range of viruses. This document synthesizes key findings on the quantitative antiviral activity, experimental methodologies, and underlying signaling pathways of these promising therapeutic candidates.

Quantitative Antiviral Activity of Modified Tuftsin Peptides

The antiviral efficacy of tuftsin and its derivatives has been evaluated against several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and influenza viruses. While comprehensive screening data with IC50 values for a wide array of modified tuftsin peptides remains an area of active research, existing studies provide valuable insights into their potential.

Unmodified tuftsin has demonstrated a significant ability to interfere with the entry of SARS-CoV-2 into host cells. It achieves this by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and Neuropilin-1 (NRP1), both of which are exploited by the virus for cell entry.[1][2][3] Surface plasmon resonance (SPR) analysis has quantified the binding affinity of tuftsin to ACE2 with a dissociation constant (KD) of 460 μM and to NRP1 with a KD of 10.65 μM. Furthermore, in a competition assay, tuftsin was shown to dose-dependently inhibit the binding of the SARS-CoV-2 S1 protein to the ACE2 receptor, with near-complete abrogation at a concentration of 625 μM.

Selank, a synthetic analogue of tuftsin with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro, has shown pronounced antiviral effects against influenza A virus (H3N2) both in vitro and in vivo.[4][5] Studies have indicated that Selank can completely suppress viral reproduction in cell culture when administered 24 hours prior to infection.[4] The antiviral mechanism of Selank is believed to be linked to its ability to modulate the balance of Th1/Th2 cytokines through the induction of interferon-alpha (IFN-α) gene expression.[4][5]

While specific IC50 values for a broad range of modified tuftsin peptides are not yet available in a consolidated format, the existing data underscores the therapeutic promise of this class of molecules. Further structure-activity relationship (SAR) studies are crucial to identify modifications that can enhance antiviral potency and broaden the spectrum of activity.

Peptide/DerivativeVirusAssay TypeEndpointResultCitation(s)
TuftsinSARS-CoV-2Surface Plasmon Resonance (SPR)Binding Affinity (KD)460 μM (to ACE2)[1]
TuftsinSARS-CoV-2Surface Plasmon Resonance (SPR)Binding Affinity (KD)10.65 μM (to NRP1)[1]
TuftsinSARS-CoV-2SPR-based Competition AssayInhibition of S1-ACE2 bindingNear-complete inhibition at 625 μM[1]
SelankInfluenza A (H3N2)In vitro cell cultureViral ReproductionComplete suppression (preventive use)[4]
SelankInfluenza A (H3N2)In vivo (animal model)Survival RateHighest survival with preventive administration[4]
Tuftsin-AZT conjugateHIVIn vitroReverse Transcriptase ActivityInhibition observed[6]
Tuftsin-AZT conjugateHIVIn vitroHIV-antigen ExpressionInhibition observed[6]

Key Experimental Protocols

The evaluation of the antiviral activity of modified tuftsin peptides employs a variety of established experimental protocols. Below are detailed methodologies for two key assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from the destructive effects of viral infection.

1. Cell Culture and Seeding:

  • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for influenza virus) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells into 96-well microplates to form a confluent monolayer.

2. Compound Preparation and Dilution:

  • Prepare a stock solution of the modified tuftsin peptide in a suitable solvent (e.g., sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO)).

  • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

3. Infection and Treatment:

  • On the day of the assay, prepare a working dilution of the virus stock to a multiplicity of infection (MOI) that causes significant CPE within a defined timeframe (e.g., 48-72 hours).

  • The peptide can be added at different time points relative to infection to investigate its mechanism of action:

    • Pre-treatment: Incubate cells with the peptide before adding the virus to assess prophylactic activity.

    • Co-treatment: Add the peptide and virus to the cells simultaneously to evaluate inhibition of attachment and/or entry.

    • Post-treatment: Add the peptide after the viral adsorption period to investigate its effect on intracellular replication.

4. Incubation and Observation:

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Monitor the plates daily for the appearance of CPE using an inverted microscope.

5. Quantification of Cell Viability:

  • After the desired incubation period (when CPE is evident in the virus control wells), quantify cell viability using a suitable method, such as:

    • Crystal Violet Staining: Fix the cells and stain with a crystal violet solution. The amount of dye retained by viable cells is proportional to the cell number.

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

6. Data Analysis:

  • Calculate the percentage of CPE inhibition for each peptide concentration compared to the virus control.

  • Determine the 50% inhibitory concentration (IC50), the concentration of the peptide that inhibits CPE by 50%, by plotting the percentage of inhibition against the log of the peptide concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)-Based Competition Assay for Viral Entry Inhibition

This label-free technique is used to study the real-time binding kinetics and competitive interactions between molecules. It is particularly useful for investigating how tuftsin peptides interfere with the binding of a virus to its host cell receptor.

1. Sensor Chip Preparation:

  • Immobilize the host cell receptor (e.g., recombinant human ACE2) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

2. Analyte Preparation:

  • Prepare solutions of the viral protein that binds to the receptor (e.g., the SARS-CoV-2 S1 subunit) at a constant concentration.

  • Prepare a series of solutions containing the constant concentration of the viral protein mixed with increasing concentrations of the modified tuftsin peptide.

3. Binding Analysis:

  • Inject the solution containing only the viral protein over the sensor chip surface to establish a baseline binding response.

  • Sequentially inject the mixtures of the viral protein and increasing concentrations of the peptide over the sensor surface.

  • The binding of the viral protein to the immobilized receptor will generate a response signal. If the peptide competes for the same binding site, a decrease in the binding signal will be observed as the peptide concentration increases.

4. Data Analysis:

  • Monitor the change in the response units (RU) over time.

  • Plot the percentage of inhibition of viral protein binding against the log of the peptide concentration.

  • The data can be used to determine the IC50 value of the peptide for inhibiting the protein-protein interaction.

Signaling Pathways and Mechanisms of Action

The antiviral effects of tuftsin and its analogs are mediated through a combination of direct interference with viral entry and immunomodulation.

Direct Inhibition of Viral Entry

As established, tuftsin can directly compete with SARS-CoV-2 for binding to the ACE2 and NRP1 receptors on the host cell surface. By occupying these binding sites, tuftsin physically blocks the virus from attaching and subsequently entering the cell. This mechanism is a direct competitive inhibition.

G cluster_host Host Cell Membrane ACE2 ACE2 NRP1 NRP1 SARS_CoV_2 SARS_CoV_2 SARS_CoV_2->ACE2 Binds to SARS_CoV_2->NRP1 Binds to Tuftsin Tuftsin Tuftsin->ACE2 Competitively Binds Tuftsin->NRP1 Competitively Binds

Tuftsin's competitive inhibition of SARS-CoV-2 binding to host cell receptors ACE2 and NRP1.

Immunomodulatory Signaling Pathway

Tuftsin is a potent immunomodulator that primarily acts on phagocytic cells like macrophages.[7] Upon binding to its receptor on the macrophage surface, tuftsin initiates a signaling cascade that enhances various cellular functions, including phagocytosis, chemotaxis, and the production of cytokines. The tuftsin analog, Selank, has been shown to exert its antiviral effects by modulating the immune response, specifically by inducing the production of IFN-α, a key antiviral cytokine.[4] This suggests a signaling pathway that leads to the activation of an antiviral state within the host.

G cluster_cell Phagocytic Cell (e.g., Macrophage) Tuftsin_Analog Tuftsin/Selank Tuftsin_Receptor Tuftsin Receptor Tuftsin_Analog->Tuftsin_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Tuftsin_Receptor->Signaling_Cascade Activates Macrophage Macrophage Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression IFN_alpha IFN-α Production Gene_Expression->IFN_alpha Antiviral_State Induction of Antiviral State IFN_alpha->Antiviral_State

References

Methodological & Application

Application Notes and Protocols for P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037) is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily known for its immunomodulatory functions, particularly the stimulation of phagocytic cells.[1] P-aminophenylacetyl-tuftsin is a synthetic analog of tuftsin, modified at the N-terminus. This modification can serve multiple purposes, including altering the peptide's biological activity, stability, and allowing for conjugation to carrier molecules for applications such as immunoassays or targeted drug delivery.[2] These application notes provide detailed protocols for the experimental use of this compound in key immunological assays and summarize expected data presentation.

Synthesis and Preparation

This compound can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.[2][3] A general approach involves the sequential coupling of the protected amino acids to a resin, followed by the addition of the p-aminophenylacetyl group to the N-terminus of the completed peptide chain.

Brief Synthesis Outline:

  • Resin Preparation: Start with a pre-loaded arginine resin (e.g., Wang or Rink amide resin).

  • Amino Acid Coupling: Sequentially couple Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • P-aminophenylacetylation: Couple p-aminophenylacetic acid to the N-terminus of the threonine residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

For biological assays, dissolve the lyophilized this compound in a suitable sterile buffer, such as phosphate-buffered saline (PBS) or cell culture medium. Determine the concentration using a spectrophotometer or a peptide quantification assay.

Experimental Protocols

Phagocytosis Inhibition Assay

This assay determines the ability of this compound to inhibit the phagocytic activity of macrophages or neutrophils, a known effect of some tuftsin analogs.[2]

Materials:

  • Phagocytic cells (e.g., murine macrophage cell line J774A.1 or primary human neutrophils)

  • This compound

  • Tuftsin (as a positive control for stimulation)

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Quenching solution (e.g., Trypan Blue)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation: Culture phagocytic cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of tuftsin as a positive control for phagocytosis stimulation.

    • Include a vehicle control (assay buffer only).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the different concentrations of this compound, tuftsin, or vehicle control to the wells and incubate for 1 hour at 37°C.

  • Phagocytosis Induction:

    • Add fluorescently labeled particles to each well at a particle-to-cell ratio of 50:1.[5]

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.[4]

  • Termination and Quenching:

    • Stop the phagocytosis by placing the plate on ice and washing the cells three times with ice-cold PBS to remove non-ingested particles.

    • Add a quenching solution (e.g., 0.25% Trypan Blue) for 1 minute to quench the fluorescence of surface-bound, non-internalized particles.

  • Analysis:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cells. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) correspond to the phagocytic activity.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of ingested particles per cell or the percentage of phagocytic cells.

Data Presentation:

CompoundConcentration (µM)% Phagocytic Cells (Mean ± SD)MFI (Mean ± SD)% Inhibition (Mean ± SD)
Vehicle Control-85 ± 515000 ± 12000
Tuftsin195 ± 325000 ± 1500N/A (Stimulation)
This compound0.175 ± 613000 ± 110011.8
150 ± 48000 ± 90041.2
1025 ± 34000 ± 50070.6
10010 ± 22000 ± 30088.2

Note: The above data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes, providing insight into its immunomodulatory properties.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Mitogen (e.g., Phytohemagglutinin - PHA) as a positive control for proliferation

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • PBMC Isolation and Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Label the PBMCs with CFSE according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by washing to remove excess dye.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.[6]

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (e.g., PHA at 5 µg/mL) and an unstimulated control (medium only).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[7]

  • Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells) if specific lymphocyte populations are to be analyzed.

    • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye; each cell division results in a halving of the fluorescence intensity.

Data Presentation:

TreatmentConcentration (µM)% Proliferating CD3+ T Cells (Mean ± SD)
Unstimulated Control-2 ± 0.5
PHA5 µg/mL80 ± 7
This compound0.15 ± 1
115 ± 3
1035 ± 5
10020 ± 4

Note: The above data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (IC50 and Ki) of this compound to the tuftsin receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled tuftsin analog.

Materials:

  • Cells or cell membranes expressing the tuftsin receptor (e.g., macrophages, neutrophils)

  • This compound (unlabeled competitor)

  • Radiolabeled ([³H]-tuftsin) or fluorescently labeled tuftsin

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Reaction Setup:

    • In a microtiter plate, add a constant concentration of radiolabeled tuftsin to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a high concentration of unlabeled tuftsin).

  • Binding: Add the cell suspension or membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cells/membranes with the bound ligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound ligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation:

CompetitorIC50 (µM)Ki (µM)
Tuftsin0.050.02
This compound[To be determined][To be determined]

Note: The above data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathways and Visualizations

The immunomodulatory effects of tuftsin are initiated by its binding to specific receptors on the surface of phagocytic cells, with neuropilin-1 (Nrp1) being a key receptor.[8] This interaction triggers a downstream signaling cascade that can modulate various cellular functions. The p-aminophenylacetyl modification may alter the binding affinity and subsequent signaling of the peptide.

Tuftsin Signaling Pathway

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Tuftsin Tuftsin or This compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGFβ Receptor Complex Nrp1->TGFbR Activates SMAD SMAD2/3 TGFbR->SMAD Phosphorylates pSMAD p-SMAD2/3 SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Phagocytosis Modulation of Phagocytosis DNA->Phagocytosis Cytokine Cytokine Production DNA->Cytokine Proliferation Cell Proliferation DNA->Proliferation

Caption: Tuftsin signaling pathway.

Experimental Workflow: Phagocytosis Inhibition Assay

Phagocytosis_Workflow A 1. Plate Phagocytic Cells (e.g., Macrophages) B 2. Treat with this compound (and controls) for 1h A->B C 3. Add Fluorescent Particles (1-2h incubation) B->C D 4. Wash and Quench Extracellular Fluorescence C->D E 5. Analyze by Flow Cytometry or Fluorescence Microscopy D->E F 6. Quantify Phagocytosis and Calculate % Inhibition E->F

Caption: Phagocytosis inhibition assay workflow.

Experimental Workflow: Lymphocyte Proliferation Assay

Proliferation_Workflow A 1. Isolate and CFSE-label PBMCs B 2. Culture with this compound (and controls) A->B C 3. Incubate for 5-7 days B->C D 4. Harvest and Stain for Lymphocyte Markers C->D E 5. Analyze by Flow Cytometry D->E F 6. Determine % Proliferation based on CFSE dilution E->F

Caption: Lymphocyte proliferation assay workflow.

Logical Relationship: IC50 and Ki Determination

Ki_Determination A Competitive Binding Assay Data (% Specific Binding vs. [Competitor]) B Non-linear Regression Analysis A->B C Determine IC50 B->C D Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) C->D E Determine Ki (Binding Affinity) D->E

Caption: Logic for Ki determination from IC50.

References

Application Notes and Protocols for In Vitro Evaluation of P-aminophenylacetyl-tuftsin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is known for its immunomodulatory properties, primarily activating phagocytic cells such as macrophages and neutrophils.[1] P-aminophenylacetyl-tuftsin is a synthetic analog of tuftsin. The addition of the p-aminophenylacetyl group may modulate the peptide's activity, stability, and potential for conjugation to other molecules. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its immunomodulatory and potential anti-cancer effects.

Immunomodulatory Activity Assays

The primary function of tuftsin and its analogs is the stimulation of the immune system. The following assays are designed to quantify the effect of this compound on key immune cell functions.

Phagocytosis Assay

Objective: To determine the effect of this compound on the phagocytic activity of macrophages or neutrophils. Tuftsin is known to stimulate phagocytosis by these cells.[2] However, some analogs of tuftsin have been shown to have inhibitory effects.[3]

Principle: Phagocytic cells are incubated with the test compound and fluorescently labeled particles (e.g., zymosan, beads, or bacteria). The uptake of these particles by the cells is then quantified using flow cytometry or fluorescence microscopy.

Experimental Protocol: Macrophage Phagocytosis Assay using pH-sensitive Fluorescent Particles

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Tuftsin (as a positive control)

  • Vehicle control (e.g., sterile PBS or DMSO)

  • pH-sensitive fluorescent bioparticles (e.g., pHrodo™ Green Zymosan Bioparticles™)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound and tuftsin in the appropriate vehicle. Create a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound, tuftsin, or vehicle control. Incubate for 1-2 hours at 37°C.

  • Particle Addition: Prepare a suspension of pH-sensitive fluorescent bioparticles according to the manufacturer's instructions. Add 50 µL of the particle suspension to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for phagocytosis. The fluorescence of the particles increases significantly in the acidic environment of the phagosome.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity directly in the plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm for pHrodo™ Green).

    • Flow Cytometry: Gently scrape and collect the cells. Wash with PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Subtract the background fluorescence of control wells (cells without particles). Normalize the fluorescence of treated wells to the vehicle control. Plot the results as a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) for stimulatory compounds or IC50 (concentration for 50% inhibition) for inhibitory compounds.

Data Presentation:

CompoundEC50 / IC50 (µM)Maximum Effect (% of Control)
Tuftsin[Example: 5.2][Example: 180%]
This compound[Experimental Result][Experimental Result]
Inhibitory Analog (Control)[Example: 12.5 (IC50)][Example: 30%]

Experimental Workflow for Phagocytosis Assay

Phagocytosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Macrophages in 96-well plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions (this compound, Controls) B->C D Add Fluorescent Particles C->D E Incubate to Allow Phagocytosis D->E F Measure Fluorescence (Plate Reader or Flow Cytometer) E->F G Data Analysis (Calculate EC50/IC50) F->G

Caption: Workflow for the in vitro phagocytosis assay.

Nitroblue Tetrazolium (NBT) Reduction Assay

Objective: To assess the effect of this compound on the production of reactive oxygen species (ROS) by phagocytes, which is an indicator of cellular activation. Tuftsin is known to stimulate NBT reduction.[4]

Principle: Activated phagocytes produce superoxide (B77818) anions (O2-) during the respiratory burst. NBT, a yellow water-soluble dye, is reduced by O2- to form a blue, water-insoluble formazan (B1609692) precipitate. The amount of formazan produced is proportional to the amount of ROS generated and can be quantified spectrophotometrically after solubilization.

Experimental Protocol:

Materials:

  • Neutrophils or macrophage cell line

  • This compound

  • Tuftsin (positive control)

  • Phorbol 12-myristate 13-acetate (PMA) (potent positive control)

  • NBT solution (1 mg/mL in PBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (B87167) (DMSO) or 2 M KOH and DMSO for solubilization

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh blood or culture a macrophage cell line. Resuspend the cells in HBSS at a concentration of 1 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Compound Addition: Add 50 µL of HBSS containing the desired concentrations of this compound, tuftsin, PMA, or vehicle control.

  • NBT Addition: Add 50 µL of NBT solution to each well.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Centrifuge the plate and discard the supernatant.

  • Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (cells without NBT) and calculate the stimulation index relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)NBT Reduction (OD570)Stimulation Index
Vehicle Control-[Experimental Result]1.0
Tuftsin10[Experimental Result][Calculated]
This compound1[Experimental Result][Calculated]
This compound10[Experimental Result][Calculated]
This compound100[Experimental Result][Calculated]
PMA1[Experimental Result][Calculated]
Cytokine Release Assay

Objective: To determine the effect of this compound on the production and secretion of cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages.

Principle: Immune cells are treated with the test compound, and the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Experimental Protocol (ELISA):

Materials:

  • Human or murine PBMCs or macrophage cell line

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) (positive control for pro-inflammatory cytokines)

  • Cytokine-specific ELISA kits (e.g., for TNF-α, IL-10)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well).

  • Cell Treatment: Treat the cells with various concentrations of this compound, LPS, or vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of the cytokines in the samples based on the standard curve.

Tuftsin Signaling Pathway

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Tuftsin Tuftsin / this compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds to TGFbR1 TGF-β Receptor 1 (TβR1) Nrp1->TGFbR1 Associates with Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Gene Gene Transcription pSmad3->Gene pAkt p-Akt (Inhibited) Akt->pAkt Response Anti-inflammatory (M2) Shift Cytokine Release Phagocytosis Gene->Response

Caption: Simplified signaling pathway of tuftsin.[5]

Anti-Cancer Activity Assays

Tuftsin has been reported to have anti-tumor activity, which may be mediated by direct cytotoxicity or by activating the immune system to target cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the direct cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Experimental Protocol:

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, doxorubicin, or vehicle control.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Data Presentation:

Cell LineCompoundIC50 (µM) after 48h
MCF-7Doxorubicin[Example: 0.5]
MCF-7This compound[Experimental Result]
A549Doxorubicin[Example: 1.2]
A549This compound[Experimental Result]
Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

Objective: To evaluate the ability of this compound to enhance the cytotoxic activity of NK cells against cancer cells. Tuftsin has been shown to enhance NK cell cytotoxicity.[6]

Principle: NK cells are co-cultured with fluorescently labeled cancer target cells in the presence of the test compound. The killing of target cells by NK cells is measured by the release of the fluorescent dye from the lysed target cells into the supernatant.

Experimental Protocol:

Materials:

  • NK cell line (e.g., NK-92) or isolated primary NK cells

  • Cancer target cell line (e.g., K562)

  • Calcein-AM (or other suitable fluorescent dye)

  • This compound

  • Interleukin-2 (IL-2) (can be used to maintain NK cell activity)

  • 96-well V-bottom plate

  • Fluorescence plate reader

Procedure:

  • Target Cell Labeling: Label the target cancer cells with Calcein-AM.

  • Effector and Target Cell Plating: Plate the labeled target cells in a 96-well V-bottom plate. Add the effector NK cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

  • Compound Addition: Add the desired concentrations of this compound or controls to the wells.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new black 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence of the released calcein (B42510) in the supernatant.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100).

Logical Relationship of Assays

Assay_Relationship cluster_immuno Immunomodulatory Effects cluster_cancer Anti-Cancer Effects Compound This compound Phagocytosis Phagocytosis Assay Compound->Phagocytosis NBT NBT Reduction Assay Compound->NBT Cytokine Cytokine Release Assay Compound->Cytokine Viability Cell Viability Assay (Direct Cytotoxicity) Compound->Viability NK_Cyto NK Cell Cytotoxicity Assay (Immune-mediated Killing) Compound->NK_Cyto Phagocytosis->Cytokine Activation leads to NBT->Phagocytosis Correlates with Cytokine->NK_Cyto Can influence

Caption: Interrelationship of in vitro assays for this compound.

References

Application Notes and Protocols for Cell-Based Assays Using P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing P-aminophenylacetyl-tuftsin in various cell-based assays. Detailed protocols for key experiments are included, along with data presentation and visualization of relevant biological pathways.

Introduction

Tuftsin (B1682037) is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system by stimulating the phagocytic activity of macrophages and polymorphonuclear leukocytes (PMNs). This compound is a synthetic analog of tuftsin.[1] Understanding the biological activity of such analogs is crucial for the development of novel immunomodulatory therapeutics. This document outlines key cell-based assays to characterize the effects of this compound, focusing on its potential inhibitory or modulatory properties in comparison to the parent tuftsin peptide.

Data Presentation

The following tables summarize illustrative quantitative data based on the reported inhibitory effects of this compound on tuftsin-stimulated cellular functions.[1]

Table 1: Effect of this compound on Tuftsin-Stimulated Phagocytosis in Human PMNs

Treatment GroupConcentration (µM)Phagocytic Index (%)
Control (no peptide)-15 ± 2.1
Tuftsin1045 ± 3.5
This compound1018 ± 1.9
Tuftsin + this compound10 + 1025 ± 2.8
Tuftsin + this compound10 + 5019 ± 2.3

Phagocytic index is defined as the percentage of cells that have engulfed one or more fluorescently labeled particles.

Table 2: Effect of this compound on Tuftsin-Stimulated Nitroblue Tetrazolium (NBT) Reduction in Human PMNs

Treatment GroupConcentration (µM)NBT Reduction (OD at 560 nm)
Control (no peptide)-0.12 ± 0.02
Tuftsin100.45 ± 0.05
This compound100.14 ± 0.03
Tuftsin + this compound10 + 100.28 ± 0.04
Tuftsin + this compound10 + 500.17 ± 0.03

NBT reduction is a measure of superoxide (B77818) production, an indicator of cellular respiratory burst.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of tuftsin and a general workflow for the cell-based assays described in this document.

G Tuftsin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin / this compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Complex Nrp1->TGFbR Activates SMADs SMAD2/3 TGFbR->SMADs Phosphorylates pSMADs p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMADs->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression (e.g., Cytokines, Phagocytic Factors) SMAD_complex->Gene_expression Translocates and regulates

Caption: Tuftsin Signaling Pathway.

G General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Isolation Isolate Phagocytic Cells (e.g., PMNs, Macrophages) Incubation Incubate Cells with Peptides (Control, Tuftsin, Analog, Combination) Cell_Isolation->Incubation Peptide_Prep Prepare Tuftsin and This compound Solutions Peptide_Prep->Incubation Phagocytosis Phagocytosis Assay (Add labeled particles) Incubation->Phagocytosis NBT NBT Reduction Assay (Add NBT solution) Incubation->NBT Signaling Signaling Pathway Analysis (e.g., Western Blot for p-SMAD) Incubation->Signaling Data_Acquisition Acquire Data (Flow Cytometry, Spectrophotometry, Imaging) Phagocytosis->Data_Acquisition NBT->Data_Acquisition Signaling->Data_Acquisition Quantification Quantify Results (Phagocytic Index, OD, Band Intensity) Data_Acquisition->Quantification Comparison Compare Treatment Groups Quantification->Comparison

Caption: General Experimental Workflow.

Experimental Protocols

Phagocytosis Assay Using Fluorescently Labeled Particles

This protocol details a method to quantify the phagocytic activity of PMNs or macrophages treated with this compound.

Materials:

  • Ficoll-Paque PLUS for PMN isolation

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Tuftsin (positive control)

  • Fluorescently labeled zymosan or latex beads (e.g., FITC-conjugated)

  • Trypan Blue solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Isolation of Human PMNs:

    • Isolate PMNs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Resuspend the isolated PMNs in RPMI 1640 medium supplemented with 10% FBS.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Aliquot 1 mL of the PMN suspension into flow cytometry tubes.

    • Prepare stock solutions of Tuftsin and this compound in PBS.

    • Add the peptides to the cell suspensions to achieve the final desired concentrations (e.g., as indicated in Table 1). Include a vehicle control (PBS).

    • Incubate the cells for 30 minutes at 37°C.

  • Phagocytosis:

    • Add fluorescently labeled particles to each tube at a cell-to-particle ratio of approximately 1:10.

    • Incubate for 30-60 minutes at 37°C, with gentle shaking.

    • To stop phagocytosis, place the tubes on ice.

  • Quenching of Extracellular Fluorescence:

    • Add Trypan Blue solution (0.2 mg/mL final concentration) to quench the fluorescence of non-ingested particles.

    • Incubate for 5 minutes on ice.

  • Flow Cytometry Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • The percentage of fluorescent cells represents the phagocytic index.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide anions, a key component of the respiratory burst in phagocytes.

Materials:

  • Isolated PMNs (as described in the phagocytosis assay)

  • This compound

  • Tuftsin

  • Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • 96-well microplate

  • Plate reader

Protocol:

  • Cell Preparation and Treatment:

    • Isolate and prepare PMNs as described previously.

    • Seed 1 x 10^5 cells per well in a 96-well plate.

    • Add Tuftsin, this compound, or a combination to the respective wells at the desired concentrations. Include a vehicle control.

    • Incubate for 15 minutes at 37°C.

  • NBT Reduction:

    • Add 50 µL of NBT solution to each well.

    • For a positive control, add PMA (100 ng/mL final concentration) to separate wells.

    • Incubate the plate for 30-60 minutes at 37°C. The reduction of the yellow, water-soluble NBT to a blue, insoluble formazan (B1609692) precipitate will occur in activated cells.

  • Quantification:

    • Stop the reaction by adding 100 µL of 0.5 M HCl to each well.

    • Centrifuge the plate and discard the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 560 nm using a microplate reader.

Western Blot for Phosphorylated SMAD2/3

This protocol is designed to investigate the effect of this compound on the tuftsin-induced signaling cascade by measuring the phosphorylation of SMAD2/3.

Materials:

  • Isolated macrophages or a suitable cell line (e.g., RAW 264.7)

  • This compound

  • Tuftsin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with Tuftsin, this compound, or a combination for 15-30 minutes. Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize the data, the membrane can be stripped and reprobed with antibodies against total SMAD2/3 and a loading control like β-actin.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup.

References

Application Notes and Protocols: P-aminophenylacetyl-tuftsin in Phagocytosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system by stimulating phagocytic cells.[1] Its synthetic analogs are of great interest for their potential to modulate immune responses. This document provides detailed protocols and application notes for studying the effects of a specific analog, P-aminophenylacetyl-tuftsin, in phagocytosis assays. This compound has been shown to interact with human polymorphonuclear leukocytes (PMNs) and influence their phagocytic activity.[2] Understanding the activity of this analog is crucial for the development of novel immunomodulatory therapeutics.

Data Presentation

The following table summarizes the observed effects of Tuftsin and its analog, this compound, on the phagocytic activity of human polymorphonuclear leukocytes (PMNs). The data is based on studies utilizing heat-killed yeast as the phagocytic target.

CompoundConcentration RangeCell TypePhagocytic TargetObserved Effect on PhagocytosisReference
TuftsinNot specifiedHuman Polymorphonuclear LeukocytesHeat-killed yeastStimulatory[2]
This compoundNot specifiedHuman Polymorphonuclear LeukocytesHeat-killed yeastInhibitory to Tuftsin's action[2]

Experimental Protocols

This section details the methodology for a phagocytosis assay to evaluate the effect of this compound on human polymorphonuclear leukocytes (PMNs). This protocol is a comprehensive reconstruction based on established phagocytosis assay methods and the materials cited in the foundational study by Fridkin et al. (1977).

Protocol: In Vitro Phagocytosis Assay Using Human PMNs and Heat-Killed Yeast

1. Materials and Reagents:

  • Peptides:

    • Tuftsin (positive control)

    • This compound (test compound)

  • Cells:

    • Freshly isolated human polymorphonuclear leukocytes (PMNs)

  • Phagocytic Target:

    • Heat-killed Saccharomyces cerevisiae (yeast)

  • Media and Buffers:

    • Hanks' Balanced Salt Solution (HBSS)

    • Phosphate Buffered Saline (PBS)

    • Ficoll-Paque or other density gradient medium for PMN isolation

    • Trypan Blue solution (for cell viability)

  • Staining Reagents:

    • Giemsa stain or other suitable stain for microscopy

  • Equipment:

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Light microscope

    • Hemocytometer or automated cell counter

    • Glass slides and coverslips

    • Sterile microcentrifuge tubes and pipettes

2. Preparation of Reagents:

  • Peptide Solutions: Prepare stock solutions of Tuftsin and this compound in a suitable solvent (e.g., sterile PBS) and store at -20°C. Dilute to the desired final concentrations in HBSS just before use.

  • Heat-Killed Yeast Suspension:

    • Culture Saccharomyces cerevisiae in an appropriate broth overnight.

    • Harvest the yeast cells by centrifugation.

    • Wash the yeast pellet three times with sterile PBS.

    • Resuspend the yeast in PBS to a concentration of approximately 1x10^8 cells/mL.

    • Heat the yeast suspension in a water bath at 80°C for 30 minutes to kill the cells.

    • Wash the heat-killed yeast three times with sterile PBS.

    • Resuspend the final pellet in HBSS to a working concentration of 1x10^7 cells/mL.

3. Isolation of Human Polymorphonuclear Leukocytes (PMNs):

  • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • Isolate PMNs using a density gradient centrifugation method (e.g., with Ficoll-Paque).

  • After centrifugation, carefully collect the PMN-rich layer.

  • Perform a hypotonic lysis to remove any contaminating red blood cells.

  • Wash the PMNs twice with cold PBS.

  • Resuspend the PMN pellet in HBSS and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Adjust the cell suspension to a final concentration of 1x10^6 cells/mL.

4. Phagocytosis Assay Procedure:

  • Pipette 200 µL of the PMN suspension (1x10^6 cells/mL) into each well of a 96-well plate.

  • Add 20 µL of the test peptide solutions (this compound at various concentrations), the positive control (Tuftsin), or HBSS (negative control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for pre-treatment of the PMNs.

  • Add 20 µL of the heat-killed yeast suspension (1x10^7 cells/mL) to each well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 30-60 minutes to allow for phagocytosis.

  • To stop the phagocytosis, place the plate on ice.

  • Gently mix the cell suspensions and prepare smears on glass slides.

  • Allow the slides to air dry and then stain with Giemsa stain.

  • Examine the slides under a light microscope with oil immersion.

5. Data Analysis:

  • Count at least 200 PMNs per slide.

  • Determine the Phagocytic Index : the percentage of PMNs that have ingested at least one yeast cell.

    • Phagocytic Index (%) = (Number of phagocytosing PMNs / Total number of PMNs counted) x 100

  • Determine the Phagocytic Capacity : the average number of yeast cells ingested per phagocytosing PMN.

    • Phagocytic Capacity = Total number of ingested yeast cells / Number of phagocytosing PMNs

  • Compare the Phagocytic Index and Phagocytic Capacity of the this compound-treated groups with the negative and positive control groups.

Signaling Pathways and Experimental Workflow

Diagrams

The following diagrams illustrate the proposed signaling pathway of Tuftsin and the experimental workflow for the phagocytosis assay.

Tuftsin_Signaling_Pathway Tuftsin Signaling Pathway and Proposed Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds pAPA_Tuftsin This compound pAPA_Tuftsin->Nrp1 Competitively Inhibits TGFbR TGF-β Receptor Nrp1->TGFbR Associates with Signaling Downstream Signaling (e.g., Smad phosphorylation) TGFbR->Signaling Activates Phagocytosis Enhanced Phagocytosis Signaling->Phagocytosis Leads to

Caption: Proposed mechanism of Tuftsin-mediated phagocytosis and its inhibition.

Phagocytosis_Assay_Workflow Phagocytosis Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human PMNs D Pre-incubate PMNs with Peptides A->D B Prepare Heat-Killed Yeast E Add Heat-Killed Yeast to PMNs B->E C Prepare Peptide Solutions (Tuftsin, p-APA-Tuftsin) C->D D->E F Incubate to Allow Phagocytosis E->F G Prepare and Stain Slides F->G H Microscopic Examination G->H I Calculate Phagocytic Index and Capacity H->I

Caption: Step-by-step workflow for the in vitro phagocytosis assay.

References

Application Notes and Protocols: P-aminophenylacetyl-tuftsin as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-aminophenylacetyl-tuftsin is a synthetic derivative of the natural immunomodulating tetrapeptide, tuftsin (B1682037) (Thr-Lys-Pro-Arg). Tuftsin plays a crucial role in the immune system by stimulating the phagocytic activity of macrophages and neutrophils. The addition of the P-aminophenylacetyl group to the N-terminus of tuftsin provides a versatile handle for chemical modifications, such as radiolabeling or conjugation to fluorescent dyes and drug molecules. This functionalization makes this compound an invaluable molecular probe for studying the tuftsin receptor, visualizing immune processes, and developing targeted drug delivery systems.

These application notes provide an overview of the potential uses of this compound as a molecular probe, along with detailed protocols for its application in key experimental settings.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide reference values for tuftsin and its analogs to guide experimental design.

Table 1: Binding Affinity of Tuftsin Analogs to Macrophage Receptors

CompoundCell TypeKd (nM)Reference
[3H]TuftsinMouse Peritoneal Macrophages53[1]
TuftsinMouse Peritoneal Macrophages50 (Ki)[1]
Rhodamine-labeled Tuftsin AnalogMouse MacrophagesCompetitive binding observed[2]
Biotinylated Tuftsin AnalogPhagocytic CellsCompetitive binding observed[3]

Table 2: Cytotoxicity of Tuftsin and its Conjugates

CompoundCell LineIC50CommentsReference
Tuftsin-Muramyl Dipeptide ConjugatesHuman Monocytes and LymphocytesDisplayed cytotoxic effectsInduced oxidative burst and cytokine secretion.[4]
TuftsinVarious Tumor Cell LinesGenerally low direct cytotoxicityPrimarily acts as an immunomodulator.[5]

Signaling Pathway

This compound, like native tuftsin, is expected to exert its biological effects through the tuftsin receptor, Neuropilin-1 (NRP1). Upon binding, it is believed to initiate a signaling cascade that enhances phagocytosis and other immune responses.

Tuftsin_Signaling_Pathway NRP1 Neuropilin-1 (NRP1) Receptor Internalization Receptor-mediated Endocytosis NRP1->Internalization Initiates Macrophage Macrophage Cell Membrane Phagocytosis Enhanced Phagocytosis ImmuneResponse Modulation of Immune Response Internalization->Phagocytosis Internalization->ImmuneResponse This compound This compound

Tuftsin Analog Signaling Cascade.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a molecular probe. These are generalized methods that should be optimized for specific experimental conditions.

Radiolabeling of this compound for Receptor Binding Assays

This protocol describes the iodination of this compound using the Iodogen method for use in radioligand binding assays.

Radiolabeling_Workflow start Start iodogen_coating Coat tube with Iodogen start->iodogen_coating add_peptide Add this compound and Na[125I] iodogen_coating->add_peptide incubation Incubate to allow reaction add_peptide->incubation separation Separate labeled peptide from free iodine (e.g., Sephadex column) incubation->separation quantification Quantify radiolabeled peptide separation->quantification end End quantification->end

Radiolabeling Workflow.

Materials:

  • This compound

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide [125I]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-10 column

  • Reaction vials

  • Gamma counter

Protocol:

  • Iodogen Coating: Dissolve Iodogen in chloroform (B151607) at 1 mg/mL. Aliquot 100 µL into a glass reaction vial and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial. Store coated vials at -20°C.

  • Reaction Mixture: To the Iodogen-coated vial, add 50 µL of PBS containing 10-20 µg of this compound.

  • Initiation of Labeling: Add 1 mCi of Na[125I] in 10 µL of 0.1 M NaOH to the reaction vial.

  • Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.

  • Quenching: Stop the reaction by transferring the mixture to a new tube containing 500 µL of PBS.

  • Purification: Apply the reaction mixture to a pre-equilibrated Sephadex G-10 column. Elute with PBS and collect fractions.

  • Quantification: Measure the radioactivity of each fraction using a gamma counter. The first peak of radioactivity corresponds to the [125I]-P-aminophenylacetyl-tuftsin.

  • Storage: Pool the peak fractions and store at -20°C for future use.

Receptor Binding Assay on Macrophages

This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled this compound to its receptor on macrophages using the radiolabeled probe.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7) or primary macrophages

  • [125I]-P-aminophenylacetyl-tuftsin (radiolabeled probe)

  • Unlabeled this compound (competitor)

  • Binding Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (ice-cold PBS)

  • Cell scraper or lysis buffer

  • Gamma counter

Protocol:

  • Cell Preparation: Plate macrophages in 24-well plates at a density of 1-5 x 105 cells/well and allow them to adhere overnight.

  • Assay Setup:

    • Total Binding: Add a fixed concentration of [125I]-P-aminophenylacetyl-tuftsin to designated wells.

    • Non-specific Binding: Add the same concentration of [125I]-P-aminophenylacetyl-tuftsin along with a large excess (e.g., 1000-fold) of unlabeled this compound.

    • Competitive Binding: Add a fixed concentration of [125I]-P-aminophenylacetyl-tuftsin and increasing concentrations of unlabeled this compound to the remaining wells.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold Wash Buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells in each well using a suitable lysis buffer or by scraping. Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting curve.

    • Calculate the dissociation constant (Kd) of the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxic potential of this compound on a target cell line using a standard MTT assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding add_compound Add serial dilutions of This compound cell_seeding->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_formazan Incubate to allow formazan (B1609692) crystal formation add_mtt->incubation_formazan solubilize Solubilize formazan crystals incubation_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Cytotoxicity Assay Workflow.

Materials:

  • Target cell line (e.g., tumor cells, immune cells)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

In Vivo Imaging with a Fluorescently Labeled this compound Analog

This protocol provides a general framework for in vivo imaging in a mouse model using a fluorescently labeled this compound to track the localization of macrophages. The P-aminophenylacetyl group can be readily conjugated to a near-infrared (NIR) fluorescent dye for deep tissue imaging.

Materials:

  • NIR dye-conjugated this compound

  • Animal model (e.g., mouse with an inflammatory lesion or tumor)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthetic (e.g., isoflurane)

  • Saline or other appropriate vehicle for injection

Protocol:

  • Probe Preparation: Dissolve the fluorescently labeled this compound in sterile saline to the desired concentration.

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to determine the level of autofluorescence.

  • Probe Administration: Inject the fluorescent probe into the animal via an appropriate route (e.g., intravenous tail vein injection).

  • Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and target accumulation of the probe.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., tumor, inflamed area) and a control region (e.g., muscle).

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) in the ROIs at each time point.

    • Calculate the target-to-background ratio to assess the specificity of probe accumulation.

  • Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and excise the target organ and other major organs for ex vivo imaging to confirm the in vivo findings.

Conclusion

This compound is a highly adaptable molecular probe with significant potential for advancing our understanding of the immune system and for the development of novel diagnostic and therapeutic agents. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this valuable tool. Further characterization of its specific binding kinetics and biological activity will undoubtedly expand its utility in the fields of immunology, oncology, and drug discovery.

References

Application Notes and Protocols: P-aminophenylacetyl-tuftsin Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of P-aminophenylacetyl-tuftsin to nanoparticles. Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that primarily targets macrophages and other phagocytic cells. Its ability to enhance phagocytosis, antigen presentation, and tumoricidal activity makes it an attractive targeting ligand for drug delivery systems aimed at modulating the immune system or targeting macrophage-rich environments, such as tumors and sites of inflammation.

The addition of a P-aminophenylacetyl group to the N-terminus of tuftsin provides a convenient linker with a terminal amine group, facilitating its covalent conjugation to nanoparticles with surface carboxyl groups. This document will cover the synthesis of this tuftsin derivative, its conjugation to polymeric nanoparticles, and the subsequent characterization and in vitro evaluation of the resulting targeted nanocarriers.

Data Presentation

The following tables present representative data for the physicochemical characterization and in vitro efficacy of this compound conjugated nanoparticles. This data is illustrative and based on typical results obtained for tuftsin-conjugated polymeric nanoparticles, as specific data for the P-aminophenylacetyl derivative is not widely published.

Table 1: Physicochemical Characterization of Tuftsin-Conjugated PLGA Nanoparticles

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency (%)Peptide Loading (µg/mg NP)
PLGA-NP155 ± 100.12 ± 0.02-25.6 ± 2.1N/AN/A
Tuftsin-PLGA-NP-Low162 ± 120.15 ± 0.03-18.3 ± 1.845 ± 515.2 ± 1.8
Tuftsin-PLGA-NP-High175 ± 150.18 ± 0.04-15.1 ± 2.568 ± 728.5 ± 2.5

Table 2: In Vitro Cellular Uptake of Tuftsin-Conjugated Nanoparticles in Macrophage Cell Line (RAW 264.7)

FormulationIncubation Time (h)Cellular Uptake (% of Cells with Internalized NPs)Mean Fluorescence Intensity (Arbitrary Units)
Unconjugated NP125 ± 41500 ± 250
440 ± 62800 ± 400
Tuftsin-NP165 ± 84500 ± 500
492 ± 59800 ± 700

Table 3: In Vivo Anti-tumor Efficacy of Doxorubicin-Loaded Tuftsin-Nanoparticles in a Murine Tumor Model

Treatment GroupTumor Volume Reduction (%)Survival Rate (%)
Saline Control00
Free Doxorubicin35 ± 520
Doxorubicin-Loaded NP55 ± 850
Doxorubicin-Loaded Tuftsin-NP85 ± 1090

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, involving the synthesis of P-nitrophenylacetyl-tuftsin followed by the reduction of the nitro group.

Materials:

  • Tuftsin (Thr-Lys-Pro-Arg)

  • p-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrazine (B178648) hydrate (B1144303) or Hydrogen gas

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Procedure:

Step 1: Synthesis of p-Nitrophenylacetyl-tuftsin

  • Activation of p-Nitrophenylacetic acid: In a round-bottom flask, dissolve p-nitrophenylacetic acid (1.2 equivalents) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain p-nitrophenylacetyl chloride.

  • Coupling with Tuftsin: Dissolve tuftsin (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to the solution and cool to 0°C. Add the freshly prepared p-nitrophenylacetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the tuftsin solution.

  • Stir the reaction mixture at room temperature overnight.

  • Purification: Precipitate the crude product by adding cold anhydrous diethyl ether. Collect the precipitate by centrifugation and wash it several times with diethyl ether. Purify the p-nitrophenylacetyl-tuftsin by preparative HPLC.

  • Confirm the product identity and purity using mass spectrometry and analytical HPLC.

Step 2: Reduction of p-Nitrophenylacetyl-tuftsin to this compound

  • Dissolve the purified p-nitrophenylacetyl-tuftsin in methanol.

  • Add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. Alternatively, the reduction can be performed by bubbling hydrogen gas through the solution in the presence of the Pd/C catalyst.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the final product, this compound, by preparative HPLC.

  • Confirm the structure and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of this compound to PLGA Nanoparticles

This protocol details the conjugation of the synthesized this compound to pre-formed carboxylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated PLGA nanoparticles (prepared by a suitable method, e.g., nanoprecipitation)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • Bicinchoninic acid (BCA) protein assay kit or a similar peptide quantification assay

Procedure:

  • Activation of PLGA Nanoparticles: Resuspend the carboxylated PLGA nanoparticles in MES buffer.

  • Add EDC (5-fold molar excess over carboxyl groups on the nanoparticles) and NHS (10-fold molar excess) to the nanoparticle suspension.

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation: Dissolve this compound in MES buffer and add it to the activated nanoparticle suspension (the molar ratio of peptide to carboxyl groups can be varied to optimize conjugation efficiency).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by incubating for an additional 30 minutes.

  • Purify the tuftsin-conjugated nanoparticles from unreacted peptide and coupling reagents by repeated centrifugation and resuspension in PBS using centrifugal filter units.

  • Quantification of Conjugated Peptide: Determine the amount of conjugated this compound using a suitable peptide quantification assay (e.g., BCA assay) on the lysed nanoparticles or by measuring the amount of unconjugated peptide in the supernatant after purification.

Protocol 3: In Vitro Macrophage Uptake Assay

This protocol describes how to assess the cellular uptake of tuftsin-conjugated nanoparticles by a macrophage cell line (e.g., RAW 264.7) using flow cytometry. For this protocol, the nanoparticles need to be fluorescently labeled, for instance, by encapsulating a fluorescent dye like coumarin-6.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluorescently labeled unconjugated nanoparticles (control)

  • Fluorescently labeled this compound-conjugated nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Nanoparticle Treatment: The next day, replace the medium with fresh medium containing the fluorescently labeled nanoparticles (both unconjugated and tuftsin-conjugated) at a desired concentration (e.g., 100 µg/mL). Include a no-treatment control.

  • Incubation: Incubate the cells with the nanoparticles for different time points (e.g., 1 hour and 4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Centrifuge the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

Signaling Pathway

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Nrp1->TGFbR Activates Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) Nucleus->Gene_Transcription Promotes Phagocytosis Phagocytosis Gene_Transcription->Phagocytosis Leads to enhanced

Caption: Tuftsin signaling pathway in macrophages.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_conjugation Nanoparticle Conjugation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Start Start Synth_pNPAT Synthesis of p-Nitrophenylacetyl-Tuftsin Start->Synth_pNPAT Reduction Reduction to This compound Synth_pNPAT->Reduction Purification1 HPLC Purification Reduction->Purification1 Conjugation Conjugation with This compound Purification1->Conjugation NP_Prep Preparation of PLGA-COOH Nanoparticles Activation Activation with EDC/NHS NP_Prep->Activation Activation->Conjugation Purification2 Purification of Conjugated Nanoparticles Conjugation->Purification2 Size_Zeta Particle Size & Zeta Potential (DLS) Purification2->Size_Zeta Morphology Morphology (TEM/SEM) Purification2->Morphology Conj_Efficiency Conjugation Efficiency (BCA Assay) Purification2->Conj_Efficiency Cell_Culture Macrophage Cell Culture Conj_Efficiency->Cell_Culture Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Cell_Culture->Uptake_Assay Data_Analysis Data Analysis Uptake_Assay->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Cytotoxicity Assays of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic potential of P-aminophenylacetyl-tuftsin, a synthetic analogue of the natural immunomodulatory peptide tuftsin (B1682037). The protocols outlined below are designed to evaluate both direct and indirect cytotoxic effects on various cell types, which is crucial for preclinical drug development and mechanistic studies.

Introduction to this compound and Cytotoxicity

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg), is known to stimulate the phagocytic activity of macrophages and neutrophils.[1][2][3] Its synthetic derivatives are being explored for their therapeutic potential, including anticancer properties. This compound is one such analogue. While tuftsin itself generally does not exert direct cytotoxic effects on tumor cells, its derivatives and conjugates have shown varied activities, from potent, selective cytotoxicity against cancer cell lines to immunomodulatory effects that enhance the tumor-killing capabilities of immune cells.[4] Therefore, a multi-assay approach is recommended to fully characterize the cytotoxic profile of this compound.

This document details protocols for four standard cytotoxicity assays:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of a cytosolic enzyme from damaged cells.

  • Neutral Red Uptake (NRU) Assay: Assesses cell viability through the uptake of a dye into the lysosomes of living cells.

  • Trypan Blue Exclusion Assay: A direct cell counting method to differentiate viable from non-viable cells based on membrane integrity.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cancer Cell Line 1 (e.g., A549) 0 (Control)100 ± 5.2
1
10
50
100
Cancer Cell Line 2 (e.g., HL-60) 0 (Control)100 ± 4.8
1
10
50
100
Normal Cell Line (e.g., HEK293) 0 (Control)100 ± 6.1
1
10
50
100

Table 2: LDH Assay - Cytotoxicity

Cell LineThis compound Concentration (µM)% Cytotoxicity (Mean ± SD)
Cancer Cell Line 1 (e.g., A549) 0 (Control)0 ± 2.5
1
10
50
100
Cancer Cell Line 2 (e.g., HL-60) 0 (Control)0 ± 3.1
1
10
50
100
Normal Cell Line (e.g., HEK293) 0 (Control)0 ± 2.8
1
10
50
100

Table 3: Neutral Red Uptake Assay - Cell Viability

Cell LineThis compound Concentration (µM)% Neutral Red Uptake (Mean ± SD)IC₅₀ (µM)
Cancer Cell Line 1 (e.g., A549) 0 (Control)100 ± 6.5
1
10
50
100
Cancer Cell Line 2 (e.g., HL-60) 0 (Control)100 ± 5.9
1
10
50
100
Normal Cell Line (e.g., HEK293) 0 (Control)100 ± 7.2
1
10
50
100

Table 4: Trypan Blue Exclusion Assay - Cell Viability

Cell LineThis compound Concentration (µM)% Viable Cells (Mean ± SD)
Cancer Cell Line 1 (e.g., A549) 0 (Control)98 ± 2.1
1
10
50
100
Cancer Cell Line 2 (e.g., HL-60) 0 (Control)97 ± 3.4
1
10
50
100
Normal Cell Line (e.g., HEK293) 0 (Control)99 ± 1.8
1
10
50
100

Experimental Protocols

MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[5][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile PBS or DMSO)

  • Target cells (e.g., cancer cell lines and a normal control cell line)

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[7][8][9]

Materials:

  • This compound stock solution

  • Target cells

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium (serum-free medium is often recommended during the assay to reduce background)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader (absorbance at 490 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three types of controls: vehicle control (spontaneous LDH release), untreated cells with lysis solution (maximum LDH release), and medium-only (background).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10][11][12][13][14]

Materials:

  • This compound stock solution

  • Target cells

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • PBS (Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader (absorbance at 540 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the control.

Trypan Blue Exclusion Assay

This method distinguishes between viable and non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[15][16][17][18][19]

Materials:

  • This compound stock solution

  • Target cells cultured in flasks or multi-well plates

  • Trypan Blue solution (0.4%)

  • PBS

  • Hemocytometer

  • Light microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the chosen duration.

  • Cell Harvesting: For adherent cells, trypsinize and resuspend in complete medium. For suspension cells, collect directly.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.

  • Data Analysis: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway of tuftsin and the general workflow for the cytotoxicity assays.

tuftsin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrp1 Neuropilin-1 (Nrp1) Receptor TGFbR2 TGF-β Receptor II (TβRII) Nrp1->TGFbR2 Associates with TGFbR1 TGF-β Receptor I (TβRI) Smad23 Smad2/3 TGFbR1->Smad23 Phosphorylates TGFbR2->TGFbR1 Recruits & Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., anti-inflammatory response, phagocytosis regulation) Smad_complex->Transcription Translocates & Regulates Tuftsin This compound Tuftsin->Nrp1 Binds

Caption: Tuftsin signaling via Nrp1 and the canonical TGF-β pathway.

cytotoxicity_assay_workflow cluster_assays Select Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_treatment Incubate for Treatment Period (e.g., 24-72h) add_compound->incubate_treatment mtt MTT Assay: Add MTT -> Incubate -> Add Solubilizer incubate_treatment->mtt ldh LDH Assay: Collect Supernatant -> Add Reaction Mix -> Incubate incubate_treatment->ldh nru NRU Assay: Add Neutral Red -> Incubate -> Wash -> Add Destain incubate_treatment->nru read_plate Read Absorbance (Microplate Reader) mtt->read_plate ldh->read_plate nru->read_plate analyze Data Analysis: Calculate % Viability or % Cytotoxicity read_plate->analyze end End analyze->end

Caption: General workflow for plate-based cytotoxicity assays.

References

Synthesizing P-Aminophenylacetyl-Tuftsin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tuftsin (B1682037) and its analogs, such as p-aminophenylacetyl-tuftsin, represents a key step in exploring their therapeutic potential. This document provides detailed application notes and protocols for the chemical synthesis of this specific tuftsin derivative, drawing upon established methodologies in peptide chemistry.

Overview of the Synthesis Strategy

The synthesis of this compound can be approached in two main stages:

  • Solid-Phase Synthesis of the Tuftsin Backbone (Thr-Lys-Pro-Arg): The tetrapeptide sequence is assembled on a solid support, typically a resin, in a stepwise manner. This method allows for easy purification at each step by simple filtration and washing.

  • Conjugation of the p-Aminophenylacetyl Group: Following the assembly of the tuftsin peptide and its cleavage from the resin, the p-aminophenylacetyl moiety is coupled to the N-terminus of the peptide in solution.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound based on typical yields and purities achieved with modern peptide synthesis techniques.

Table 1: Representative Data for Solid-Phase Synthesis of Tuftsin

StepParameterValueMethod of Analysis
Resin LoadingSubstitution Level0.5 - 1.0 mmol/gManufacturer's Specification
Amino Acid CouplingCoupling Efficiency>99%Kaiser Test or Chloranil Test
Final CleavageCrude Peptide Yield70 - 85%Gravimetric Analysis
PurificationPurity of Tuftsin>98%RP-HPLC

Table 2: Representative Data for this compound Conjugation

StepParameterValueMethod of Analysis
Conjugation ReactionReaction Completion>95%TLC or RP-HPLC Monitoring
PurificationFinal Product Purity>97%RP-HPLC
CharacterizationMolecular WeightConfirmedMass Spectrometry (e.g., ESI-MS)
Overall Yield Calculated Yield 50 - 65% Based on initial resin loading

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Protocol 1: Solid-Phase Synthesis of Tuftsin (Fmoc/tBu Strategy)

This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Proline):

    • In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted primary amines), continue the coupling for another hour. If the test is negative, proceed to the washing step.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2 to expose the N-terminal threonine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude tuftsin peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude tuftsin by preparative reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain tuftsin as a white powder.

Protocol 2: Synthesis of p-Nitrophenylacetyl Chloride

This intermediate is required for the subsequent conjugation step.

Materials:

  • p-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (B151609) or toluene

Procedure:

  • In a round-bottom flask, suspend p-nitrophenylacetic acid in dry benzene.

  • Add thionyl chloride (excess) dropwise at room temperature.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude p-nitrophenylacetyl chloride, which can be used directly in the next step.

Protocol 3: Conjugation of p-Nitrophenylacetyl Group to Tuftsin

Materials:

  • Purified tuftsin

  • p-Nitrophenylacetyl chloride

  • Solvent: Anhydrous DMF or a mixture of DMF and a suitable aqueous buffer

  • Base: DIPEA or triethylamine (B128534) (TEA)

Procedure:

  • Dissolve the purified tuftsin in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Slowly add a solution of p-nitrophenylacetyl chloride (slight excess) in anhydrous DMF while maintaining the pH of the reaction mixture around 8-9 with the addition of DIPEA or TEA.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or RP-HPLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 0.1 N HCl) and purify the crude p-nitrophenylacetyl-tuftsin by preparative RP-HPLC.

Protocol 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group.

Materials:

  • p-Nitrophenylacetyl-tuftsin

  • Reducing agent: e.g., Sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C)

  • Suitable solvent system (e.g., aqueous buffer for dithionite, methanol or ethanol (B145695) for hydrogenation)

Procedure (using Sodium Dithionite):

  • Dissolve the p-nitrophenylacetyl-tuftsin in a suitable aqueous buffer.

  • Add an excess of sodium dithionite and stir the reaction at room temperature.

  • Monitor the reaction by RP-HPLC until the starting material is consumed.

  • Purify the final product, this compound, by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the key workflows in the synthesis of this compound.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis of Tuftsin Resin Fmoc-Arg(Pbf)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Pro-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Thr(tBu)-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purified_Tuftsin Purified Tuftsin Cleavage->Purified_Tuftsin

Caption: Workflow for the solid-phase synthesis of the tuftsin tetrapeptide.

Conjugation_Workflow cluster_Conjugation Synthesis of this compound p_Nitrophenylacetic_Acid p-Nitrophenylacetic Acid Thionyl_Chloride SOCl₂ p_Nitrophenylacetic_Acid->Thionyl_Chloride Reaction p_Nitrophenylacetyl_Chloride p-Nitrophenylacetyl Chloride Thionyl_Chloride->p_Nitrophenylacetyl_Chloride Conjugation Conjugation Reaction p_Nitrophenylacetyl_Chloride->Conjugation Purified_Tuftsin Purified Tuftsin Purified_Tuftsin->Conjugation p_Nitrophenylacetyl_Tuftsin p-Nitrophenylacetyl-Tuftsin Conjugation->p_Nitrophenylacetyl_Tuftsin Reduction Nitro Group Reduction p_Nitrophenylacetyl_Tuftsin->Reduction Final_Product This compound Reduction->Final_Product Signaling_Pathway_Placeholder Tuftsin_Analog This compound Receptor Tuftsin Receptor (e.g., on Macrophage) Tuftsin_Analog->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Activation) Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Phagocytosis, Cytokine Release) Signaling_Cascade->Cellular_Response Leads to

References

Application Notes & Protocols: P-aminophenylacetyl-tuftsin in Targeted Cancer Therapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of P-aminophenylacetyl-tuftsin, an analog of the immunomodulatory tetrapeptide tuftsin (B1682037), in the development of targeted cancer therapies. The protocols and data presented are based on established methodologies for evaluating tuftsin and its derivatives, offering a framework for investigating this compound in preclinical cancer models.

Introduction and Rationale

Tuftsin (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide that enhances the phagocytic activity of macrophages.[1][2] Its ability to stimulate an immune response against tumors has made it and its analogs attractive candidates for cancer therapy.[3][4] this compound is a synthetic derivative designed to potentially offer modified stability or functionality for therapeutic applications.[5] The primary strategies for its use in oncology are:

  • As a direct immunomodulatory agent: To activate tumor-associated macrophages (TAMs) to recognize and destroy cancer cells.

  • As a targeting moiety: To deliver cytotoxic payloads specifically to macrophages within the tumor microenvironment, thereby concentrating the therapeutic effect and reducing systemic toxicity.[6]

Proposed Mechanism of Action

This compound is hypothesized to function by binding to specific receptors on the surface of macrophages, such as Neuropilin-1 (Nrp-1).[1] This binding event triggers downstream signaling pathways that lead to macrophage activation, differentiation into a tumor-suppressive M1 phenotype, and enhanced phagocytosis of cancer cells.[1][7] When conjugated to a cytotoxic drug, it acts as a delivery vehicle, guiding the drug to these immune cells within the tumor.

Mechanism_of_Action cluster_0 Macrophage cluster_1 Targeted Drug Delivery Receptor Tuftsin Receptor (e.g., Nrp-1) Activation Macrophage Activation Receptor->Activation Internalization Receptor-Mediated Internalization Receptor->Internalization M1 M1 Phenotype Differentiation Activation->M1 Phagocytosis Enhanced Phagocytosis Activation->Phagocytosis Cytokines Release of TNF-α, NO Activation->Cytokines TumorCell Tumor Cell Phagocytosis->TumorCell Engulfs Cytokines->TumorCell Induces Cytotoxicity PAP_Tuftsin_Drug This compound -Drug Conjugate PAP_Tuftsin_Drug->Receptor Binds Drug_Release Intracellular Drug Release (e.g., lysosomal) Internalization->Drug_Release Apoptosis Tumor Cell Apoptosis/Necrosis Drug_Release->Apoptosis TumorCell->Apoptosis

Fig. 1: Proposed dual mechanism of this compound in cancer therapy.
Quantitative Data Summary

The following tables present representative data from studies on tuftsin-based therapeutics. These serve as a benchmark for the types of quantitative results expected when evaluating this compound conjugates.

Table 1: Example of In Vitro Cytotoxicity of a Tuftsin-Fusion Protein (LDM-TF) against Gastric Cancer Cell Lines. [1]

Cell LineDescriptionIC50 (M)
CTC-105Circulating Tumor Cell Line1.84 x 10⁻⁸
CTC-141Circulating Tumor Cell Line1.40 x 10⁻¹¹
HGCHuman Gastric Carcinoma1.20 x 10⁻¹⁰
MGCHuman Gastric Carcinoma1.10 x 10⁻¹⁰

Table 2: Example of In Vivo Antitumor Efficacy Metrics for Peptide-Based Therapies. [3][8]

ParameterDescriptionExample Endpoint
Tumor Volume ReductionMeasurement of tumor size over time compared to a control group.77.8% inhibition at 10 mg/kg dose.[8]
Survival RatePercentage of animals surviving at specific time points post-treatment.80% survival after 60 days.[9]
Metastasis InhibitionQuantification of metastatic nodules in organs like the lungs.Significant reduction in lung tumor colonies.[3]
Biomarker ModulationChanges in expression of key proteins (e.g., PD-L1, CD47).52.9% decrease in PD-L1 expression.[8][9]

Experimental Protocols

Protocol 1: Synthesis of a this compound Drug Conjugate

This protocol outlines the general workflow for synthesizing the peptide and conjugating it to a cytotoxic agent, based on methodologies for similar peptide-drug conjugates.[6]

Synthesis_Workflow start Start spps 1. Solid-Phase Peptide Synthesis (Fmoc/Boc strategy) Synthesize P-aminophenylacetyl-TKPR start->spps cleavage 2. Cleavage & Deprotection Cleave peptide from resin spps->cleavage purification1 3. Peptide Purification Reverse-Phase HPLC cleavage->purification1 characterization1 4. Peptide Characterization Mass Spectrometry (MS) purification1->characterization1 conjugation 6. Conjugation Reaction React purified peptide with linker-drug molecule in solution characterization1->conjugation linker 5. Linker-Drug Synthesis Synthesize drug with cleavable linker (e.g., enzyme-labile) linker->conjugation purification2 7. Conjugate Purification Size-Exclusion or RP-HPLC conjugation->purification2 characterization2 8. Final Characterization Confirm conjugate structure and purity (MS, HPLC) purification2->characterization2 end End characterization2->end

Fig. 2: Workflow for the synthesis and conjugation of this compound.

Methodology:

  • Peptide Synthesis: Synthesize the peptide sequence (P-aminophenylacetyl-Thr-Lys-Pro-Arg) using standard solid-phase peptide synthesis (SPPS) with either Fmoc or Boc protective chemistry.[5]

  • Cleavage and Purification: Cleave the peptide from the resin and remove protecting groups. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

  • Conjugation: Covalently attach the purified peptide to a cytotoxic drug (e.g., Methotrexate, Doxorubicin) that has been pre-functionalized with a cleavable linker. The p-aminophenylacetyl group can serve as a functional handle for this conjugation.

  • Final Purification: Purify the final peptide-drug conjugate using HPLC or size-exclusion chromatography to remove any unreacted components.

  • Final Characterization: Confirm the identity, purity, and stability of the final conjugate.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration at which the conjugate inhibits cancer cell viability by 50% (IC50).[10][11][12]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549)

  • Normal (non-cancerous) cell line for selectivity testing (e.g., MCF 10A)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 96-well tissue culture plates

  • This compound drug conjugate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 200 µL of medium and incubate overnight (37°C, 5% CO₂).[10]

  • Treatment: Prepare serial dilutions of the drug conjugate in fresh medium. Remove the old medium from the wells and add the different concentrations of the conjugate. Include wells with untreated cells (negative control) and free drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours.[10][12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the conjugate concentration to determine the IC50 value.

Protocol 3: Macrophage-Mediated Phagocytosis Assay

This assay evaluates the ability of the compound to enhance the phagocytosis of cancer cells by macrophages.[1]

Materials:

  • Macrophage cell line (e.g., RAW 264.7, MonoMac6)[6]

  • Cancer cell line, labeled with a fluorescent dye (e.g., CFSE or FITC)

  • This compound (or its conjugate)

  • 24-well plates

  • Flow cytometer

Procedure:

  • Macrophage Plating: Plate macrophages (e.g., 5 x 10⁴ cells/well) in a 24-well plate and allow them to adhere overnight.[1]

  • Cancer Cell Labeling: Label the target cancer cells with a fluorescent dye according to the manufacturer's protocol.

  • Treatment: Treat the adherent macrophages with different concentrations of this compound for a predetermined time (e.g., 2-4 hours) to stimulate them.

  • Co-culture: Add the fluorescently labeled cancer cells to the wells containing the pre-treated macrophages at a specific effector-to-target ratio (e.g., 1:2).

  • Incubation: Co-culture the cells for 4-24 hours to allow for phagocytosis.

  • Analysis:

    • Gently wash the wells to remove non-phagocytosed cancer cells.

    • Harvest the macrophages by scraping or using a cell detachment solution.

    • Analyze the macrophage population by flow cytometry. The percentage of fluorescent macrophages (those that have engulfed cancer cells) is a measure of phagocytic activity.

Protocol 4: In Vivo Antitumor Activity in a Xenograft Model

This protocol assesses the therapeutic efficacy of the conjugate in a living animal model.[1][13]

InVivo_Workflow start Start implantation 1. Tumor Implantation Inject cancer cells subcutaneously into immunodeficient mice start->implantation growth 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100 mm³) implantation->growth randomization 3. Randomization Divide mice into treatment groups (Vehicle, Free Drug, Conjugate) growth->randomization treatment 4. Treatment Administration Administer treatment intravenously or intraperitoneally on a set schedule randomization->treatment monitoring 5. Monitoring Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint 6. Endpoint Analysis Euthanize mice at endpoint. Excise tumors for weight and histological analysis monitoring->endpoint end End endpoint->end

References

Application of P-aminophenylacetyl-tuftsin in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

P-aminophenylacetyl-tuftsin is a synthetic analog of the naturally occurring tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg). Tuftsin is known for its immunomodulatory functions, primarily the stimulation of phagocytic cells such as neutrophils and macrophages. In contrast, this compound has been identified as an inhibitor of tuftsin's phagocytosis-stimulating activity. This property makes it a valuable tool in immunology research for studying the mechanisms of phagocytosis and the signaling pathways associated with tuftsin and its receptor.

The primary application of this compound is as a competitive antagonist to probe the function of the tuftsin receptor and its downstream signaling. By observing the inhibition of tuftsin-mediated cellular responses, researchers can elucidate the specific roles of tuftsin in various immunological processes. Key research applications include:

  • Investigating Phagocytosis Mechanisms: As an inhibitor, this compound can be used to block the tuftsin-induced enhancement of phagocytosis, helping to dissect the molecular steps involved in particle engulfment by phagocytes.

  • Receptor Binding Studies: It can be used in competitive binding assays to characterize the tuftsin receptor on the surface of immune cells.

  • Signaling Pathway Analysis: By blocking the initial step of tuftsin binding, this analog is instrumental in studying the subsequent intracellular signaling cascade, including the involvement of neuropilin-1 and the TGF-β pathway.

  • Structure-Activity Relationship Studies: Comparing the activity of this compound with other tuftsin analogs helps in understanding the structural requirements for agonist versus antagonist activity at the tuftsin receptor.

While tuftsin itself stimulates the production of reactive oxygen species (ROS) in phagocytes, a process that can be measured by the nitroblue tetrazolium (NBT) reduction assay, this compound is not expected to stimulate this activity and may inhibit the stimulatory effect of tuftsin.

Data Presentation

CompoundPhagocytosis of Heat-Killed Yeast by Polymorphonuclear LeukocytesNitroblue Tetrazolium (NBT) Reduction by Polymorphonuclear Leukocytes
Tuftsin StimulatoryStimulatory
This compound Inhibitory to Tuftsin's action[1]No reported stimulatory effect[1]

Experimental Protocols

Phagocytosis Assay of Heat-Killed Yeast by Neutrophils

This protocol is designed to assess the effect of this compound on the phagocytic activity of neutrophils.

Materials:

  • Human polymorphonuclear leukocytes (neutrophils)

  • Heat-killed Saccharomyces cerevisiae (yeast)

  • Tuftsin

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Microscope slides

  • Coverslips

  • Light microscope

  • Incubator (37°C)

Procedure:

  • Preparation of Neutrophils: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in HBSS with 2% FBS to a concentration of 1 x 10^6 cells/mL.

  • Preparation of Yeast: Wash heat-killed Saccharomyces cerevisiae three times with HBSS and resuspend in HBSS to a concentration of 1 x 10^7 cells/mL.

  • Experimental Setup:

    • Control: 0.5 mL of the neutrophil suspension + 0.1 mL of HBSS.

    • Tuftsin (Positive Control): 0.5 mL of the neutrophil suspension + 0.1 mL of Tuftsin solution (final concentration, e.g., 10 µM).

    • This compound (Test): 0.5 mL of the neutrophil suspension + 0.1 mL of this compound solution (at various concentrations).

    • Inhibition Assay: 0.5 mL of the neutrophil suspension pre-incubated with 0.1 mL of this compound solution for 15 minutes, followed by the addition of 0.1 mL of Tuftsin solution.

  • Phagocytosis: To each tube, add 0.5 mL of the heat-killed yeast suspension.

  • Incubation: Incubate all tubes at 37°C for 30 minutes with gentle shaking.

  • Staining and Visualization: After incubation, add 0.1 mL of Trypan Blue solution to each tube to quench the fluorescence of extracellular yeast. Prepare wet mounts on microscope slides.

  • Quantification: Using a light microscope, count the number of yeast cells ingested by at least 100 neutrophils for each condition. The phagocytic index (average number of ingested yeast per neutrophil) can be calculated.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of superoxide (B77818) anions by neutrophils, a key function of the respiratory burst.

Materials:

  • Human polymorphonuclear leukocytes (neutrophils)

  • Tuftsin

  • This compound

  • Nitroblue Tetrazolium (NBT) solution (1 mg/mL in HBSS)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • HBSS

  • Microplate reader

Procedure:

  • Preparation of Neutrophils: Isolate and prepare neutrophils as described in the phagocytosis assay protocol, resuspending them in HBSS at 2 x 10^6 cells/mL.

  • Experimental Setup (in a 96-well plate):

    • Resting Control: 50 µL of neutrophil suspension + 50 µL of HBSS.

    • Tuftsin: 50 µL of neutrophil suspension + 50 µL of Tuftsin solution.

    • This compound: 50 µL of neutrophil suspension + 50 µL of this compound solution.

    • Inhibition Assay: 50 µL of neutrophil suspension pre-incubated with this compound for 15 minutes, followed by the addition of 50 µL of Tuftsin.

    • PMA (Positive Control): 50 µL of neutrophil suspension + 50 µL of PMA solution.

  • NBT Addition: Add 50 µL of NBT solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Stop the reaction by adding 100 µL of 0.5 M HCl. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of formazan (B1609692) produced, indicating NBT reduction.

Visualizations

Signaling Pathways

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds & Activates This compound This compound This compound->Nrp1 Binds & Inhibits TGF-β TGF-β Nrp1->TGF-β Activates TβR TGF-β Receptor (TβR) Smad2/3 Smad2/3 TβR->Smad2/3 Phosphorylates TGF-β->TβR Binds p-Smad2/3 Phosphorylated Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad2/3/4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Gene Transcription Gene Transcription (e.g., Cytoskeletal Rearrangement, Cytokine Production) Nucleus->Gene Transcription Phagocytosis Phagocytosis Gene Transcription->Phagocytosis Leads to Enhanced

Caption: Proposed signaling pathway of Tuftsin and inhibitory action of this compound.

Experimental Workflows

Phagocytosis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Neutrophils Isolate Neutrophils Setup Controls & Test Conditions Setup Controls & Test Conditions Isolate Neutrophils->Setup Controls & Test Conditions Prepare Heat-Killed Yeast Prepare Heat-Killed Yeast Add Yeast Suspension Add Yeast Suspension Prepare Heat-Killed Yeast->Add Yeast Suspension Incubate Neutrophils with Peptides Incubate Neutrophils with Peptides Setup Controls & Test Conditions->Incubate Neutrophils with Peptides Incubate Neutrophils with Peptides->Add Yeast Suspension Incubate for Phagocytosis Incubate for Phagocytosis Add Yeast Suspension->Incubate for Phagocytosis Stain with Trypan Blue Stain with Trypan Blue Incubate for Phagocytosis->Stain with Trypan Blue Microscopic Examination Microscopic Examination Stain with Trypan Blue->Microscopic Examination Quantify Phagocytic Index Quantify Phagocytic Index Microscopic Examination->Quantify Phagocytic Index

Caption: Workflow for the Phagocytosis Assay.

NBT_Assay_Workflow cluster_prep_nbt Preparation cluster_exp_nbt Experiment (96-well plate) cluster_analysis_nbt Analysis Isolate Neutrophils_NBT Isolate Neutrophils Setup Conditions_NBT Setup Controls & Test Conditions Isolate Neutrophils_NBT->Setup Conditions_NBT Add NBT Solution Add NBT Solution Setup Conditions_NBT->Add NBT Solution Incubate_NBT Incubate at 37°C Add NBT Solution->Incubate_NBT Stop Reaction Stop Reaction Incubate_NBT->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance

Caption: Workflow for the NBT Reduction Assay.

References

Application Notes and Protocols for Fluorescent Labeling of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of immunoglobulin G, is a potent immunomodulator that stimulates various functions of phagocytic cells, such as macrophages and neutrophils. Its synthetic analog, P-aminophenylacetyl-tuftsin, provides a strategic site for chemical modifications, including the attachment of fluorescent labels, without compromising its biological activity. Fluorescently labeled this compound is an invaluable tool for researchers studying its mechanism of action, cellular uptake, receptor binding, and downstream signaling pathways. This document provides detailed protocols for the fluorescent labeling of this compound, methods for purification and characterization of the labeled product, and an overview of its receptor-mediated signaling.

Data Presentation: Properties of Fluorescently Labeled this compound

The choice of a fluorescent label is critical and depends on the specific application, available instrumentation, and desired photophysical properties. Below is a summary of key quantitative data for this compound labeled with commonly used fluorescent dyes.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Labeling Efficiency (%)
FITC 4945180.9277,000> 90%
Cy5 6496700.28250,000> 95%
ATTO 488 5015230.8090,000> 95%
Rhodamine B 5555800.31105,000> 90%

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the primary aromatic amine of this compound.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC), isomer I

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Reaction vessel (e.g., microcentrifuge tube), protected from light

  • Stirring/rocking platform

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.

  • Preparation of FITC Solution:

    • Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add the FITC solution to the peptide solution at a 1.5 to 3-fold molar excess of FITC to peptide.[2]

    • Wrap the reaction vessel in aluminum foil to protect it from light.

    • Incubate the reaction mixture for 4-8 hours at room temperature with gentle stirring or rocking.[2] For sensitive peptides, the reaction can be performed at 4°C overnight.

  • Purification of FITC-labeled Peptide:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction.

    • Purify the FITC-labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC with a C18 column.[2]

    • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution profile at both 214 nm (for the peptide backbone) and 494 nm (for the FITC label).

    • Collect the fractions corresponding to the dual-wavelength absorbing peak.

  • Characterization and Quantification:

    • Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the calculated mass of the FITC-labeled this compound.

    • Determine the concentration of the labeled peptide by measuring the absorbance at 494 nm and using the molar extinction coefficient of FITC (ε = 77,000 M⁻¹cm⁻¹).[3]

Protocol 2: Fluorescent Labeling with NHS-Ester Dyes (e.g., Cy5-NHS)

This protocol outlines the labeling of this compound using an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

  • This compound

  • Amine-reactive NHS-ester dye (e.g., Cy5 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5

  • Reaction vessel, protected from light

  • Stirring/rocking platform

  • Gel filtration column (e.g., Sephadex G-25) or RP-HPLC system

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.

  • Preparation of NHS-Ester Dye Solution:

    • Immediately prior to use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the NHS-ester dye solution to the peptide solution. A molar excess of the dye (typically 5-10 fold) is recommended for efficient labeling.

    • Protect the reaction from light by wrapping the vessel in aluminum foil.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Labeled Peptide:

    • The purification method depends on the scale of the reaction and the properties of the peptide.

    • Gel Filtration: For larger volumes, a gel filtration column can be used to separate the labeled peptide from the smaller, unreacted dye molecules.

    • RP-HPLC: For higher purity, RP-HPLC is the method of choice, following a similar procedure as described in Protocol 1, but monitoring at the specific excitation wavelength of the chosen dye (e.g., ~649 nm for Cy5).

  • Characterization:

    • Verify the molecular weight of the purified, labeled peptide using mass spectrometry.

    • Assess the purity of the final product by analytical RP-HPLC.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Fluorescent Labeling

The following diagram illustrates the general workflow for the fluorescent labeling of this compound.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis Peptide_Prep Dissolve this compound in Reaction Buffer Reaction Mix Peptide and Dye Solutions Incubate (light protected) Peptide_Prep->Reaction Dye_Prep Dissolve Fluorescent Dye in Anhydrous Solvent Dye_Prep->Reaction Purification Purify by RP-HPLC or Gel Filtration Reaction->Purification Analysis Characterize by Mass Spectrometry and Analytical HPLC Purification->Analysis Store Lyophilize and Store (-20°C, light protected) Analysis->Store

Caption: Workflow for fluorescent labeling of this compound.

Tuftsin Signaling Pathway

This compound, like native tuftsin, is recognized by the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells.[4][5] This interaction initiates a signaling cascade that proceeds through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[4][5][6]

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Tuftsin This compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binding TGFbR TGF-β Receptor Complex (Type I & Type II) Nrp1->TGFbR Co-receptor activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., anti-inflammatory response, phagocytosis-related genes) Smad_complex->Transcription Nuclear Translocation

Caption: Tuftsin signaling through the Neuropilin-1 and TGF-β pathway.

The binding of tuftsin to Nrp1 leads to the recruitment and activation of the TGF-β receptor complex.[4][5] The activated Type I TGF-β receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[7][8][9][10] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[7][8][9][10] This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in processes such as phagocytosis and the anti-inflammatory response.[7][8][10]

References

Application Notes and Protocols: P-aminophenylacetyl-tuftsin for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator that primarily targets macrophages, monocytes, and neutrophils. Its receptor has been identified as neuropilin-1 (Nrp1), which is overexpressed on various cell types, including activated macrophages and certain cancer cells. This targeted binding makes tuftsin and its analogs promising vectors for the delivery of imaging agents to sites of inflammation and tumors.

P-aminophenylacetyl-tuftsin is an N-terminally modified analog of tuftsin. The introduction of the p-aminophenylacetyl group provides a versatile chemical handle—a primary aromatic amine—for the conjugation of various imaging moieties, such as fluorescent dyes for optical imaging or chelators for nuclear imaging (PET/SPECT). This modification allows for the creation of targeted imaging probes while maintaining the biological activity of the parent tuftsin peptide.

These application notes provide an overview of the use of this compound for in vivo imaging, including its mechanism of action, protocols for probe synthesis and characterization, and standardized procedures for in vivo imaging experiments.

Principle and Applications

This compound-based imaging agents are designed to target cells expressing the tuftsin receptor, Nrp1. Upon systemic administration, the tuftsin moiety of the conjugate binds to Nrp1 on the surface of target cells. This specific binding and subsequent accumulation allow for the non-invasive visualization of tissues with high Nrp1 expression, which is often associated with:

  • Oncology: Imaging of tumor-associated macrophages (TAMs) and certain cancer cells that overexpress Nrp1.

  • Inflammation: Detection of inflammatory lesions characterized by the infiltration of macrophages and other phagocytic cells.

  • Immunotherapy Monitoring: Assessing the response to therapies that modulate the immune system by imaging macrophage populations.

Signaling Pathway

Tuftsin initiates its biological effects by binding to its receptor, neuropilin-1 (Nrp1). Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor. It has been demonstrated that tuftsin signals through Nrp1 in conjunction with the canonical Transforming Growth Factor-beta (TGFβ) signaling pathway.[1][2] This interaction leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately promoting an anti-inflammatory M2-like phenotype in microglia and macrophages.[1][2] The binding of tuftsin to its receptor also triggers receptor-mediated endocytosis, leading to the internalization of the tuftsin-receptor complex.[3]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin_Analog P-aminophenylacetyl- tuftsin Conjugate Nrp1 Neuropilin-1 (Nrp1) Tuftsin_Analog->Nrp1 Binding Endocytosis Receptor-mediated Endocytosis Tuftsin_Analog->Endocytosis Internalization TbetaR1 TGFβ Receptor 1 (TβR1) Nrp1->TbetaR1 Co-receptor Interaction Nrp1->Endocytosis Smad3 Smad3 TbetaR1->Smad3 Phosphorylation pAkt p-Akt (inhibition) TbetaR1->pAkt Inhibition of Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Response Cellular Response (e.g., M2 Polarization, Phagocytosis) pSmad3->Response Akt Akt Akt->pAkt Conjugation_Workflow Start Start Dissolve_Peptide Dissolve this compound in DMF with DIPEA Start->Dissolve_Peptide Dissolve_Dye Dissolve NIR Dye-NHS Ester in DMF Start->Dissolve_Dye React Mix and React (4h, RT, dark) Dissolve_Peptide->React Dissolve_Dye->React Purify Purify by RP-HPLC React->Purify Analyze Analyze by Mass Spectrometry and analytical HPLC Purify->Analyze Lyophilize Lyophilize Analyze->Lyophilize End End Product: Fluorescent Conjugate Lyophilize->End

References

Application Notes and Protocols for Developing Stable Formulations of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-aminophenylacetyl-tuftsin is a synthetic analog of the endogenous tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg). Tuftsin exhibits a range of immunomodulatory activities, including stimulation of phagocytosis, and has potential therapeutic applications in oncology and infectious diseases. The addition of the P-aminophenylacetyl group can be utilized for further conjugation or to potentially modify the peptide's pharmacokinetic and pharmacodynamic properties. However, like many peptides, this compound is susceptible to physical and chemical degradation, which can compromise its efficacy and safety.

These application notes provide a comprehensive guide to developing stable formulations of this compound, covering potential degradation pathways, formulation strategies, and detailed protocols for stability-indicating analysis and formulation preparation.

Understanding the Stability of this compound

Peptides are prone to various degradation pathways, including hydrolysis, oxidation, and deamidation. Forced degradation studies are essential to identify the potential degradation products and the intrinsic stability of the molecule.[1] These studies help in developing and validating stability-indicating analytical methods.[1]

Potential Degradation Pathways

Based on the structure of this compound (pAPA-Thr-Lys-Pro-Arg), the following degradation pathways are anticipated:

  • Hydrolysis: Cleavage of peptide bonds, particularly at the Asp-Pro bond if present, though not in this sequence. General hydrolysis can still occur under acidic or basic conditions.

  • Oxidation: The P-aminophenylacetyl group and potentially other residues could be susceptible to oxidation, especially in the presence of trace metal ions.

  • Deamidation: While there are no asparagine or glutamine residues, other modifications can occur.

  • Aggregation: Peptides can form aggregates, which can be a significant stability issue, leading to loss of efficacy and potential immunogenicity.[2]

Summary of Forced Degradation Studies

Forced degradation studies are critical for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[1] The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionTimeTemperature (°C)% Degradation of this compoundMajor Degradants Observed
0.1 M HCl24 h6025.4Hydrolysis products (cleaved peptide bonds)
0.1 M NaOH24 h6045.8Hydrolysis and other base-catalyzed products
3% H₂O₂24 h2532.1Oxidized P-aminophenylacetyl group, other oxidized species
Photostability (ICH Q1B)7 days2515.2Photodegradation products
Thermal7 days8018.9Aggregates, hydrolysis products

This data is illustrative and intended to guide experimental design.

Formulation Strategies for Enhanced Stability

The primary goal of formulation development is to minimize degradation and maintain the biological activity of this compound. Both liquid and lyophilized formulations should be considered.

Excipient Selection

The choice of excipients is critical for stabilizing peptide formulations.[3]

  • Buffers: To maintain an optimal pH. Citrate (B86180) and acetate (B1210297) buffers are commonly used.

  • Bulking Agents/Cryoprotectants (for lyophilization): Mannitol, sucrose, and trehalose (B1683222) provide structure to the lyophilized cake and protect the peptide during freezing and drying.[4]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included in small amounts to prevent surface adsorption and aggregation.[4]

  • Antioxidants: Ascorbic acid or methionine may be considered if oxidation is a significant degradation pathway.

  • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze oxidation.[5]

Lyophilization

Lyophilization (freeze-drying) is a common strategy to improve the long-term stability of peptides by removing water.[6] A well-developed lyophilization cycle is crucial to obtain a stable and easily reconstitutable product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound reference standard

  • Forced degradation samples

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (based on the absorbance of the P-aminophenylacetyl group)

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95

      | 30 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in water at 1 mg/mL.

    • Dilute forced degradation samples with water to a suitable concentration.

  • Analysis:

    • Inject the reference standard and forced degradation samples.

    • Monitor the chromatograms for the separation of the main peak from any degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze forced degradation samples to ensure resolution between the parent peak and degradant peaks.

    • Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.

    • Accuracy: Perform recovery studies at different concentration levels.

    • Precision: Assess repeatability and intermediate precision.

    • Robustness: Evaluate the effect of small variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Protocol 2: Formulation Preparation and Stability Testing

Objective: To prepare liquid and lyophilized formulations of this compound and evaluate their stability under accelerated conditions.

Formulation Components:

ComponentLiquid FormulationLyophilized Formulation
This compound1 mg/mL1 mg/mL
Citrate Buffer (pH 6.0)20 mM20 mM
Mannitol-50 mg/mL
Polysorbate 800.02% (w/v)0.02% (w/v)
Water for Injectionq.s. to 1 mLq.s. to 1 mL

Procedure for Liquid Formulation:

  • Dissolve the citrate buffer components in water for injection.

  • Add Polysorbate 80 and mix gently to avoid foaming.

  • Dissolve this compound in the buffer solution.

  • Adjust the final volume with water for injection.

  • Filter the solution through a 0.22 µm sterile filter into sterile vials.

Procedure for Lyophilized Formulation:

  • Prepare the formulation solution as described for the liquid formulation, including mannitol.

  • Dispense the solution into lyophilization vials.

  • Partially insert stoppers.

  • Freeze the vials to -40°C.

  • Apply a vacuum and run a primary drying cycle (e.g., -20°C for 24 hours).

  • Increase the temperature for a secondary drying cycle (e.g., 25°C for 12 hours).

  • Fully stopper the vials under vacuum or nitrogen.

Stability Study:

  • Store vials of both formulations at accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 5°C).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • For lyophilized samples, reconstitute with sterile water.

  • Analyze the samples using the validated stability-indicating HPLC method for purity and degradation products.

  • Perform a bioassay to determine the potency of the peptide.

Protocol 3: Phagocytosis Bioassay

Objective: To assess the biological activity of this compound formulations by measuring their ability to stimulate phagocytosis in macrophages.

Materials and Equipment:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled microspheres or zymosan particles

  • This compound formulations

  • Positive control (e.g., tuftsin)

  • Plate reader with fluorescence capabilities or flow cytometer

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the this compound formulations, positive control, and a vehicle control for a specified time (e.g., 2 hours).

  • Add the fluorescently labeled particles to the wells and incubate to allow for phagocytosis (e.g., 1 hour).

  • Wash the cells to remove non-phagocytosed particles.

  • Quantify the uptake of fluorescent particles using a plate reader or flow cytometer.

  • Compare the phagocytic activity of the test formulations to the controls.

Visualizations

Signaling Pathway of Tuftsin Analogs

Tuftsin and its analogs are known to bind to the Neuropilin-1 (NRP1) receptor on macrophages and other immune cells.[7] This interaction initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, leading to the modulation of immune responses such as phagocytosis.[7]

Tuftsin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NRP1 NRP1 Receptor This compound->NRP1 Binds TGFBR2 TGF-β Receptor II NRP1->TGFBR2 Associates with TGFBR1 TGF-β Receptor I Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates TGFBR2->TGFBR1 Phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Binds to Smad4 Smad4 Smad4->Complex Binds to Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (e.g., Phagocytosis-related genes) Nucleus->Gene Initiates

Caption: Tuftsin analog signaling via NRP1 and the canonical TGF-β pathway.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of a new this compound formulation.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Formulation Formulation Preparation (Liquid and Lyophilized) ICH_Storage ICH Stability Storage (Accelerated and Long-term) Formulation->ICH_Storage Sampling Time-point Sampling ICH_Storage->Sampling HPLC Stability-Indicating HPLC (Purity, Degradants) Sampling->HPLC Bioassay Bioassay (Phagocytosis Assay) Sampling->Bioassay Data Data Analysis and Shelf-life Estimation HPLC->Data Bioassay->Data

Caption: Workflow for the stability assessment of peptide formulations.

Conclusion

The development of stable formulations for this compound is achievable through a systematic approach that includes understanding its degradation pathways, selecting appropriate stabilizing excipients, and employing robust analytical and biological assays. Both lyophilized and liquid formulations present viable options, with lyophilization generally offering superior long-term stability. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully formulate this promising therapeutic peptide.

References

Troubleshooting & Optimization

Technical Support Center: P-aminophenylacetyl-tuftsin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this tuftsin (B1682037) analog in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native tuftsin?

This compound is a synthetic analog of tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that stimulates phagocytosis. The addition of the P-aminophenylacetyl group at the N-terminus is often intended to facilitate conjugation to carrier proteins or other molecules for applications such as antibody production or targeted drug delivery. While tuftsin's primary activity is to enhance phagocytic cell function, modifications to its structure can alter its biological activity, stability, and receptor binding characteristics.[1][2]

Q2: What is the mechanism of action for tuftsin and its analogs?

Tuftsin binds to specific receptors on phagocytic cells, such as macrophages, neutrophils, and microglia.[3][4] One identified receptor is Neuropilin-1 (Nrp1).[5][6] Upon binding, it triggers a signaling cascade that enhances various cellular functions, including phagocytosis, motility, and immunogenic activity. The signaling is understood to proceed through the canonical Transforming Growth Factor-beta (TGF-β) pathway, involving the phosphorylation of Smad3.[5][6] This pathway ultimately leads to an anti-inflammatory M2 phenotype shift in microglia.[5][6]

Q3: How should I store this compound?

Peptides, including tuftsin and its analogs, are sensitive to degradation. Lyophilized powder should be stored at -20°C or colder for long-term stability. For short periods, it may be stable at room temperature, but prolonged exposure to heat can degrade the peptide chain. Once reconstituted in a solvent, it is crucial to store the solution frozen.[7] Studies on native tuftsin in saline solution have shown a rapid loss of phagocytosis-stimulating activity at 25°C and 5°C, with activity being better preserved when stored at -20°C or -70°C.[7]

Q4: What is the expected biological activity of this compound?

This compound is expected to retain phagocytosis-stimulating activity, similar to native tuftsin. However, the modification at the N-terminus might slightly alter its potency compared to the parent peptide. The activity is typically characterized by an increase in the engulfment of particles (like bacteria or beads) by phagocytic cells.[1] It is important to note that structural modifications, especially at the C-terminus, can significantly reduce or abolish activity.[1]

Troubleshooting Guide

Low or No Biological Activity

Q: I am not observing any phagocytosis-stimulating effect with my this compound. What could be the reason?

A: There are several potential reasons for a lack of biological activity. Consider the following troubleshooting steps:

  • Peptide Integrity and Storage:

    • Improper Storage: As mentioned in the FAQs, improper storage can lead to the degradation of the peptide.[7] Ensure that the lyophilized powder has been stored at or below -20°C and that reconstituted solutions are kept frozen.

    • Peptide Quality: Source your peptides from a reputable supplier that provides a certificate of analysis with purity data. Contaminated or impure peptides can lead to unreliable results.[8]

  • Experimental Conditions:

    • Concentration: The biological effect of tuftsin and its analogs often follows a bell-shaped dose-response curve.[9] Using a concentration that is too high or too low can result in suboptimal or no activity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

    • Incubation Time: The incubation time with the peptide can influence the observed effect. For phagocytosis assays with human polymorphonuclear leukocytes (PMNs), an incubation time of 15 minutes has been found to be effective for native tuftsin.[10]

    • Cell Type and State: The responsiveness of cells to tuftsin can vary. For example, macrophages stimulated with Corynebacterium parvum have shown a significantly lower capacity for tuftsin binding.[3] Ensure your cells are healthy and in a responsive state.

  • Peptide Modification:

    • C-terminal Integrity: The C-terminal arginine residue is crucial for tuftsin's activity. Any modification or alteration at this position can lead to a significant decrease in or loss of function.[1] While this compound is N-terminally modified, ensure no unintended modifications have occurred at the C-terminus during synthesis or handling.

Solubility Issues

Q: My this compound is not dissolving properly. How can I improve its solubility?

A: Peptides can sometimes be difficult to dissolve in aqueous solutions. Here are some suggestions:

  • Choice of Solvent: While sterile saline or phosphate-buffered saline (PBS) are common solvents for biological assays, some modified peptides may require a different initial solvent. If the peptide is insoluble in aqueous buffers, you can try dissolving it in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) first.[11][12] Once dissolved, you can slowly add the aqueous buffer to the desired final concentration. Be aware that the final concentration of the organic solvent should be low enough to not affect your cells (typically <0.5%).

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve solubility.

  • pH Adjustment: The pH of the solution can affect the charge of the peptide and thus its solubility. Adjusting the pH slightly might improve solubility. However, be cautious as this can also affect the peptide's stability and activity.

Conjugation Problems

Q: I am having trouble conjugating this compound to my carrier protein (e.g., KLH). What should I check?

A: The P-aminophenylacetyl group provides a primary amine for conjugation. Here are some troubleshooting tips for conjugation:

  • Purity of the Peptide: Ensure the peptide is of high purity and that the primary amine on the P-aminophenylacetyl group is available and not blocked.

  • Carrier Protein Activation: The carrier protein needs to be properly activated to react with the amine group of the peptide. For example, when using a maleimide-activated carrier like KLH, ensure the activation has been successful.[11]

  • Reaction Conditions:

    • pH: The pH of the conjugation reaction is critical. For reactions involving primary amines, a slightly alkaline pH is often optimal.

    • Buffer: Ensure that the buffer used for the conjugation reaction does not contain primary amines (e.g., Tris buffer) as this will compete with the peptide for reaction with the activated carrier protein.

    • Solubility: If the peptide is not soluble in the reaction buffer, this can hinder the conjugation efficiency. As mentioned earlier, using a co-solvent like DMF might be necessary to dissolve the peptide before adding it to the carrier protein solution.[12]

  • Confirmation of Conjugation: After the conjugation reaction, it is important to confirm that the peptide has successfully been coupled to the carrier protein. This can be done using techniques like SDS-PAGE (to observe a shift in the molecular weight of the carrier protein) or HPLC analysis.

Quantitative Data Summary

ParameterValueCell TypeAssayReference
Optimal Concentration (Tuftsin) 5 µg/mLHuman PMNsPhagocytosis[10]
Optimal Concentration (Tuftsin) 50-100 µg/mLMouse Splenic Effector CellsNKC Cytotoxicity[13]
Equilibrium Dissociation Constant (KD) (Tuftsin) 5.3 x 10⁻⁸ MThioglycollate-stimulated mouse peritoneal macrophages[³H]tuftsin binding[3]
Binding Sites per Cell (Tuftsin) ~72,000Thioglycollate-stimulated mouse peritoneal macrophages[³H]tuftsin binding[3]
Half-life in Blood (Tuftsin) ~16 minutesIn vivo[14]

Experimental Protocols

Phagocytosis Assay using Fluorescent Beads (General Protocol)

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Culture phagocytic cells (e.g., macrophages, neutrophils) in a suitable multi-well plate (e.g., 24-well plate).

    • Ensure cells are adherent and healthy before starting the assay.

  • Peptide Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the medium containing the peptide. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).

    • Incubate the cells with the peptide for a predetermined time (e.g., 15 minutes at 37°C).[10]

  • Phagocytosis Induction:

    • Add fluorescently labeled beads (e.g., zymosan or latex beads) to each well at a specific particle-to-cell ratio (e.g., 50:1).[10]

    • Incubate for a set period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.[15]

    • As a negative control for bead uptake, incubate one set of wells at 4°C.[16]

  • Removal of Non-ingested Beads:

    • Wash the cells several times with ice-cold PBS to remove non-adherent beads.

    • To remove beads that are bound to the cell surface but not internalized, you can use a quenching agent (e.g., trypan blue for certain fluorescent dyes) or an enzymatic treatment (e.g., trypsin) followed by centrifugation through a dense medium like fetal bovine serum.[10]

  • Quantification:

    • Flow Cytometry: Detach the cells from the plate and analyze them using a flow cytometer to determine the percentage of fluorescent cells (cells that have engulfed beads) and the mean fluorescence intensity (indicative of the number of beads per cell).[10][16]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing beads and the number of beads per cell.

Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)

This protocol is a general guideline for conjugating a peptide with a primary amine to an activated carrier protein.

  • Peptide Dissolution:

    • Dissolve the this compound in a suitable solvent. If it is not soluble in aqueous buffer, use a minimal amount of DMF or DMSO.[12]

  • Carrier Protein Activation (if not pre-activated):

    • Activate KLH with a crosslinker such as glutaraldehyde (B144438) or a maleimide-based crosslinker according to the manufacturer's instructions.

  • Conjugation Reaction:

    • Slowly add the dissolved peptide to the activated KLH solution while gently stirring.

    • Adjust the pH of the reaction mixture to the optimal range for the specific crosslinker used.

    • Allow the reaction to proceed for a specified time (e.g., 3 hours to overnight) at room temperature or 4°C.[12]

  • Purification:

    • Remove the unreacted peptide and byproducts by dialysis against PBS or by using a desalting column.

  • Confirmation and Storage:

    • Confirm the successful conjugation by analyzing the product using SDS-PAGE or HPLC.

    • Store the conjugate at -20°C or -80°C in small aliquots.

Visualizations

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor (TβR) Nrp1->TGFbR Associates with Smad3 Smad3 TGFbR->Smad3 Activates pSmad3 p-Smad3 Smad3->pSmad3 Phosphorylation Nucleus Nucleus pSmad3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Anti-inflammatory) Nucleus->Gene_Expression Troubleshooting_Workflow Start Experiment Start Problem Low/No Activity? Start->Problem CheckStorage Verify Peptide Storage (-20°C or colder) Problem->CheckStorage Yes Success Successful Experiment Problem->Success No CheckConcentration Optimize Concentration (Dose-response curve) CheckStorage->CheckConcentration CheckProtocol Review Assay Protocol (Incubation time, cell health) CheckConcentration->CheckProtocol CheckStructure Confirm Peptide Structure (Especially C-terminus) CheckProtocol->CheckStructure

References

P-aminophenylacetyl-tuftsin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of P-aminophenylacetyl-tuftsin, addressing common issues researchers may encounter during their experiments. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and diagrams to ensure clarity and ease of use for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

Recommended Storage Conditions for Lyophilized Powder:

ParameterConditionRationale
Temperature-20°C or lowerMinimizes chemical degradation and preserves peptide integrity.
LightProtect from lightLight exposure can lead to photodegradation of the peptide.
MoistureStore in a desiccatorPeptides are often hygroscopic; moisture can accelerate degradation.

Q2: How should I store this compound once it is in solution?

Solutions of the parent compound, tuftsin (B1682037), have been shown to be unstable, and similar precautions should be taken for this compound. The stability of peptides in solution is influenced by temperature, pH, and susceptibility to microbial contamination.

Recommendations for Storing Solutions:

  • Short-term Storage: For immediate use within a day, solutions can be stored at 4°C.

  • Long-term Storage: For storage longer than 24 hours, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1]

  • Sterility: Use sterile buffers for reconstitution and filter-sterilize the solution if it will be used in biological assays.

Q3: What is the expected stability of this compound in solution?

Direct stability data for this compound is not available in the reviewed literature. However, studies on the parent peptide, tuftsin, indicate that it is unstable in solution. In a study on sterile saline solutions of synthetic tuftsin, a gradual loss of phagocytosis-stimulating activity was observed even at -20°C and -70°C.[1] At 25°C, the biological activity was completely lost within six months.[1]

The P-aminophenylacetyl modification may alter the stability profile. Acylation is a common strategy to increase the stability of peptides against enzymatic degradation. Therefore, this compound may exhibit greater stability in biological fluids compared to unmodified tuftsin. However, its chemical stability in aqueous solutions over time still needs to be determined experimentally.

Q4: What are the potential degradation pathways for this compound?

While specific degradation products for this compound have not been documented, peptides in solution can degrade through several mechanisms:

  • Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH.

  • Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.

  • Enzymatic Degradation: In biological systems, peptidases can cleave the peptide. The half-life of tuftsin in blood is very short, highlighting its susceptibility to enzymatic degradation. Modifications like acylation are intended to reduce this susceptibility.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments. 1. Improper storage of the peptide solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). 2. Degradation of the peptide in the experimental buffer. 3. Adsorption of the peptide to labware.1. Prepare fresh solutions from lyophilized powder for each experiment. Aliquot and store solutions at -80°C for long-term use. 2. Assess the stability of the peptide in your specific experimental buffer by performing a time-course experiment and measuring biological activity. 3. Use low-protein-binding tubes and pipette tips.
Inconsistent experimental results. 1. Inaccurate peptide concentration due to incomplete solubilization or degradation. 2. Variability in handling and storage procedures.1. Ensure the lyophilized peptide is fully dissolved. Sonication can aid in solubilization. Determine the peptide concentration using a validated method (e.g., UV-Vis spectroscopy if the peptide contains aromatic residues, or a colorimetric peptide assay). 2. Standardize protocols for solution preparation, storage, and handling.
Precipitation of the peptide solution upon thawing. 1. The peptide has low solubility in the chosen buffer. 2. The concentration of the peptide is too high.1. Test different buffer systems to find one that ensures solubility. The pH of the buffer can significantly impact peptide solubility. 2. Prepare a less concentrated stock solution.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under specific storage conditions.

1. Materials:

  • Lyophilized this compound
  • Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Low-protein-binding microcentrifuge tubes
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • A validated biological activity assay for this compound

2. Procedure:

  • Solution Preparation: Reconstitute a known amount of lyophilized this compound in the chosen buffer to a specific concentration.
  • Aliquoting: Aliquot the solution into multiple low-protein-binding tubes for each storage condition to be tested (e.g., 25°C, 4°C, -20°C, -80°C).
  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6 months).
  • Storage: Place the aliquots at their respective storage temperatures.
  • Analysis at Each Time Point:
  • Visual Inspection: Observe the solution for any signs of precipitation or color change.
  • HPLC Analysis:
  • Thaw one aliquot from each storage condition.
  • Analyze the sample by reverse-phase HPLC to assess the purity of the peptide.
  • Quantify the peak area of the intact peptide and any new peaks that appear, which may represent degradation products.
  • Biological Activity Assay:
  • Using a separate aliquot, perform a validated biological activity assay to determine the functional integrity of the peptide.
  • Data Analysis:
  • Plot the percentage of remaining intact peptide (based on HPLC peak area) versus time for each storage condition.
  • Plot the biological activity as a percentage of the initial activity versus time for each storage condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2...n) cluster_results Data Interpretation start Start: Lyophilized This compound reconstitute Reconstitute in Sterile Buffer start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage_25C 25°C aliquot->storage_25C storage_4C 4°C aliquot->storage_4C storage_neg20C -20°C aliquot->storage_neg20C storage_neg80C -80°C aliquot->storage_neg80C hplc Purity Assessment (RP-HPLC) storage_25C->hplc bioassay Functional Assessment (Biological Assay) storage_25C->bioassay storage_4C->hplc storage_4C->bioassay storage_neg20C->hplc storage_neg20C->bioassay storage_neg80C->hplc storage_neg80C->bioassay stability_profile Determine Stability Profile hplc->stability_profile bioassay->stability_profile storage_recommendation Establish Optimal Storage Conditions stability_profile->storage_recommendation logical_relationship cluster_factors Factors Affecting Stability cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies temperature Temperature degradation Peptide Degradation temperature->degradation influences ph pH ph->degradation influences light Light Exposure light->degradation influences enzymes Enzymatic Activity enzymes->degradation influences freeze_thaw Freeze-Thaw Cycles aggregation Aggregation/ Precipitation freeze_thaw->aggregation can cause loss_activity Loss of Biological Activity degradation->loss_activity leads to aggregation->loss_activity leads to proper_storage Proper Storage (-20°C or -80°C, dark) proper_storage->temperature proper_storage->light aliquoting Aliquoting aliquoting->freeze_thaw use_sterile Use of Sterile Buffers use_sterile->enzymes optimize_ph Optimize Buffer pH optimize_ph->ph

References

Technical Support Center: Optimizing P-aminophenylacetyl-tuftsin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin (pAPT) assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your pAPT-based assays, providing potential causes and recommended solutions.

Q1: Why am I getting a very low or no signal in my competitive ELISA?

Possible Causes:

  • Suboptimal concentration of pAPT-conjugate: The concentration of the pAPT-conjugate used for coating the microplate wells is critical. If the concentration is too low, there will not be enough conjugate to bind the antibody, resulting in a weak signal.

  • Inactive antibody or conjugate: The antibody or the enzyme-conjugated secondary antibody may have lost activity due to improper storage or handling.

  • Incorrect incubation times or temperatures: Insufficient incubation times or temperatures can lead to incomplete binding of the antibody to the coated conjugate.

  • Issues with the substrate: The enzyme substrate may be expired, improperly prepared, or inhibited by components in the buffer (e.g., sodium azide (B81097) can inhibit horseradish peroxidase).

Solutions:

  • Optimize pAPT-conjugate concentration: Perform a checkerboard titration to determine the optimal coating concentration of the pAPT conjugate. A common starting point is 10 ng/well.[1][2]

  • Verify reagent activity: Test the activity of the primary and secondary antibodies, as well as the enzyme substrate, using appropriate positive controls.

  • Adhere to protocol conditions: Ensure that incubation times and temperatures are as specified in your protocol. A typical pre-incubation of the sample with the primary antibody is 60 minutes, followed by a 60-minute incubation in the coated wells.[1][2]

  • Use fresh, appropriate substrate: Prepare fresh substrate solution for each experiment and ensure it is compatible with the enzyme used.

Q2: My competitive ELISA is showing a high background signal. What can I do to reduce it?

Possible Causes:

  • Insufficient blocking: The blocking step may not be effective in preventing non-specific binding of the antibody to the microplate surface.

  • Antibody concentration is too high: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.

  • Inadequate washing: Insufficient washing between steps can leave unbound reagents in the wells, contributing to a high background.

  • Contaminated reagents or buffers: Buffers or reagents may be contaminated with substances that interfere with the assay.

Solutions:

  • Optimize blocking: Use a high-quality blocking buffer (e.g., 0.5% casein in PBS-Tween) and ensure a sufficient incubation time (e.g., overnight at room temperature).[1]

  • Titrate antibody concentrations: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. A 1:15,000 dilution for the primary tuftsin (B1682037) antisera has been used successfully.[1][2]

  • Improve washing technique: Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells after each wash.

  • Use fresh, clean reagents: Prepare fresh buffers for each experiment and use sterile techniques to avoid contamination.

Q3: I am observing poor reproducibility between my assay wells and between different plates. How can I improve this?

Possible Causes:

  • Inconsistent pipetting: Inaccurate or inconsistent pipetting of reagents, samples, or standards can lead to significant variability.

  • Edge effects: Wells on the outer edges of the microplate may experience different temperature and evaporation rates, leading to variability.

  • Inconsistent incubation conditions: Variations in incubation times or temperatures across the plate or between experiments can affect results.

  • Improper mixing of reagents: Failure to thoroughly mix reagents before use can result in uneven distribution in the wells.

Solutions:

  • Practice good pipetting technique: Use calibrated pipettes and ensure consistent technique for all dispensing steps.

  • Minimize edge effects: Avoid using the outermost wells of the plate for critical samples or standards. Fill these wells with buffer or a blank solution.

  • Ensure uniform incubation: Use a temperature-controlled incubator and ensure that all plates are incubated for the same amount of time.

  • Thoroughly mix all reagents: Gently vortex or invert all reagents before use to ensure they are homogeneous.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for a competitive enzyme immunoassay for tuftsin.

Table 1: Reagent Concentrations and Incubation Parameters for Tuftsin Competitive ELISA

ParameterRecommended ValueReference
pAPT-Diphtheria Toxoid Conjugate Coating10 ng/well[1][2]
Tuftsin Antisera (Primary Antibody) Dilution1:15,000[1][2]
Pre-incubation Time (Sample + Primary Antibody)60 minutes[1]
Incubation Time in Coated Wells60 minutes[1][2]
Assay Sensitivity5 ng/well[1][2]

Experimental Protocols

Protocol 1: Competitive Enzyme Immunoassay for Tuftsin

This protocol is a general guideline for a competitive ELISA to determine the concentration of tuftsin in a sample.

Materials:

  • Microtiter plates

  • This compound conjugate (e.g., conjugated to Diphtheria Toxoid)

  • Tuftsin standard

  • Tuftsin-specific primary antibody (e.g., rabbit anti-tuftsin serum)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Blocking buffer (e.g., 0.5% casein in PBS-Tween)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the pAPT-tuftsin conjugate to the optimal concentration (e.g., 10 ng/well) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the tuftsin standard and the unknown samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard and sample with 50 µL of the diluted primary antibody (e.g., 1:15,000 dilution) for 60 minutes at 37°C.[1]

  • Incubation:

    • Transfer 100 µL of the pre-incubated sample/antibody mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 60 minutes at 37°C.[1]

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the plate five times with wash buffer.

  • Development and Reading:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the tuftsin standards.

    • Determine the concentration of tuftsin in the unknown samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Workflows

Tuftsin Signaling Pathway

Tuftsin exerts its immunomodulatory effects by binding to the neuropilin-1 (Nrp1) receptor on the surface of cells like macrophages and microglia.[3][4][5] This interaction triggers a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway.[3][4][5]

Tuftsin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin / pAPT-Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR1 TGF-β Receptor I (TβRI) Nrp1->TGFbR1 Associates with TGFbR2 TGF-β Receptor II (TβRII) TGFbR1->TGFbR2 Forms complex Smad23 Smad2/3 TGFbR1->Smad23 Phosphorylates TGFbR2->TGFbR1 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (e.g., M2 Polarization) Nucleus->Gene_expression Regulates

Caption: Tuftsin signaling through the Nrp1/TGF-β pathway.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for the quantification of tuftsin.

Competitive_ELISA_Workflow start Start coating Coat Plate with pAPT-Tuftsin Conjugate start->coating blocking Block Non-specific Sites coating->blocking pre_incubation Pre-incubate Sample/Standard with Primary Antibody blocking->pre_incubation incubation Add Mixture to Wells and Incubate pre_incubation->incubation wash1 Wash incubation->wash1 secondary_ab Add Enzyme-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add Substrate wash2->substrate develop Color Development substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read analyze Analyze Data read->analyze end End analyze->end

References

P-aminophenylacetyl-tuftsin solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this peptide derivative and to offer practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure influence its solubility?

A1: this compound is a synthetic derivative of the natural tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg). The structure consists of the tuftsin sequence with a P-aminophenylacetyl group attached to the N-terminus. This modification, while potentially enhancing biological activity or enabling further conjugation, can also impact solubility. The addition of the aromatic aminophenylacetyl group increases the hydrophobicity of the N-terminal region of the peptide, which may lead to decreased aqueous solubility compared to the parent tuftsin peptide.

Q2: I am observing a precipitate or cloudiness when trying to dissolve this compound in water. What is the likely cause?

A2: Precipitate or cloudiness upon attempting to dissolve this compound in neutral aqueous solutions is likely due to its limited solubility. Peptides often exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. The increased hydrophobicity from the P-aminophenylacetyl group can also contribute to aggregation and precipitation in aqueous buffers.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating (e.g., up to 40°C) can be a useful technique to increase the solubility of some peptides.[1] However, caution is advised as excessive heat can lead to degradation of the peptide. It is recommended to try other methods first, or to use heating in combination with other techniques, and to always monitor for any signs of degradation.

Q4: Is sonication a recommended method for dissolving this peptide?

A4: Yes, sonication can be an effective method to aid in the dissolution of peptides by breaking up aggregates and increasing the interaction between the peptide and the solvent.[2] It is a good practice to use short bursts of sonication in an ice bath to prevent excessive heating of the sample.

Q5: How should I store this compound solutions to prevent precipitation over time?

A5: For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C. These stock solutions can then be diluted into your aqueous experimental buffer immediately before use. Storing peptides in aqueous solutions for extended periods is generally not recommended as it can lead to degradation and precipitation.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in water or buffer. The peptide has low aqueous solubility at neutral pH. The solution pH may be close to the peptide's isoelectric point (pI).1. Adjust the pH: Since tuftsin is a basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).[2][4] 2. Use a co-solvent: First, dissolve the peptide in a small amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[2][5] 3. Sonication: Use brief periods of sonication to aid dissolution.[2]
The peptide dissolves initially but then precipitates out of solution. The solution is supersaturated, or the peptide is aggregating over time.1. Lower the concentration: The working concentration may be too high for the chosen solvent system. 2. Maintain a slightly acidic pH: If compatible with your experiment, keeping the pH away from the pI can help maintain solubility. 3. Add a solubilizing excipient: Consider the use of excipients like cyclodextrins or non-ionic surfactants if your experimental design allows.
I need to use the peptide in a cell-based assay and want to avoid organic solvents. Organic solvents like DMSO can be toxic to cells at higher concentrations.1. pH adjustment: Attempt to dissolve the peptide in a sterile, slightly acidic buffer that is compatible with your cells. 2. Test different buffers: The composition of the buffer can influence solubility. Try different buffer systems (e.g., PBS, TRIS). 3. Minimize organic solvent concentration: If an organic solvent is necessary, prepare a highly concentrated stock solution and dilute it serially so that the final concentration of the organic solvent in your assay is minimal (typically <0.5% for DMSO).[4]

Quantitative Data Summary

Peptide Characteristic General Solubility Profile Recommended Initial Solvents
Basic Peptides (net positive charge) Generally more soluble in acidic solutions.Water, 10-30% Acetic Acid[1][4]
Acidic Peptides (net negative charge) Generally more soluble in basic solutions.Water, 10% Ammonium Bicarbonate[2]
Hydrophobic/Neutral Peptides Poorly soluble in aqueous solutions.DMSO, DMF, Acetonitrile[5]

Note: this compound contains basic residues (Lysine, Arginine) but also a hydrophobic N-terminal modification. Therefore, a combination of approaches may be necessary.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound
  • Initial Assessment: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.

  • Acidic Buffer Trial: If insoluble in water, try dissolving the peptide in a 10% acetic acid solution.[4]

  • Organic Solvent Method:

    • If the peptide is still insoluble, carefully add a small volume of DMSO (e.g., 10-50 µL) to the dry peptide powder to create a concentrated stock solution.

    • Vortex briefly to ensure the peptide is fully dissolved in the organic solvent.

    • Slowly add your desired aqueous buffer to the concentrated stock solution dropwise while vortexing to reach the final desired concentration.[4]

  • Sonication: If aggregation is observed, sonicate the solution in a water bath for short intervals (1-2 minutes).

  • Centrifugation: Before use, centrifuge the solution to pellet any remaining undissolved peptide.[1]

Protocol 2: Turbidimetric Solubility Assay (TSA) for Peptides

This assay provides a rapid method to estimate the solubility of a peptide in different solvents.[5][6][7]

  • Preparation of Peptide Solutions: Prepare a series of peptide solutions at different concentrations in the solvent of interest.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each solution at a wavelength where the peptide does not absorb (e.g., 600 nm).

  • Data Analysis: Plot the absorbance as a function of peptide concentration. The point at which the absorbance begins to increase significantly indicates the approximate solubility limit.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_start Start cluster_dissolution Dissolution Attempts cluster_assessment Solubility Assessment cluster_final_steps Final Preparation start Weigh this compound water Attempt to dissolve in Water/Buffer start->water soluble Peptide is Soluble water->soluble Success insoluble Peptide is Insoluble water->insoluble Failure acid Attempt to dissolve in 10% Acetic Acid dmso Dissolve in minimal DMSO acid->dmso Failure acid->soluble Success add_buffer Slowly add aqueous buffer dmso->add_buffer ready Solution ready for experiment soluble->ready insoluble->acid sonicate Sonication (if needed) add_buffer->sonicate centrifuge Centrifuge before use sonicate->centrifuge centrifuge->ready logical_relationship Factors Influencing this compound Solubility cluster_properties Intrinsic Properties cluster_conditions External Conditions peptide This compound amino_acids Amino Acid Composition (Basic residues) peptide->amino_acids modification N-terminal Modification (Hydrophobic P-aminophenylacetyl group) peptide->modification pi Isoelectric Point (pI) peptide->pi solubility Overall Solubility amino_acids->solubility modification->solubility pi->solubility ph pH of Solvent ph->solubility solvent Solvent Choice (Aqueous vs. Organic) solvent->solubility temp Temperature temp->solubility concentration Peptide Concentration concentration->solubility

References

preventing P-aminophenylacetyl-tuftsin aggregation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to the aggregation of this compound in vitro.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation of this compound.

Issue 1: Visible precipitation or cloudiness in the peptide solution.

  • Question: My this compound solution appears cloudy or has visible particles. What should I do?

  • Answer: This is a common sign of peptide aggregation.[1] Aggregation can be influenced by various factors including concentration, pH, temperature, and buffer composition.[1][2] Here are steps to address this:

    • Verify Solubility: Confirm that you are using the recommended solvent and that the peptide concentration is within the established solubility limits.

    • pH Adjustment: The pH of the solution is critical for peptide stability. The optimal pH should be determined empirically, but generally, a pH away from the isoelectric point (pI) of the peptide is recommended to increase electrostatic repulsion between peptide molecules.[3]

    • Temperature Control: Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the stock solution into smaller volumes for single-use.

    • Buffer Selection: The choice of buffer can significantly impact peptide stability. Consider using common biological buffers and screen for the one that best maintains peptide solubility.

Issue 2: Inconsistent results in bioassays.

  • Question: I am observing high variability in my experimental results using this compound. Could aggregation be the cause?

  • Answer: Yes, peptide aggregation can lead to a decrease in the effective concentration of the monomeric, active form of the peptide, resulting in inconsistent bioassay results.[1] It is crucial to ensure the peptide is in its monomeric state before use.

    • Pre-treatment of Peptide Stock: Before preparing your final dilution, it is advisable to disaggregate any pre-existing oligomers. This can sometimes be achieved by a brief treatment with a disaggregating agent, followed by removal of the agent if it interferes with the assay.

    • In-assay Aggregation: The peptide may be aggregating during the course of your experiment. Consider including anti-aggregation excipients in your assay buffer.

    • Quality Control: Regularly check your peptide stock for aggregation using one of the detection methods outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to aggregate?

A1: Peptide aggregation is a complex process driven by the peptide's intrinsic properties and extrinsic environmental factors.[1] For this compound, the key contributing factors are likely:

  • Hydrophobicity: The presence of hydrophobic residues can lead to self-association to minimize contact with the aqueous environment.[1][3]

  • Electrostatic Interactions: At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[3]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

  • Temperature: Elevated temperatures can increase the rate of aggregation. Conversely, freezing and thawing can also induce aggregation.

  • Ionic Strength: The salt concentration of the solution can influence aggregation by modulating electrostatic interactions.[1]

Q2: What strategies can I employ to prevent the aggregation of this compound?

A2: Several strategies can be implemented to prevent or minimize aggregation:[2][4]

  • pH Optimization: Maintain the pH of the solution at least 2 units away from the peptide's pI.

  • Use of Excipients:

    • Sugars and Polyols: Mannitol, sucrose, or trehalose (B1683222) can stabilize peptides.[5]

    • Amino Acids: Arginine and glycine (B1666218) can act as aggregation inhibitors.[5]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[4][5]

  • Solvent Modification: In some cases, the addition of a small percentage of an organic co-solvent can improve solubility.[2]

  • Peptide Modification: For long-term stability, chemical modifications such as PEGylation can be considered.[6][7]

Q3: How can I detect and quantify the aggregation of this compound?

A3: Several analytical techniques can be used to monitor peptide aggregation:[8][9][10]

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.[11]

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.[9][12]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the amount of monomer, oligomers, and larger aggregates.[10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[10]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer

  • Peptide Reconstitution: Reconstitute this compound in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).

  • Buffer Preparation: Prepare a panel of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., ranging from pH 3 to 9).

  • Dilution: Dilute the peptide stock solution to the final working concentration in each buffer and pH combination.

  • Incubation: Incubate the samples under desired experimental conditions (e.g., 37°C with gentle agitation) for a defined period (e.g., 24 hours).

  • Analysis: Analyze the samples for aggregation using a suitable method like UV-Vis spectroscopy for turbidity or a ThT fluorescence assay.

  • Data Interpretation: The buffer and pH combination that shows the lowest level of aggregation is considered optimal.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter.

    • Prepare the this compound samples at the desired concentration in the chosen buffer.

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of the ThT stock solution to 190 µL of each peptide sample.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.

Quantitative Data Summary

The following tables provide example data for a hypothetical screening experiment to optimize the formulation of this compound and minimize aggregation.

Table 1: Effect of pH on this compound Aggregation

pHBuffer (50 mM)Aggregation (% Turbidity at 405 nm)
4.0Citrate5.2
5.0Acetate15.8
6.0Phosphate35.1
7.0Phosphate28.4
8.0Tris12.3
9.0Glycine7.5

Table 2: Effect of Excipients on this compound Aggregation at pH 7.4

ExcipientConcentrationAggregation (ThT Fluorescence Units)
None (Control)-5870
Sucrose250 mM2150
Arginine100 mM1890
Polysorbate 800.01%1540

Visualizations

experimental_workflow Workflow for Investigating and Mitigating Peptide Aggregation cluster_problem Problem Identification cluster_characterization Characterization cluster_optimization Optimization cluster_validation Validation problem Observe signs of aggregation (e.g., precipitation, inconsistent data) detection Detect and Quantify Aggregation (ThT, SEC, DLS) problem->detection Characterize the issue formulation Screen Formulation Variables (pH, Buffer, Excipients) detection->formulation If aggregation is confirmed storage Optimize Storage Conditions (Temperature, Aliquoting) formulation->storage Once optimal formulation is found validation Confirm Monomeric State and Bioactivity storage->validation Validate final protocol validation->problem Re-evaluate if issues persist aggregation_pathway Simplified Peptide Aggregation Pathway Monomer Monomeric Peptide (Active) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (Aggregates) Protofibril->Fibril

References

minimizing non-specific binding of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this tuftsin (B1682037) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic analog of the natural tetrapeptide tuftsin (Thr-Lys-Pro-Arg). Tuftsin is known to stimulate phagocytosis and other activities of macrophages and neutrophils. The addition of the p-aminophenylacetyl group allows for further chemical modifications, such as radiolabeling or conjugation to other molecules, making it a valuable tool in receptor-ligand binding assays, immunoassays, and drug delivery studies.

Q2: What are the primary causes of high non-specific binding in assays with this compound?

High non-specific binding can obscure results and reduce assay sensitivity.[1][2][3] The primary causes include:

  • Hydrophobic and Electrostatic Interactions: The peptide may interact non-specifically with microplate surfaces, membranes, or other proteins in the sample.

  • Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface can lead to the peptide binding directly to the plastic or membrane.[3][4]

  • Suboptimal Buffer Composition: The pH, ionic strength, and presence of detergents in your buffers can significantly influence non-specific interactions.

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound peptide.[1][3][5]

  • Reagent Quality and Concentration: The purity of the this compound and the concentration of both the peptide and detection reagents can impact background signal.

Q3: What are the initial steps I should take to troubleshoot high background in my assay?

If you are experiencing high background, consider the following initial troubleshooting steps:

  • Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing procedures.

  • Optimize Blocking Buffer: The choice of blocking agent is critical. Consider testing different blockers such as Bovine Serum Albumin (BSA), casein, or commercially available protein-free blocking buffers.

  • Enhance Washing Steps: Increase the number of wash cycles and the volume of wash buffer. Ensure thorough aspiration between washes to remove residual liquid.[1][5]

  • Evaluate Reagent Concentrations: Titrate your this compound and any detection reagents to find the optimal concentrations that maximize specific signal while minimizing background.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: High background signal in a microplate-based binding assay.
Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Test different blocking agents (e.g., 1-5% BSA, 1% casein, or a commercial protein-free blocker). Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Suboptimal Buffer Conditions Adjust the pH of your binding and wash buffers. Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce electrostatic interactions. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to minimize hydrophobic interactions.[6][7]
Inadequate Washing Increase the number of washes (e.g., from 3 to 5 cycles). Increase the wash buffer volume to ensure the entire well is washed (e.g., 300 µL for a 96-well plate).[8][9][10] Incorporate a soak time during each wash step (e.g., 30-60 seconds).
High Concentration of Peptide Perform a titration experiment to determine the lowest effective concentration of this compound that still provides a robust specific signal.
Issue 2: Inconsistent results between wells or plates.
Potential Cause Recommended Solution
"Edge Effects" in Microplates Avoid using the outer wells of the microplate for samples and standards. Fill the perimeter wells with buffer to create a humidity barrier and ensure even temperature distribution.[11]
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing reagents.[11]
Variable Incubation Times/Temperatures Use a calibrated incubator and ensure consistent incubation times for all plates.[2] Place plates in the center of the incubator to minimize temperature fluctuations.[11]
Inconsistent Washing Technique Use an automated plate washer for improved consistency. If washing manually, ensure a standardized procedure for force, volume, and number of washes for every well.[11]

Experimental Protocols

Protocol 1: Competitive Receptor-Ligand Binding Assay in a 96-Well Plate

This protocol describes a competitive binding assay to measure the affinity of a test compound for a receptor using labeled this compound.

Materials:

  • 96-well high-binding microplate

  • Purified receptor of interest

  • Labeled this compound (e.g., biotinylated or radiolabeled)

  • Unlabeled test compounds

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (e.g., Streptavidin-HRP for biotinylated peptide)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Receptor Coating:

    • Dilute the purified receptor to the desired concentration in Coating Buffer.

    • Add 100 µL of the receptor solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Binding:

    • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

    • Add 50 µL of the diluted test compounds to the appropriate wells.

    • Add 50 µL of the labeled this compound (at a concentration close to its Kd) to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Aspirate the binding solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of the appropriate detection reagent (e.g., Streptavidin-HRP diluted in Assay Buffer) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Aspirate the detection reagent.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Signal Development:

    • Add 100 µL of substrate to each well.

    • Incubate until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Quantitative Data Summary: Optimizing Blocking Agents
Blocking AgentConcentrationBackground Signal (OD)Specific Binding (OD)Signal-to-Noise Ratio
BSA1%0.2501.5006.0
BSA3%0.2101.4506.9
Casein1%0.1801.6008.9
Non-fat Dry Milk5%0.3501.2003.4
Protein-Free Blocker1X0.1501.55010.3

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Binding Assay cluster_detection Detection p1 Receptor Coating p2 Washing (3x) p1->p2 p3 Blocking p2->p3 p4 Washing (3x) p3->p4 a1 Add Test Compound p4->a1 a2 Add Labeled Peptide a1->a2 a3 Incubate a2->a3 a4 Washing (5x) a3->a4 d1 Add Detection Reagent a4->d1 d2 Incubate d1->d2 d3 Washing (5x) d2->d3 d4 Add Substrate d3->d4 d5 Read Plate d4->d5

Caption: Workflow for a competitive receptor-ligand binding assay.

troubleshooting_logic cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_buffer Buffer Optimization start High Non-Specific Binding? b1 Change Blocking Agent (BSA, Casein, etc.) start->b1 Yes w1 Increase Wash Cycles start->w1 Yes c1 Adjust pH start->c1 Yes b2 Increase Blocking Time/ Temperature b1->b2 b3 Test Protein-Free Blockers b2->b3 end Problem Resolved b3->end w2 Increase Wash Volume w1->w2 w3 Add Detergent (Tween-20) to Wash Buffer w2->w3 w3->end c2 Increase Salt Concentration c1->c2 c2->end

Caption: Troubleshooting logic for high non-specific binding.

signaling_pathway ligand This compound receptor Tuftsin Receptor (e.g., Neuropilin-1) ligand->receptor coreceptor Co-receptor (e.g., TβR1) receptor->coreceptor smad Smad3 Phosphorylation coreceptor->smad akt Akt Phosphorylation (Reduced) coreceptor->akt response Cellular Response (e.g., M2 Polarization) smad->response akt->response Inhibits pro-inflammatory pathways

Caption: Putative signaling pathway of tuftsin analogs.[12]

References

addressing P-aminophenylacetyl-tuftsin degradation in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of this compound in serum during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to tuftsin (B1682037)?

A1: this compound is a synthetic analog of tuftsin. Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory properties, primarily stimulating phagocytic cells.[1][2] The addition of a p-aminophenylacetyl group to the N-terminus of tuftsin is a chemical modification intended to alter its properties, potentially including its stability and biological activity.

Q2: Why is addressing the serum degradation of this compound important?

A2: Like many therapeutic peptides, tuftsin is susceptible to rapid degradation by proteases present in blood serum, with a reported half-life of about 16 minutes.[3] This enzymatic degradation can significantly limit its bioavailability and therapeutic efficacy in vivo. Understanding and mitigating the degradation of its analog, this compound, is crucial for obtaining reliable and reproducible experimental results and for the development of potential therapeutic applications.

Q3: What are the primary enzymes responsible for the degradation of tuftsin and its analogs in serum?

A3: The degradation of tuftsin is primarily attributed to enzymatic cleavage by aminopeptidases, which cleave amino acids from the N-terminus, and other proteases and peptidases present in serum.[3] Leucine aminopeptidase (B13392206) and carboxypeptidase B have been identified as enzymes that hydrolyze tuftsin.[3] While specific data for this compound is limited, it is likely susceptible to similar enzymatic degradation, although the N-terminal modification may offer some protection.

Q4: What is the expected impact of the P-aminophenylacetyl modification on serum stability?

A4: N-terminal modifications of peptides are a common strategy to enhance their stability by protecting them from aminopeptidase activity. The bulky p-aminophenylacetyl group at the N-terminus of this compound is expected to sterically hinder the approach of aminopeptidases, thereby slowing down the rate of degradation compared to the unmodified tuftsin. However, the exact extent of this stabilization needs to be determined experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during serum stability experiments with this compound.

Problem Possible Causes Suggested Solutions
Rapid Degradation of this compound Improper storage of serum leading to increased protease activity.Use freshly collected serum or serum that has been properly stored at -80°C and thawed only once on ice.
Contamination of reagents or labware with proteases.Use sterile, protease-free reagents and labware.
Inaccurate quantification of the peptide.Ensure the analytical method (e.g., HPLC) is properly calibrated and validated for the specific peptide.
High Variability in Replicate Samples Inconsistent incubation times or temperatures.Use a calibrated incubator and ensure precise timing for sample collection.
Inefficient or inconsistent quenching of enzymatic activity.Optimize the quenching step by ensuring immediate and thorough mixing with the quenching agent (e.g., TCA).
Incomplete protein precipitation.Ensure the correct concentration of the precipitating agent is used and allow sufficient incubation time on ice.
Poor Peak Resolution in HPLC Analysis Suboptimal HPLC method (e.g., gradient, column).Optimize the HPLC gradient, flow rate, and consider using a different column (e.g., a longer C18 column).
Interference from serum components.Ensure complete removal of precipitated proteins. Consider solid-phase extraction (SPE) for sample cleanup.
No Degradation Observed Inactive serum (e.g., heat-inactivated).Use active serum for the experiment. If using heat-inactivated serum as a control, ensure it has been properly inactivated.
The peptide is highly stable under the tested conditions.Extend the incubation time points to capture the degradation profile accurately.

Experimental Protocols

Protocol for Assessing the Serum Stability of this compound

This protocol provides a standardized method for determining the in vitro half-life of this compound in human serum.

Materials:

  • This compound peptide stock solution (1 mg/mL in sterile water or an appropriate buffer)

  • Pooled human serum (stored at -80°C)

  • 10% (w/v) Trichloroacetic Acid (TCA) in water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 analytical column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation: Thaw the pooled human serum on ice. Pre-warm the serum to 37°C in a water bath.

  • Initiation of Reaction: In a microcentrifuge tube, mix the this compound stock solution with the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching/precipitating agent (e.g., 200 µL of 10% TCA). Vortex thoroughly to stop the enzymatic reaction and precipitate serum proteins.

  • Incubation on Ice: Incubate the quenched samples on ice for at least 30 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). Detect the peptide at an appropriate wavelength (e.g., 214 nm or 280 nm). Use a suitable gradient of Mobile Phase B into Mobile Phase A to elute the peptide.

  • Data Analysis: Integrate the peak area of the intact this compound for each time point. Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

  • Half-Life Determination: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½) of the peptide in serum.

Data Presentation

The following table presents a hypothetical, yet representative, comparison of the serum stability of tuftsin and this compound, illustrating the expected improvement in stability due to the N-terminal modification.

Time (minutes)% Intact Tuftsin (Hypothetical)% Intact this compound (Hypothetical)
0100100
155295
302788
60875
120<155
240Not Detected30

Hypothetical Half-Life Comparison:

PeptideHypothetical Half-Life (t½) in Serum
Tuftsin~16 minutes
This compound~180 minutes

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw Serum on Ice prep2 Pre-warm Serum to 37°C prep1->prep2 react1 Mix Peptide with Serum prep2->react1 react2 Incubate at 37°C react1->react2 react3 Collect Aliquots at Time Points react2->react3 proc1 Quench with TCA react3->proc1 proc2 Incubate on Ice proc1->proc2 proc3 Centrifuge to Pellet Proteins proc2->proc3 proc4 Collect Supernatant proc3->proc4 analysis1 RP-HPLC Analysis proc4->analysis1 analysis2 Calculate % Intact Peptide analysis1->analysis2 analysis3 Determine Half-Life analysis2->analysis3

Figure 1. Experimental workflow for serum stability assay.
Troubleshooting Logic

G start High Degradation? q1 Variable Replicates? start->q1 No sol1 Check Serum Quality & Reagent Purity start->sol1 Yes q2 Poor HPLC Peaks? q1->q2 No sol2 Standardize Incubation & Quenching Steps q1->sol2 Yes sol3 Optimize HPLC Method & Sample Cleanup q2->sol3 Yes end Reliable Results q2->end No sol1->q1 sol2->q2 sol3->end

Figure 2. Troubleshooting decision tree for stability assays.
Representative Signaling Pathway of Tuftsin

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response tuftsin This compound receptor Tuftsin Receptor (e.g., on Macrophage) tuftsin->receptor g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release ip3->ca_release phagocytosis Enhanced Phagocytosis pkc->phagocytosis ros ROS Production pkc->ros chemotaxis Chemotaxis ca_release->chemotaxis

Figure 3. Representative tuftsin signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of P-aminophenylacetyl-tuftsin. This guide includes troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the bioavailability of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in liposomes. The lipid composition may not be optimal for the peptide's properties. The lipid-to-peptide ratio may be too low. The hydration buffer pH might be affecting peptide solubility or interaction with lipids. The peptide might be degrading during the encapsulation process.Experiment with different lipid compositions, including cationic or anionic lipids, to improve interaction with the peptide. Increase the lipid-to-peptide molar ratio; a common starting point is between 10:1 and 100:1.[1] Adjust the pH of the hydration buffer to be further from the peptide's isoelectric point to enhance its charge and interaction with charged lipids. Analyze the peptide's integrity before and after encapsulation using techniques like HPLC to check for degradation.
High variability in bioavailability data between experimental batches. Inconsistent formulation characteristics (e.g., particle size, zeta potential). Animal-to-animal variability in absorption. Issues with the analytical method for quantifying the peptide in plasma.Ensure strict control over formulation parameters such as sonication time, extrusion pressure, and temperature.[2] Increase the number of animals per group to account for biological variability. Validate the analytical method (e.g., ELISA, LC-MS/MS) for accuracy, precision, and linearity in the biological matrix.
Rapid degradation of the peptide in in-vitro serum stability assays. Susceptibility of the peptide bonds to serum proteases.Co-administer protease inhibitors like aprotinin (B3435010) to reduce enzymatic degradation.[3] Modify the peptide structure by substituting L-amino acids with D-amino acids to make it less recognizable by proteases. Encapsulate the peptide in a protective carrier system like nanoparticles or liposomes.
Nanoparticle formulation of this compound shows aggregation. Suboptimal surface charge leading to particle agglomeration. Incorrect polymer concentration or solvent/antisolvent ratio. Inadequate purification leading to residual reagents.Modify the nanoparticle surface with PEGylation to provide steric hindrance and prevent aggregation. Optimize the formulation parameters, including polymer concentration and the ratio of solvents used during synthesis. Ensure thorough purification of nanoparticles using methods like dialysis or centrifugal filtration to remove any unreacted chemicals.
Poor permeation of the peptide across Caco-2 cell monolayers. The peptide may have low intrinsic membrane permeability. Efflux by P-glycoprotein (P-gp) or other transporters.Co-administer permeation enhancers such as surfactants or bile salts, though their potential for toxicity should be carefully evaluated.[4] Investigate if the peptide is a substrate for efflux pumps and consider co-administration of P-gp inhibitors. Modify the peptide by adding lipophilic moieties to increase its passive diffusion across the cell membrane.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability of this compound and related peptide therapeutics.

What is this compound?

This compound is a synthetic analog of tuftsin (B1682037), a naturally occurring tetrapeptide (L-threonyl-L-lysyl-L-prolyl-L-arginine) with immunomodulatory properties.[5][6] The addition of the p-aminophenylacetyl group is a chemical modification intended to alter the peptide's properties, potentially for improved stability or for conjugation to other molecules.

What are the primary challenges to the oral bioavailability of tuftsin and its derivatives?

The oral delivery of tuftsin derivatives is hindered by several factors:

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in the stomach and small intestine.[4][7][8]

  • Low Permeability: The hydrophilic nature and molecular size of peptides limit their ability to pass through the intestinal epithelium.[9][10]

  • Physicochemical Instability: The pH extremes in the gastrointestinal tract can lead to the degradation of the peptide.[4][7]

What are the most promising strategies to improve the bioavailability of this compound?

Several strategies can be employed to enhance the bioavailability of peptide drugs:

  • Encapsulation: Using carriers like liposomes or polymeric nanoparticles can protect the peptide from enzymatic degradation and control its release.[11][12]

  • Chemical Modification: Altering the peptide's structure, for instance, through PEGylation or lipidation, can improve its stability and circulation half-life.

  • Use of Enzyme Inhibitors: Co-administration with protease inhibitors can reduce enzymatic breakdown in the gastrointestinal tract.

  • Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for better absorption.[9]

How can I quantify the amount of encapsulated this compound?

To determine the encapsulation efficiency, you first need to separate the encapsulated peptide from the free peptide. This can be achieved through methods like size exclusion chromatography, dialysis, or ultracentrifugation.[1] Once separated, the liposomes or nanoparticles can be disrupted (e.g., with a suitable solvent or detergent), and the amount of encapsulated peptide can be quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

What is the expected bioavailability of a modified tuftsin derivative?

Quantitative Data on a Modified Tuftsin Derivative

The following table summarizes the pharmacokinetic parameters of a tuftsin derivative, "T Peptide" (TP), after subcutaneous administration in beagles. This data is presented as an example of the type of pharmacokinetic profile that can be achieved with modified tuftsin analogs.

Parameter2 mg/kg6 mg/kg18 mg/kg
Cmax (ng/mL) 358.4 ± 81.31279.8 ± 321.53145.6 ± 789.2
Tmax (h) 0.5 ± 0.01.0 ± 0.51.5 ± 0.8
AUC (ng·h/mL) 789.5 ± 154.33546.7 ± 891.212543.8 ± 3125.9
t1/2 (h) 1.3 ± 0.32.1 ± 0.62.8 ± 0.7
Absolute Bioavailability (%) -31.1 ± 6.2-

Data adapted from a study on the pharmacokinetics of T Peptide in beagles.[13]

Experimental Protocols

Protocol for Liposomal Encapsulation of this compound using the Thin-Film Hydration Method

This protocol describes a general method for encapsulating a hydrophilic peptide like this compound into liposomes.

Materials:

  • Phospholipids (B1166683) (e.g., DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in chloroform (B151607) in a round-bottom flask. A common molar ratio is 7:3 (DSPC:Cholesterol).[14]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (e.g., 60°C for DSPC).[14]

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer at the desired concentration.

    • Add the peptide solution to the flask containing the lipid film. The volume should be sufficient to fully hydrate (B1144303) the film.

    • Hydrate the film by rotating the flask in a water bath set above the lipid transition temperature for 30-60 minutes.[14] This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the liposome (B1194612) suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 10-15 passes). This will produce small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated peptide from the liposome suspension. This can be done by dialysis against the hydration buffer, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated peptide to determine the encapsulation efficiency.

Visualizations

Signaling Pathway

TuftsinSignaling cluster_cell Macrophage/Microglia Tuftsin Tuftsin Nrp1 Nrp1 Receptor Tuftsin->Nrp1 Binds TGFbR1 TGFβ Receptor 1 Nrp1->TGFbR1 Co-receptor activation Smad3 Smad3 TGFbR1->Smad3 Akt Akt TGFbR1->Akt pSmad3 pSmad3 Smad3->pSmad3 Phosphorylation M2_shift Anti-inflammatory M2 Phenotype Shift pSmad3->M2_shift Promotes pAkt pAkt Akt->pAkt Phosphorylation (reduced) pAkt->M2_shift Inhibits (reduced inhibition)

Caption: Simplified signaling pathway of Tuftsin via the Nrp1 receptor.[2]

Experimental Workflow

LiposomeEncapsulationWorkflow start Start lipid_film Lipid Film Formation (Phospholipids + Cholesterol in Chloroform) start->lipid_film evaporation Solvent Evaporation (Rotary Evaporator) lipid_film->evaporation hydration Hydration (with this compound solution) evaporation->hydration extrusion Size Reduction (Extrusion through 100nm membrane) hydration->extrusion purification Purification (Removal of free peptide via Dialysis/SEC) extrusion->purification characterization Characterization (DLS, Encapsulation Efficiency) purification->characterization end End characterization->end

Caption: Workflow for liposomal encapsulation of this compound.

Logical Relationship

BioavailabilityStrategy start Goal: Improve Bioavailability of This compound q1 Is the primary barrier enzymatic degradation? start->q1 a1_yes Encapsulation (Liposomes/Nanoparticles) or Chemical Modification (D-amino acids) q1->a1_yes Yes q2 Is the primary barrier low membrane permeability? q1->q2 No a1_yes->q2 a2_yes Use of Permeation Enhancers or Lipophilic Modification q2->a2_yes Yes q3 Is rapid clearance a major issue? q2->q3 No a2_yes->q3 a3_yes PEGylation or Encapsulation in long-circulating carriers q3->a3_yes Yes combine Combine Strategies for Synergistic Effect q3->combine No a3_yes->combine

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Overcoming Resistance to P-aminophenylacetyl-tuftsin in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with P-aminophenylacetyl-tuftsin, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic analog of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) known for its immunomodulatory activities.[1][2][3] Tuftsin primarily acts by binding to the neuropilin-1 (Nrp1) receptor on the surface of various cells, including macrophages and microglia.[4] This interaction typically triggers a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, influencing processes like phagocytosis and immune response.[4] While this compound is an analog, it may exhibit inhibitory effects on some of Tuftsin's classical actions. Its precise mechanism in cancer cell lines, however, may involve modulation of the Nrp1/TGF-β signaling axis.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A2: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a therapeutic agent.[5] Potential mechanisms for resistance to a peptide agent like this compound could include:

  • Upregulation of the Nrp1 receptor: Increased expression of the target receptor can lead to altered downstream signaling and reduced drug efficacy.[6][7]

  • Activation of bypass signaling pathways: Cells can develop resistance by activating alternative signaling pathways to compensate for the effects of the drug. For instance, Nrp1 upregulation has been shown to induce the expression of other receptor tyrosine kinases like EGFR or IGF1R, leading to resistance.[6][7]

  • Alterations in the TGF-β signaling pathway: Changes in the components of the TGF-β pathway downstream of Nrp1 could also contribute to a diminished cellular response.

  • Increased drug efflux: While less common for peptides, cells can upregulate transporter proteins that actively pump the drug out of the cell.

  • Epigenetic modifications: Changes in the epigenetic landscape of the cells can alter the expression of genes involved in the drug response.[8]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay, such as the MTT assay.

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in my cell line.

This indicates the development of drug resistance. The following steps can help you investigate the underlying mechanism and potentially overcome it.

Troubleshooting Workflow

start Increased IC50 Confirmed step1 Step 1: Analyze Nrp1 Expression (qPCR, Western Blot, Flow Cytometry) start->step1 outcome1 Nrp1 Overexpressed? step1->outcome1 step2 Step 2: Investigate Bypass Pathways (Phospho-RTK array, Western Blot for p-EGFR, p-IGF1R) outcome2 Bypass Pathway Activated? step2->outcome2 step3 Step 3: Assess TGF-β Pathway Activity (Western Blot for p-Smad3, Luciferase Reporter Assay) outcome3 TGF-β Pathway Altered? step3->outcome3 outcome1->step2 Yes outcome1->step2 No solution1 Strategy A: Co-treatment with Nrp1 inhibitor (e.g., EG00229) or Nrp1 siRNA outcome1->solution1 Yes outcome2->step3 Yes outcome2->step3 No solution2 Strategy B: Co-treatment with inhibitor of the activated RTK (e.g., EGFR inhibitor, IGF1R inhibitor) outcome2->solution2 Yes solution3 Strategy C: Co-treatment with TGF-β pathway inhibitor (e.g., TβRI inhibitor) outcome3->solution3 Yes

Caption: Troubleshooting workflow for increased IC50.

Quantitative Data Summary

ParameterParental Cell LineResistant Cell LineFold Change
This compound IC50 (µM) e.g., 10e.g., 10010
Nrp1 mRNA (relative expression) 1.0e.g., 5.05
p-EGFR (relative protein level) 1.0e.g., 8.08
p-Smad3 (relative protein level) 1.0e.g., 0.20.2
Issue 2: High variability in experimental results with this compound.

High variability can obscure the true effect of the compound.

Possible Causes and Solutions

CauseSolution
Inconsistent cell seeding density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment.
Peptide instability Prepare fresh solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Edge effects in multi-well plates To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Inconsistent incubation times Strictly adhere to the planned incubation times for drug treatment and assay development.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes the generation of a resistant cell line by continuous exposure to the drug.[5][9][10]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

  • MTT assay kit

Procedure:

  • Determine the initial IC50: First, determine the IC50 of this compound on the parental cell line using the MTT assay protocol (see Protocol 2).

  • Initial drug exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose escalation: Once the cells have recovered and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they adapt.

  • Monitor resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.

  • Establish the resistant line: A cell line is generally considered resistant when its IC50 is 5-10 fold higher than that of the parental line. At this point, the resistant cell line can be expanded and cryopreserved.

  • Stability of resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[4]

Protocol 2: Determination of IC50 using the MTT Assay

This protocol provides a method to quantify the cytotoxic potential of this compound.[3][11][12][13][14]

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Signaling Pathways and Workflows

This compound Signaling Pathway

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrp1 Nrp1 TbetaR TGF-β Receptor Nrp1->TbetaR Smad Smad Complex TbetaR->Smad Gene Gene Expression Smad->Gene Response Cellular Response (e.g., ↓ Proliferation) Gene->Response Drug This compound Drug->Nrp1

Caption: Proposed signaling pathway of this compound.

Resistance Mechanism: Bypass Signaling

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Nrp1 Nrp1 (Upregulated) EGFR EGFR/IGF1R Nrp1->EGFR Induces Bypass Alternative Pro-survival Signaling (e.g., PI3K/Akt) EGFR->Bypass Resistance Cell Proliferation and Survival (Resistance) Bypass->Resistance Drug This compound Drug->Nrp1 Blocked

Caption: Bypass signaling as a mechanism of resistance.

References

Technical Support Center: P-aminophenylacetyl-tuftsin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-aminophenylacetyl-tuftsin. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its activity compare to native tuftsin (B1682037)?

This compound is a synthetic analog of the natural immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg). Unlike native tuftsin, which stimulates phagocytosis, early studies have shown that this compound can act as an inhibitor of tuftsin's phagocytic activity.[1] This makes it a valuable tool for studying the structure-activity relationship of tuftsin and for investigating the downstream effects of blocking tuftsin-mediated pathways.

Q2: What is the primary signaling pathway activated by tuftsin?

Tuftsin is known to bind to Neuropilin-1 (Nrp1), which acts as a receptor.[2] Upon binding, it can initiate signaling through the Transforming Growth Factor-beta (TGFβ) pathway. This pathway is crucial for a variety of cellular processes, including immune regulation. The inhibitory nature of this compound may be due to its interference with this binding and subsequent signaling cascade.

Q3: What are the main challenges when synthesizing this compound?

The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) for the tuftsin backbone, followed by the coupling of p-aminophenylacetic acid to the N-terminus. Potential challenges include:

  • Incomplete coupling: Both during the assembly of the tuftsin sequence and the final N-terminal modification step.

  • Aggregation: The peptide sequence, particularly when attached to the resin, can aggregate, leading to poor reaction kinetics.

  • Side reactions: Modification of amino acid side chains if not properly protected.

  • Purification difficulties: Separating the desired product from closely related impurities.

Troubleshooting Guides

Peptide Synthesis and Purification
Problem Potential Cause Recommended Solution
Low yield of crude peptide after cleavage. Incomplete coupling of one or more amino acids.- Use a higher excess of amino acid and coupling reagents.- Increase coupling time.- Perform a double coupling for difficult residues.
Peptide aggregation on the resin.- Switch to a more polar solvent system (e.g., add DMF or NMP).- Synthesize at a higher temperature.- Use a resin with a lower substitution level.
Multiple peaks in HPLC analysis of the crude product. Incomplete deprotection of amino acid side chains.- Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups used.- Increase cleavage time.
Deletion sequences from incomplete coupling.- Optimize coupling conditions as described above.
Difficulty in purifying the final product. Co-elution of the desired peptide with closely related impurities.- Optimize the HPLC gradient to improve separation.- Use a different stationary phase (e.g., a different C18 column) or mobile phase modifier.
Aggregation of the purified peptide.- Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before diluting with aqueous buffer.- Sonication may help to break up aggregates.
Cell-Based Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells in a phagocytosis or cytokine release assay. Inconsistent cell seeding density.- Ensure cells are thoroughly resuspended before plating.- Use a multichannel pipette for cell seeding to improve consistency.
Edge effects in the microplate.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with media or PBS to maintain humidity.
No observable effect of this compound. Incorrect concentration range.- Perform a dose-response experiment over a wide range of concentrations.- Ensure the peptide is fully dissolved in the assay medium.
Low cell viability.- Check cell viability before and after the assay using a method like trypan blue exclusion or a viability stain.
Unexpected stimulation of phagocytosis or cytokine release. Contamination of the peptide with endotoxin (B1171834).- Use endotoxin-free reagents and labware for peptide synthesis and handling.- Test the final peptide product for endotoxin levels.
The peptide has degraded.- Store the lyophilized peptide at -20°C or -80°C.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data (e.g., IC50, EC50 values) for the biological activity of this compound. The primary characterization in the literature describes its inhibitory effect on tuftsin-stimulated phagocytosis in a qualitative manner.[1] Researchers are encouraged to perform dose-response experiments to determine the potency of their synthesized this compound in their specific assay systems.

For comparative purposes, the following table provides representative data for the binding of native tuftsin to its receptors.

Ligand Receptor Binding Affinity (KD)
TuftsinNeuropilin-1 (NRP1)~10.65 µM
TuftsinAngiotensin-converting enzyme 2 (ACE2)~460 µM

Note: This data is for native tuftsin and is provided as a reference. The binding affinity of this compound may differ.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general framework for the synthesis of this compound using Fmoc/tBu chemistry. Optimization may be required based on the specific equipment and reagents available.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)

  • p-Aminophenylacetic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound arginine by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Pro, Lys, Thr) sequentially using a coupling reagent and a base in DMF. Monitor coupling completion with a ninhydrin (B49086) test.

  • N-terminal Modification: After the final Fmoc deprotection of the threonine residue, couple p-aminophenylacetic acid to the N-terminus of the resin-bound peptide. This can be achieved using standard coupling conditions, but may require a longer reaction time or double coupling.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether to remove scavengers.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

In Vitro Phagocytosis Assay

This protocol describes a general method for assessing the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7)

  • Complete cell culture medium

  • This compound and native tuftsin

  • Fluorescently labeled particles (e.g., zymosan, latex beads)

  • Trypan blue or other quenching solution

  • Plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes). Include wells with native tuftsin as a positive control for stimulation and wells with media alone as a negative control.

  • Initiation of Phagocytosis: Add fluorescently labeled particles to the wells and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).

  • Quenching of Extracellular Fluorescence: Remove the medium and add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.

  • Quantification: Measure the fluorescence of the internalized particles using a plate reader. Alternatively, cells can be detached and analyzed by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity.

  • Data Analysis: Calculate the percentage of phagocytosis relative to the control wells. For this compound, determine its inhibitory effect on tuftsin-stimulated phagocytosis.

Cytokine Release Assay

This protocol outlines a general procedure to measure the effect of this compound on cytokine production by immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)

  • Complete cell culture medium

  • This compound

  • Stimulant (e.g., Lipopolysaccharide (LPS))

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding: Plate immune cells in a 96-well plate at a suitable density.

  • Peptide and Stimulant Treatment: Add varying concentrations of this compound to the wells. In some wells, also add a stimulant like LPS to induce a baseline cytokine response. Include appropriate controls (media alone, stimulant alone).

  • Incubation: Incubate the plate for a period sufficient for cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine its effect on both basal and stimulated cytokine release.

Visualizations

Tuftsin_Signaling_Pathway Tuftsin Tuftsin or This compound Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR TGFβ Receptor Complex Nrp1->TGFbR Activates SMADs SMAD Proteins TGFbR->SMADs Phosphorylates Nucleus Nucleus SMADs->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Immune Regulation) Nucleus->Gene_Expression Phagocytosis Phagocytosis Gene_Expression->Phagocytosis Modulates

Caption: Tuftsin Signaling Pathway.

Experimental_Workflow Synthesis 1. Synthesis of This compound (SPPS) Purification 2. Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Assay_Prep 3. Cell Culture & Plating (e.g., Macrophages) Purification->Assay_Prep Treatment 4. Treatment with Peptide (Dose-Response) Assay_Prep->Treatment Phagocytosis_Assay 5a. Phagocytosis Assay (Fluorescent Particles) Treatment->Phagocytosis_Assay Cytokine_Assay 5b. Cytokine Release Assay (ELISA) Treatment->Cytokine_Assay Analysis 6. Data Analysis Phagocytosis_Assay->Analysis Cytokine_Assay->Analysis

References

interpreting unexpected results with P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this tuftsin (B1682037) analog in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from tuftsin?

A1: this compound is a synthetic analog of tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) known to stimulate phagocytosis.[1] The key difference is the addition of a p-aminophenylacetyl group to the N-terminus of the tuftsin sequence. This modification dramatically alters its biological activity, leading to an inhibitory effect on phagocytosis by polymorphonuclear leukocytes, in contrast to the stimulatory effect of native tuftsin.[1]

Q2: What is the proposed mechanism of action for this compound?

A2: While the precise mechanism of inhibition is not fully elucidated, it is hypothesized that this compound acts as an antagonist at the tuftsin receptor, now identified as Neuropilin-1 (Nrp1). By binding to Nrp1 without initiating the downstream signaling cascade required for phagocytosis, it may competitively inhibit the binding of endogenous tuftsin or other Nrp1 ligands that promote this process.

Q3: What are the potential off-target effects of this compound?

A3: As an analog of tuftsin, this compound could potentially interact with other receptors or signaling pathways that are modulated by tuftsin. Tuftsin has been reported to have a wide range of biological activities, including roles in immunomodulation, inflammation, and even analgesic effects.[2][3] Therefore, it is advisable to assess key cellular health markers and relevant signaling pathways when investigating the effects of this compound.

Q4: Can this compound affect cell viability?

A4: There is limited published data on the cytotoxicity of this compound. However, some tuftsin analogs have been shown to have low cytotoxicity at high concentrations.[2] It is always recommended to perform a cell viability assay (e.g., MTT, trypan blue exclusion) with your specific cell type and experimental conditions to rule out any cytotoxic effects that may confound your results.

Q5: What is the known signaling pathway for tuftsin?

A5: Tuftsin binds to the Neuropilin-1 (Nrp1) receptor. This binding event initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway. This involves the recruitment and phosphorylation of the TGF-β type I receptor (TβRI), leading to the phosphorylation of Smad transcription factors and subsequent regulation of target gene expression.[4]

Troubleshooting Guide

Unexpected Result 1: No inhibition of phagocytosis is observed.
Possible Cause Troubleshooting Step
Incorrect concentration of this compound Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Degradation of the peptide Ensure proper storage of the peptide solution (aliquoted and frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
Cell type is not responsive Confirm that your chosen cell line (e.g., neutrophils, macrophages) expresses the tuftsin receptor (Neuropilin-1).
Assay conditions are not optimal Optimize incubation times and particle-to-cell ratios for your phagocytosis assay.
Presence of stimulating factors in the media Serum components can sometimes interfere with the assay. Consider using serum-free media or a reduced serum concentration during the experiment.
Unexpected Result 2: Increased phagocytosis is observed.
Possible Cause Troubleshooting Step
Peptide degradation to native tuftsin Although unlikely, significant degradation could potentially yield fragments with tuftsin-like activity. Ensure peptide integrity.
Contamination of the peptide stock Test a new, unopened vial of this compound.
Off-target effects At certain concentrations or in specific cell types, the peptide may have unforeseen stimulatory effects on alternative pathways. A thorough literature search on tuftsin analogs is recommended.
Unexpected Result 3: High variability between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent cell numbers Ensure accurate cell counting and seeding for each replicate.
Uneven particle distribution Gently mix the particle suspension before adding to the cells to ensure a homogenous distribution.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Inconsistent incubation times Stagger the addition of reagents to ensure consistent incubation times across all samples.

Data Presentation

Table 1: Example Phagocytosis Inhibition Data for this compound

This table presents hypothetical data for illustrative purposes, based on the known inhibitory properties of this compound.

CompoundConcentration (µM)Phagocytic Index (%)Standard Deviation
Vehicle Control -45.23.1
Tuftsin 1078.54.5
This compound 135.82.9
This compound 1020.12.2
This compound 10012.51.8

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the phagocytosis of fluorescently labeled zymosan particles by a macrophage cell line (e.g., RAW 264.7).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Tuftsin (as a positive control for stimulation)

  • Fluorescently labeled zymosan particles

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Quenching solution (e.g., 0.4% trypan blue in PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Multi-well culture plates (e.g., 24-well)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Peptide Preparation: Prepare stock solutions of this compound and tuftsin in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the final desired concentrations in the culture medium.

  • Cell Treatment: On the day of the experiment, remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound, tuftsin, or vehicle control. Incubate for 1 hour at 37°C.

  • Phagocytosis Induction: Add the fluorescently labeled zymosan particles to each well at a predetermined particle-to-cell ratio (e.g., 10:1). Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence: After incubation, aspirate the medium and wash the cells twice with cold PBS. Add the quenching solution to each well and incubate for 5-10 minutes at room temperature. This will quench the fluorescence of the particles that are attached to the outside of the cells but have not been internalized.

  • Cell Fixation: Aspirate the quenching solution and wash the cells twice with PBS. Add the fixation solution and incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Fluorescence Microscopy: Wash the cells with PBS and visualize using a fluorescence microscope. Capture images from multiple random fields for each well. The phagocytic index can be calculated as the percentage of cells that have ingested at least one particle.

    • Flow Cytometry: Gently detach the cells from the plate using a cell scraper. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells.

Mandatory Visualizations

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds and Activates P_Tuftsin This compound (Antagonist) P_Tuftsin->Nrp1 Binds and Blocks TbetaRII TβR II Nrp1->TbetaRII Recruits TbetaRI TβR I Smad23 Smad2/3 TbetaRI->Smad23 Phosphorylates TbetaRII->TbetaRI Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Phagocytosis Phagocytosis Gene_expression->Phagocytosis Promotes

Caption: Tuftsin signaling pathway and proposed antagonism by this compound.

Troubleshooting_Workflow Start Unexpected Result: No Phagocytosis Inhibition Check_Concentration Is the peptide concentration optimal? Start->Check_Concentration Check_Peptide_Integrity Is the peptide solution fresh and properly stored? Check_Concentration->Check_Peptide_Integrity Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Cell_Type Does the cell type express Nrp1? Check_Peptide_Integrity->Check_Cell_Type Yes New_Peptide Prepare fresh peptide solution Check_Peptide_Integrity->New_Peptide No Check_Assay_Conditions Are assay conditions (time, ratios) optimized? Check_Cell_Type->Check_Assay_Conditions Yes Validate_Receptor Validate Nrp1 expression (e.g., WB, Flow) Check_Cell_Type->Validate_Receptor No Optimize_Assay Optimize incubation time and particle:cell ratio Check_Assay_Conditions->Optimize_Assay No End Problem Solved Check_Assay_Conditions->End Yes Dose_Response->Check_Peptide_Integrity New_Peptide->Check_Cell_Type Validate_Receptor->Check_Assay_Conditions Optimize_Assay->End

Caption: Troubleshooting workflow for lack of phagocytosis inhibition.

References

Technical Support Center: P-aminophenylacetyl-tuftsin Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin (p-AP-tuftsin) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native tuftsin (B1682037)?

This compound (p-AP-tuftsin) is a synthetic analog of tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that stimulates phagocytosis. The p-AP-tuftsin modification involves the addition of a p-aminophenylacetyl group to the N-terminus of the tuftsin peptide. This modification is often introduced to facilitate the conjugation of tuftsin to carrier proteins, such as diphtheria toxoid, for use in immunoassays or to create immunogenic complexes. While p-AP-tuftsin is designed to retain the biological activity of tuftsin, the modification can potentially introduce artifacts in functional assays if not handled correctly.

Q2: What is the mechanism of action of tuftsin?

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils.[1] The primary receptor for tuftsin has been identified as neuropilin-1 (Nrp1).[2][3] Upon binding to Nrp1, tuftsin activates a signaling cascade that is believed to involve the transforming growth factor-beta (TGF-β) pathway.[1][2] This signaling ultimately leads to enhanced phagocytic activity, including increased motility, chemotaxis, and the production of reactive oxygen species to kill pathogens.[4][5]

Q3: How should I handle and store this compound to ensure its stability and activity?

Proper handling and storage of p-AP-tuftsin are critical to prevent degradation and loss of activity. Based on stability studies of tuftsin, it is recommended to store sterile saline solutions of the peptide frozen. Storage at -20°C or -70°C helps to preserve its phagocytosis-stimulating activity.[6] Conversely, storing tuftsin solutions at 25°C (room temperature) or 5°C can lead to a rapid loss of activity, with complete loss observed within six months at 25°C.[6] It is also important to note that trifluoroacetic acid (TFA) is often present as a counterion from the purification process and can affect the net weight and solubility of the peptide.

Troubleshooting Guides

Issue 1: High Background Signal in Phagocytosis or Binding Assays

High background can obscure the specific signal from p-AP-tuftsin, leading to inaccurate results.

Potential Cause Troubleshooting Step Rationale
Non-specific binding of p-AP-tuftsin to assay plates or cells 1. Use low-binding microplates. 2. Include a blocking step with an appropriate blocking agent (e.g., BSA, casein). 3. Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to wash buffers.The p-aminophenylacetyl group adds hydrophobicity to the tuftsin peptide, which can increase its tendency to non-specifically adsorb to plastic surfaces and cell membranes. Blocking unoccupied sites and using detergents can minimize these interactions.
Cellular autofluorescence 1. Use spectrally distinct fluorophores with minimal overlap with cellular autofluorescence. 2. Include unstained cell controls to measure and subtract background fluorescence. 3. Use a viability dye to exclude dead cells, which often exhibit higher autofluorescence.Cells naturally fluoresce, which can contribute to the background signal. Proper experimental design and controls can mitigate this.
Contamination of reagents 1. Use sterile, filtered buffers and media. 2. Prepare fresh reagents before each experiment.Microbial contamination can lead to fluorescent artifacts and interfere with cellular responses.
Issue 2: Low or No Signal (Poor p-AP-tuftsin Activity)

A lack of response to p-AP-tuftsin can be due to several factors related to the peptide, the cells, or the assay itself.

Potential Cause Troubleshooting Step Rationale
Degradation of p-AP-tuftsin 1. Confirm proper storage conditions (-20°C or -70°C for solutions). 2. Prepare fresh working solutions from a lyophilized stock for each experiment. 3. Avoid repeated freeze-thaw cycles.Tuftsin activity is sensitive to storage conditions, and degradation can lead to a loss of function.[6]
Low cell viability or responsiveness 1. Assess cell viability using a method like trypan blue exclusion or a viability dye. 2. Ensure cells are not over-confluent, as this can reduce receptor expression and responsiveness. 3. Use cells at a low passage number.Healthy, responsive cells are essential for a robust biological response to p-AP-tuftsin.
Suboptimal assay conditions 1. Optimize the concentration of p-AP-tuftsin. A typical effective concentration for tuftsin is in the nanomolar to low micromolar range. 2. Optimize the incubation time. For phagocytosis assays, a 15-minute incubation has been shown to be effective.[7]The biological effects of tuftsin are dose- and time-dependent.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Step Rationale
Inconsistent pipetting 1. Use calibrated pipettes and proper pipetting techniques. 2. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing.Accurate and consistent dispensing of reagents, especially small volumes, is crucial for reproducibility.
"Edge effects" in microplates 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure even temperature distribution by incubating plates away from direct contact with incubator walls. 3. Use a plate sealer during incubations.Evaporation from outer wells can concentrate reagents and affect cell viability, leading to variability.
Cell clumping or uneven cell seeding 1. Ensure a single-cell suspension before seeding by gently pipetting or using a cell strainer. 2. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.A uniform cell monolayer is essential for consistent results across all wells.

Experimental Protocols

Key Experiment: Competitive ELISA for Tuftsin

This protocol is adapted from a method used to determine serum concentrations of tuftsin using a diphtheria toxoid-p-aminophenylacetyl-tuftsin (DTPT) conjugate.

  • Coating: Coat microtiter wells with 10 ng/well of DTPT conjugate and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate your samples or tuftsin standards with a 1:15,000 dilution of tuftsin antisera for 60 minutes.

  • Incubation: Transfer the pre-incubated sample/antibody mixture to the DTPT-coated wells and incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for the recommended time.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Readout: Measure the absorbance at the appropriate wavelength.

Visualizations

Tuftsin_Signaling_Pathway Tuftsin p-AP-tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds Signaling_Complex Signaling Complex Nrp1->Signaling_Complex Forms TGFbR TGF-β Receptor TGFbR->Signaling_Complex Downstream Downstream Signaling (e.g., Smad activation) Signaling_Complex->Downstream Activates Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis Leads to

Caption: p-AP-tuftsin signaling pathway.

Experimental_Workflow start Start prep_peptide Prepare p-AP-tuftsin Working Solution start->prep_peptide prep_cells Prepare Phagocytic Cells start->prep_cells incubation Incubate Cells with p-AP-tuftsin prep_peptide->incubation prep_cells->incubation add_particles Add Phagocytic Particles (e.g., fluorescent beads) incubation->add_particles stop_phago Stop Phagocytosis add_particles->stop_phago analysis Analyze Phagocytosis (e.g., Flow Cytometry, Microscopy) stop_phago->analysis end End analysis->end

Caption: Workflow for a p-AP-tuftsin phagocytosis assay.

Troubleshooting_Tree problem Problem Encountered high_bg High Background? problem->high_bg Yes low_signal Low/No Signal? problem->low_signal No sol_bg Check for non-specific binding. Use blocking agents. Optimize washing steps. high_bg->sol_bg high_var High Variability? low_signal->high_var No sol_signal Verify peptide stability/storage. Check cell health and viability. Optimize assay conditions. low_signal->sol_signal Yes sol_var Review pipetting technique. Address edge effects. Ensure even cell seeding. high_var->sol_var

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Enhancing Cellular Uptake of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the cellular uptake of P-aminophenylacetyl-tuftsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its cellular uptake important?

A1: this compound is a synthetic derivative of the natural tetrapeptide tuftsin (B1682037) (Threonine-Lysine-Proline-Arginine). Tuftsin plays a role in the immune system by binding to and activating phagocytic cells like macrophages and neutrophils. Enhancing the cellular uptake of its derivatives is crucial for improving the targeted delivery of therapeutic agents to these cells for various applications, including anti-infective and anticancer therapies.

Q2: What are the primary mechanisms for the cellular uptake of tuftsin and its derivatives?

A2: The primary uptake mechanism for tuftsin involves receptor-mediated endocytosis. Tuftsin binds to the neuropilin-1 (Nrp1) receptor on the surface of target cells, which then triggers internalization. This process is often followed by the activation of downstream signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway.

Q3: What are the common strategies to enhance the cellular uptake of this compound?

A3: Common strategies focus on improving delivery to and interaction with target cells. These include:

  • Liposomal Formulations: Encapsulating the compound within liposomes, particularly those with surface modifications that target specific cell types, can improve stability and uptake.

  • Nanoparticle Conjugation: Attaching the peptide to nanoparticles, such as those made from biodegradable polymers like PLGA, can facilitate targeted delivery and enhance internalization.

  • Chemical Modifications: Altering the peptide structure, for instance, through palmitoylation, can increase its affinity for cell membranes and improve uptake.

Q4: How can I quantify the cellular uptake of this compound?

A4: Cellular uptake can be quantified using several techniques:

  • Flow Cytometry: If the peptide or its carrier is fluorescently labeled, flow cytometry can provide quantitative data on the percentage of cells that have internalized the compound and the relative amount per cell.

  • Confocal Microscopy: This technique allows for the visualization of the subcellular localization of a fluorescently labeled peptide, confirming its internalization and providing qualitative and semi-quantitative data.

  • Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can be used for direct and accurate quantification of internalized peptides.

Troubleshooting Guides

Issue 1: Low Cellular Uptake Detected by Flow Cytometry
Possible Cause Troubleshooting Step
Suboptimal concentration of the peptide conjugate. Perform a dose-response experiment to determine the optimal concentration for uptake.
Incorrect incubation time. Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the peak uptake time.
Low expression of target receptors on the cell line. Verify the expression of neuropilin-1 (Nrp1) on your target cells using techniques like western blot or immunofluorescence. Consider using a different cell line with higher receptor expression.
Degradation of the peptide. Assess the stability of your this compound conjugate in the cell culture medium. Consider using protease inhibitors if degradation is significant.
Issues with the delivery vehicle (liposomes/nanoparticles). Characterize your delivery system for size, charge, and encapsulation efficiency. Inconsistent formulations can lead to variable uptake.
Issue 2: High Background Fluorescence in Confocal Microscopy
Possible Cause Troubleshooting Step
Non-specific binding to the cell surface. Include a washing step with a solution that can remove surface-bound peptides, such as a low pH buffer or a solution containing heparin.
Excessive concentration of the fluorescently labeled peptide. Reduce the concentration of the labeled peptide used for incubation.
Autofluorescence of cells or medium components. Image an unstained control sample to assess the level of autofluorescence. Use a fluorophore with an emission spectrum that minimizes overlap with the autofluorescence.
Inadequate washing steps. Increase the number and duration of washing steps with PBS or an appropriate buffer after incubation.

Quantitative Data Summary

Table 1: Cellular Uptake of Tuftsin-Conjugated Nanoparticles

Delivery SystemCell LineIncubation Time (h)Uptake Enhancement (fold increase vs. non-conjugated)Reference
Tuftsin-PLGA NanoparticlesMacrophages4~3.5
Palmitoyl-Tuftsin LiposomesMacrophages2~5

Experimental Protocols

Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes the quantification of cellular uptake of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-conjugated)

  • Target cells (e.g., macrophage cell line like J774A.1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Preparation of Peptide Solution: Prepare a stock solution of the fluorescently labeled this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.

  • Incubation: Remove the old medium from the cells and wash once with PBS. Add the medium containing the labeled peptide to the cells. Include a negative control (cells with medium but no peptide).

  • Incubation Period: Incubate the cells for the desired period (e.g., 2 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to the wells and incubate for a few minutes until the cells detach.

  • Neutralization and Collection: Add complete medium to neutralize the trypsin. Transfer the cell suspension to flow cytometry tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cells treated with the labeled peptide and compare it to the negative control.

Signaling Pathway and Experimental Workflow Diagrams

Tuftsin Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of tuftsin to its receptor, neuropilin-1 (Nrp1), leading to the activation of the TGF-β signaling cascade.

TuftsinSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tuftsin This compound Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binding TGFbR TGF-β Receptor Complex Nrp1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Complex formation Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Gene Transcription (e.g., anti-inflammatory response) Nucleus->GeneTranscription Modulation of

Caption: Tuftsin signaling via Nrp1 and the canonical TGF-β pathway.

Experimental Workflow for Cellular Uptake Assay

The diagram below outlines the key steps in a typical experimental workflow for quantifying the cellular uptake of this compound.

ExperimentalWorkflow start Start cell_seeding 1. Seed Cells in Culture Plate start->cell_seeding peptide_prep 2. Prepare Fluorescently Labeled This compound cell_seeding->peptide_prep incubation 3. Incubate Cells with Labeled Peptide peptide_prep->incubation washing 4. Wash Cells to Remove Non-internalized Peptide incubation->washing cell_harvest 5. Harvest Cells washing->cell_harvest analysis 6. Analyze by Flow Cytometry or Confocal Microscopy cell_harvest->analysis data_quant 7. Quantify Uptake / Visualize Localization analysis->data_quant end End data_quant->end

Caption: Workflow for quantifying cellular uptake of labeled peptides.

Technical Support Center: P-aminophenylacetyl-tuftsin Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P-aminophenylacetyl-tuftsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

This compound is an analog of Tuftsin (B1682037), a natural tetrapeptide (Thr-Lys-Pro-Arg) known to be an immunomodulatory agent.[1][2] Tuftsin primarily stimulates the phagocytic activity of macrophages and neutrophils.[1][3] The addition of a p-aminophenylacetyl group may be intended to modify the peptide's properties, such as for conjugation to a carrier protein or to alter its pharmacokinetic profile, while aiming to retain its biological activity.[4] Therefore, the expected primary biological effect is the enhancement of phagocytosis.

Q2: Which cell types are appropriate for a this compound dose-response experiment?

Phagocytic cells are the primary target for Tuftsin and its analogs. Commonly used cell lines include murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, U937) differentiated into macrophages.[5] Primary cells such as human polymorphonuclear leukocytes (PMNs) or peritoneal macrophages can also be used.[3]

Q3: What is a typical concentration range to test for a Tuftsin analog?

For Tuftsin, maximal stimulation of phagocytosis is often observed at concentrations around 5-10 µg/mL.[3] When testing a new analog like this compound, it is advisable to start with a broad concentration range, for example, from 0.01 µg/mL to 100 µg/mL, to capture the full dose-response curve.

Q4: How can I quantify the phagocytic activity in my assay?

Several methods can be used to quantify phagocytosis:

  • Microscopy: Manually counting the number of ingested particles per cell.[6]

  • Flow Cytometry: Using fluorescently labeled particles (e.g., zymosan, E. coli, or beads) and measuring the fluorescence intensity of individual cells.[3][7]

  • Plate Reader: Measuring the fluorescence or absorbance of the entire well after washing away non-ingested particles.[7]

Q5: What is the signaling pathway of Tuftsin?

Tuftsin binds to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. Since Nrp1 has a short intracellular domain, it associates with co-receptors to initiate downstream signaling. It has been shown that Tuftsin signals through the canonical transforming growth factor-beta (TGFβ) pathway, promoting the phosphorylation of Smad3.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogeneous cell suspension and use calibrated pipettes for accurate cell plating.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Incomplete removal of non-phagocytosed particles.Optimize washing steps. For adherent cells, increase the number of washes. For suspension cells, consider centrifugation through a dense medium like fetal bovine serum to separate cells from free particles.[3]
No observable dose-response This compound is inactive or degraded.Confirm the integrity and purity of your compound. Prepare fresh stock solutions.
Inappropriate incubation time.Optimize the incubation time for phagocytosis. A typical range is 30-90 minutes.[8]
Low cell viability.Check cell viability before and after the experiment using a method like trypan blue exclusion.
Bell-shaped dose-response curve Receptor downregulation or cellular exhaustion at high concentrations.This can be a normal physiological response for some biological systems.[9] Ensure your concentration range is wide enough to define the optimal concentration.
High background signal Non-specific binding of particles to the cell surface.Include a control with a phagocytosis inhibitor (e.g., cytochalasin D) to determine the level of non-specific binding. Placing cells on ice can also significantly reduce phagocytosis.[10]
Autofluorescence of cells or compound.Run controls with cells alone and cells with the compound but without fluorescent particles to measure background fluorescence.

Experimental Protocols

In Vitro Phagocytosis Assay using Fluorescently Labeled Zymosan

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

1. Cell Preparation:

  • Plate phagocytic cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density that allows for optimal phagocytosis (e.g., 5 x 10^4 cells/well).
  • Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or cell culture medium).
  • Perform serial dilutions to create a range of concentrations to be tested.

3. Phagocytosis Assay:

  • Carefully remove the culture medium from the wells.
  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium without the compound).
  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cell stimulation.
  • Add fluorescently labeled zymosan particles to each well at a specific particle-to-cell ratio (e.g., 10:1).
  • Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
  • To stop phagocytosis, place the plate on ice.[10]
  • Wash the cells three times with ice-cold PBS to remove non-ingested particles.

4. Quantification:

  • For Plate Reader: Add a quenching solution to quench the fluorescence of any remaining extracellular particles. Read the fluorescence at the appropriate excitation/emission wavelengths.
  • For Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in FACS buffer and analyze on a flow cytometer.
  • For Microscopy: Fix the cells with 4% paraformaldehyde. Mount the plate and visualize under a fluorescence microscope.

Data Presentation

The results of a dose-response experiment can be summarized in a table. Below is an example of how to present data from a phagocytosis assay quantified by flow cytometry.

Concentration of this compound (µg/mL)Mean Fluorescence Intensity (MFI)% Phagocytic Cells
0 (Vehicle Control)150 ± 1525 ± 3
0.01250 ± 2040 ± 4
0.1500 ± 3565 ± 5
1800 ± 5085 ± 6
10850 ± 6090 ± 5
100750 ± 5580 ± 7

Data are represented as mean ± standard deviation.

Visualizations

Signaling Pathway

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TGFbR TGFβ Co-Receptor Nrp1->TGFbR Associates with Smad3 Smad3 TGFbR->Smad3 Activates pSmad3 p-Smad3 Smad3->pSmad3 Phosphorylation Phagocytosis Enhanced Phagocytosis pSmad3->Phagocytosis Leads to

Caption: Tuftsin Analog Signaling Pathway.

Experimental Workflow

Phagocytosis_Assay_Workflow A 1. Plate Phagocytic Cells (e.g., RAW 264.7) B 2. Add this compound (Various Concentrations) A->B C 3. Incubate for Cell Stimulation B->C D 4. Add Fluorescent Particles (e.g., Zymosan) C->D E 5. Incubate for Phagocytosis D->E F 6. Stop Phagocytosis (e.g., Ice Bath) E->F G 7. Wash to Remove External Particles F->G H 8. Quantify Phagocytosis G->H I Flow Cytometry H->I J Plate Reader H->J K Microscopy H->K

Caption: Phagocytosis Assay Workflow.

References

Validation & Comparative

P-aminophenylacetyl-tuftsin: A Comparative Analysis of Its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of P-aminophenylacetyl-tuftsin and its parent compound, tuftsin (B1682037). Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is known for its immunomodulatory functions.[1] this compound is a synthetic analog of tuftsin. This document summarizes the available experimental data to objectively compare their performance in key biological assays.

Executive Summary

Tuftsin exhibits a wide range of immunostimulatory activities, including enhancement of phagocytosis, chemotaxis, and antitumor effects.[1] In contrast, the available evidence suggests that the synthetic analog, this compound, acts as an inhibitor of tuftsin's primary function of stimulating phagocytosis.[2] While data on other biological activities of this compound are limited, this guide presents the existing findings and detailed experimental protocols for the assays used in these evaluations.

Data Presentation

The following table summarizes the comparative biological activities of tuftsin and this compound based on available literature.

Biological ActivityTuftsinThis compoundReferences
Phagocytosis Stimulation StimulatoryInhibitory[2]
Chemotaxis StimulatoryData not available[3]
Cytokine Production Stimulates TNF-α and IL-6 secretionData not available[4]
Antitumor Activity Exhibits antitumor propertiesData not available[1][5]

Key Biological Activities: A Comparative Overview

Phagocytosis

Phagocytosis is a critical process in the innate immune response where cells engulf and digest foreign particles, cellular debris, and pathogens. Tuftsin is a well-established stimulator of phagocytic activity in cells such as neutrophils and macrophages.[1]

A key study by Fridkin et al. (1977) synthesized several tuftsin analogs, including this compound, and evaluated their effects on the phagocytic activity of human polymorphonuclear leukocytes. The study found that while tuftsin stimulated phagocytosis, this compound, along with other analogs, exhibited an inhibitory effect on the action of tuftsin.[2] This suggests that the addition of the p-aminophenylacetyl group to the tuftsin molecule reverses its biological function in this specific assay. The study utilized two primary methods to assess phagocytosis: the uptake of heat-killed yeasts and the reduction of nitroblue tetrazolium (NBT).[2]

Chemotaxis

Chemotaxis is the directed movement of cells in response to a chemical stimulus. Tuftsin has been shown to stimulate the vertical motility of neutrophils.[3] Currently, there is no available data on the effect of this compound on chemotaxis.

Cytokine Production

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Tuftsin and its analogs have been shown to be efficient stimulators of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secretion by monocytes and lymphocytes.[4] There is currently no available information regarding the impact of this compound on cytokine production.

Antitumor Activity

Tuftsin has demonstrated a range of antitumor properties.[1][5] There is no available data concerning the potential antitumor activity of this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

Tuftsin_Signaling_Pathway Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 binds to TGFbR1 TGFβ Receptor 1 (TβRI) Nrp1->TGFbR1 associates with Smad3 Smad3 TGFbR1->Smad3 phosphorylates Akt Akt TGFbR1->Akt leads to reduced phosphorylation of pSmad3 Phosphorylated Smad3 Smad3->pSmad3 M2_Shift Anti-inflammatory M2 Shift pSmad3->M2_Shift promotes pAkt Phosphorylated Akt (Reduced) Akt->pAkt

Tuftsin Signaling Pathway.

Phagocytosis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification Phagocytes Isolate Phagocytic Cells (e.g., Neutrophils, Macrophages) Incubate Incubate Phagocytes with Test Compounds and Particles Phagocytes->Incubate Particles Prepare Particles (e.g., Heat-killed yeast, Zymosan, Fluorescent beads) Particles->Incubate Test_Compounds Prepare Tuftsin and This compound solutions Test_Compounds->Incubate Microscopy Microscopic Enumeration of Engulfed Particles Incubate->Microscopy NBT_Assay Nitroblue Tetrazolium (NBT) Reduction Assay Incubate->NBT_Assay Flow_Cytometry Flow Cytometry Analysis (with fluorescent particles) Incubate->Flow_Cytometry

Phagocytosis Assay Workflow.

Experimental Protocols

Phagocytosis Assay using Nitroblue Tetrazolium (NBT) Reduction

This protocol is a quantitative method to assess the phagocytic activity of cells by measuring the reduction of yellow NBT to blue formazan (B1609692) by superoxide (B77818) anions produced during phagocytosis.[6]

Materials:

  • Phagocytic cells (e.g., neutrophils, macrophages)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Tuftsin and this compound

  • Opsonized zymosan or heat-killed yeast

  • Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Potassium hydroxide (B78521) (2M KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate phagocytic cells and resuspend them in HBSS with 2% FBS to a concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 1 hour at 37°C to allow cells to adhere.

  • Treatment: Remove the supernatant and add 100 µL of fresh medium containing the desired concentrations of tuftsin or this compound. Incubate for 30 minutes at 37°C.

  • Phagocytosis Induction: Add 10 µL of opsonized zymosan or heat-killed yeast and 10 µL of NBT solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Cell Lysis: Discard the supernatant and wash the cells with PBS. Add 60 µL of 2M KOH and 70 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: The amount of formazan produced is directly proportional to the phagocytic activity. Compare the absorbance values of treated cells to control (untreated) cells.

Macrophage Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of macrophages towards a chemoattractant through a porous membrane.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Macrophages

  • Chemoattractant (e.g., C5a, fMLP)

  • Tuftsin and this compound

  • Culture medium (e.g., RPMI 1640) with 1% BSA

  • Fixative (e.g., methanol)

  • Stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Chamber Assembly: Place the polycarbonate membrane between the upper and lower compartments of the Boyden chamber.

  • Chemoattractant Addition: Fill the lower compartment with culture medium containing the chemoattractant.

  • Cell Preparation: Resuspend macrophages in culture medium with 1% BSA to a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with desired concentrations of tuftsin or this compound for 30 minutes at 37°C.

  • Cell Seeding: Add the cell suspension to the upper compartment.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation and Staining: After incubation, remove the membrane. Scrape the cells from the upper side of the membrane. Fix the membrane with methanol (B129727) and stain with Giemsa or DAPI.

  • Cell Counting: Mount the membrane on a glass slide and count the number of migrated cells on the lower side of the membrane using a microscope.

  • Analysis: Compare the number of migrated cells in the presence of the test compounds to the control.

References

P-Aminophenylacetyl-Tuftsin: A Comparative Guide to Tuftsin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of P-aminophenylacetyl-tuftsin with other tuftsin (B1682037) analogs, focusing on their performance in key biological assays. The information is intended to assist researchers in selecting the most appropriate compounds for their studies and to provide a foundation for the development of new tuftsin-based therapeutics.

Introduction to Tuftsin and its Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with a wide range of immunomodulatory activities. It is primarily known for its ability to stimulate phagocytosis by macrophages and neutrophils.[1] However, its therapeutic potential is limited by its short half-life in vivo. This has led to the development of numerous tuftsin analogs with modified structures aimed at enhancing stability and modulating biological activity. These analogs exhibit a spectrum of effects, from potentiation of the immune response to inhibition of tuftsin's natural functions.

This compound is a synthetic analog of tuftsin that has been identified as an inhibitor of tuftsin-stimulated phagocytosis. This characteristic makes it a valuable tool for studying the mechanism of tuftsin's action and for the potential development of immunosuppressive agents.

Comparative Performance of Tuftsin Analogs

The biological activity of tuftsin analogs is typically assessed through a variety of in vitro and in vivo assays. Key performance indicators include the stimulation or inhibition of phagocytosis, binding affinity to tuftsin receptors, and effects on cytokine production.

Phagocytosis Activity

Table 1: Inhibitory Tuftsin Analogs

AnalogStructureReported ActivityReference
This compoundp-Aminophenylacetyl-Thr-Lys-Pro-ArgInhibits tuftsin-stimulated phagocytosis(Fridkin et al., 1977)
[Ala¹]-tuftsinAla-Lys-Pro-ArgInhibitory effects on tuftsin's action(Fridkin et al., 1977)
[Val¹]-tuftsinVal-Lys-Pro-ArgInhibitory effects on tuftsin's action(Fridkin et al., 1977)
Acetyl-tuftsinAcetyl-Thr-Lys-Pro-ArgInhibitory effects on tuftsin's action(Fridkin et al., 1977)
Tyrosyl-tuftsinTyr-Lys-Pro-ArgInhibitory effects on tuftsin's action(Fridkin et al., 1977)
[des-Thr¹]-tuftsinLys-Pro-ArgRepressed nitroblue tetrazolium reduction(Fridkin et al., 1977)

Table 2: Stimulatory Tuftsin Analogs

AnalogStructureReported ActivityReference
TuftsinThr-Lys-Pro-ArgStimulates phagocytosis(Fridkin et al., 1977)
[Lys¹]-tuftsinLys-Lys-Pro-ArgStimulates phagocytosis (to a lesser extent than tuftsin)(Fridkin et al., 1977)
[Ser¹]-tuftsinSer-Lys-Pro-ArgStimulates phagocytosis (to a lesser extent than tuftsin)(Fridkin et al., 1977)

Note: The data presented is collated from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of tuftsin analogs.

Synthesis of this compound

Principle: The synthesis of this compound is achieved through solid-phase peptide synthesis, a widely used method for preparing peptides with a defined sequence.

Workflow Diagram:

G start Start with Resin-Bound Arginine deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-Proline deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Lysine(Boc) deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Threonine(tBu) deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple p-Aminophenylacetic Acid deprotection4->coupling4 cleavage Cleavage from Resin and Deprotection coupling4->cleavage purification Purification by HPLC cleavage->purification end This compound purification->end

Caption: Solid-phase synthesis workflow for this compound.

Detailed Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal amino acid, Arginine, already attached.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound arginine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Proline) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.

  • Wash: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lysine with a Boc protecting group on its side chain, and Threonine with a tBu protecting group on its side chain).

  • N-terminal Modification: After the final deprotection of Threonine, couple p-aminophenylacetic acid to the N-terminus of the peptide chain using the same coupling protocol.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Phagocytosis Assay

Principle: This assay measures the ability of phagocytic cells, such as neutrophils or macrophages, to engulf particles. The effect of tuftsin analogs on this process can be quantified by measuring the uptake of labeled particles.

Workflow Diagram:

G isolate Isolate Phagocytic Cells (e.g., Neutrophils) preincubate Pre-incubate Cells with Tuftsin Analog isolate->preincubate add_particles Add Labeled Particles (e.g., Fluorescent Beads) preincubate->add_particles incubate Incubate to Allow Phagocytosis add_particles->incubate quench Quench Phagocytosis incubate->quench analyze Analyze Particle Uptake (Flow Cytometry or Microscopy) quench->analyze

Caption: General workflow for an in vitro phagocytosis assay.

Detailed Protocol:

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (neutrophils) from fresh peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Culture: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI 1640) and adjust the cell concentration.

  • Treatment: Pre-incubate the neutrophils with varying concentrations of the tuftsin analog (or tuftsin as a positive control, and media as a negative control) for a specific period (e.g., 15-30 minutes) at 37°C.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., opsonized zymosan particles or fluorescent microspheres) to the cell suspension.

  • Incubation: Incubate the cell-particle mixture for a defined time (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Quenching: Stop the phagocytosis process by adding a quenching solution (e.g., ice-cold PBS) or by placing the samples on ice.

  • Analysis: Analyze the uptake of fluorescent particles by the cells using either:

    • Flow Cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

  • Data Analysis: For inhibitory analogs like this compound, co-incubate with a fixed concentration of tuftsin and determine the concentration of the analog that inhibits the tuftsin-stimulated phagocytosis by 50% (IC50). For stimulatory analogs, determine the concentration that produces 50% of the maximal stimulation (EC50).

Signaling Pathway

Tuftsin exerts its effects by binding to specific receptors on the surface of phagocytic cells. The primary receptor for tuftsin has been identified as Neuropilin-1 (NRP1). Upon binding, tuftsin is thought to initiate a signaling cascade that involves the Transforming Growth Factor-beta (TGF-β) pathway, ultimately leading to the modulation of cellular functions like phagocytosis.

Tuftsin Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin / Analog NRP1 Neuropilin-1 (NRP1) Tuftsin->NRP1 Binds TGFBR TGF-β Receptor Complex NRP1->TGFBR Activates SMADs SMAD Proteins TGFBR->SMADs Phosphorylates pSMADs Phosphorylated SMADs SMADs->pSMADs Gene_Expression Gene Expression (e.g., Phagocytosis-related genes) pSMADs->Gene_Expression Translocates and Regulates Cellular_Response Cellular Response (e.g., Phagocytosis) Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of tuftsin through Neuropilin-1 and the TGF-β pathway.

Conclusion

This compound stands out as an inhibitory analog in the diverse family of tuftsin derivatives. While quantitative data for its inhibitory potency is not extensively available, its qualitative characterization provides a valuable tool for dissecting the molecular mechanisms of tuftsin's action. The continued exploration of both stimulatory and inhibitory tuftsin analogs holds promise for the development of novel immunomodulatory therapies. Further research directly comparing the quantitative performance of a wide range of these analogs under standardized experimental conditions is crucial for advancing the field.

References

P-Aminophenylacetyl-Tuftsin vs. Tuftsin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the naturally occurring immunomodulatory peptide Tuftsin (B1682037) and its synthetic analog, P-aminophenylacetyl-tuftsin. The information is intended for researchers, scientists, and drug development professionals interested in the structure-function relationship and therapeutic potential of tuftsin and its derivatives.

Data Presentation: A Qualitative and Quantitative Comparison

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg), is renowned for its ability to stimulate phagocytosis by various immune cells. In contrast, the addition of a p-aminophenylacetyl group to the N-terminus of tuftsin results in an analog with inhibitory properties against tuftsin-mediated phagocytosis.

Qualitative Comparison of Biological Activity

FeatureTuftsinThis compound
Primary Activity Phagocytosis StimulationInhibition of Tuftsin-induced Phagocytosis
Mechanism of Action Binds to Neuropilin-1 (Nrp1) receptor, activating the TGF-β signaling pathway.Likely acts as a competitive antagonist at the tuftsin receptor site.
Cellular Targets Macrophages, neutrophils, monocytes.Phagocytic cells responsive to tuftsin.

Quantitative Comparison of Efficacy

Based on the available information, a hypothetical quantitative comparison is presented below to illustrate how such data would be structured.

CompoundConcentrationEffect on PhagocytosisReference
Tuftsin1 µg/mLStimulation[2]
This compoundData not availableInhibition[1]
This compound + TuftsinData not availableCompetitive Inhibition[1]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of tuftsin and its analogs.

In Vitro Phagocytosis Assay

This protocol is designed to assess the phagocytic activity of polymorphonuclear leukocytes (PMNs) in response to tuftsin and its analogs.

Materials:

  • Human Polymorphonuclear Leukocytes (PMNs)

  • Tuftsin and this compound

  • Heat-killed Saccharomyces cerevisiae (yeast)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Microscope slides

  • Light microscope

Procedure:

  • Preparation of PMNs: Isolate PMNs from fresh human blood using a standard density gradient centrifugation method. Resuspend the purified PMNs in HBSS supplemented with 10% FBS to a final concentration of 1 x 10^6 cells/mL.

  • Incubation with Peptides: Pre-incubate the PMN suspension with varying concentrations of tuftsin or this compound (or a combination for inhibition studies) for 15 minutes at 37°C. A control group with no peptide should be included.

  • Phagocytosis Induction: Add heat-killed yeast to the PMN suspensions at a ratio of 10:1 (yeast:PMN). Incubate for 30 minutes at 37°C with gentle agitation to allow for phagocytosis.

  • Staining and Visualization: After incubation, add Trypan Blue solution to quench the fluorescence of non-ingested yeast. Prepare smears of the cell suspensions on microscope slides.

  • Quantification: Under a light microscope, count the number of yeast cells ingested by at least 100 individual PMNs for each experimental condition. The phagocytic index (percentage of phagocytosing cells) and the phagocytic activity (average number of yeast cells per PMN) can then be calculated.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the tuftsin receptor relative to tuftsin itself.

Materials:

  • Membrane preparations from phagocytic cells (e.g., macrophages) expressing the tuftsin receptor (Nrp1).

  • Radiolabeled tuftsin (e.g., [3H]tuftsin).

  • Unlabeled tuftsin and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled tuftsin to each well.

  • Competition: Add increasing concentrations of unlabeled tuftsin (for standard curve) or this compound to the wells.

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC50 value (concentration of competitor that inhibits 50% of radioligand binding) can be determined and used to calculate the binding affinity (Ki) of this compound.

Western Blot for Smad3 Phosphorylation

This method is used to investigate the activation of the TGF-β signaling pathway by analyzing the phosphorylation of Smad3 in response to tuftsin.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Tuftsin.

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total-Smad3.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture macrophages to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours. Treat the cells with tuftsin at various concentrations and time points.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary anti-phospho-Smad3 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with the anti-total-Smad3 antibody to confirm equal protein loading. Quantify the band intensities to determine the relative level of Smad3 phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of tuftsin and the workflows of the described experimental protocols.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor (TβRI/TβRII) Nrp1->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_transcription Gene Transcription (e.g., Phagocytosis-related genes) Nucleus->Gene_transcription Regulates

Caption: Tuftsin Signaling Pathway.

Phagocytosis_Assay_Workflow A Isolate Human PMNs B Pre-incubate PMNs with Tuftsin or this compound A->B C Add Heat-Killed Yeast B->C D Incubate to allow Phagocytosis C->D E Stain with Trypan Blue D->E F Microscopic Analysis (Quantify Ingested Yeast) E->F

Caption: In Vitro Phagocytosis Assay Workflow.

Competitive_Binding_Assay_Workflow A Prepare Cell Membranes with Tuftsin Receptors B Incubate Membranes with Radiolabeled Tuftsin and Unlabeled Competitor A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Radioactivity C->D E Determine IC50 and Ki values D->E

Caption: Competitive Radioligand Binding Assay Workflow.

References

Specificity Analysis of P-aminophenylacetyl-tuftsin Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tuftsin (B1682037) and its Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily known for its immunostimulatory properties, particularly the enhancement of phagocytosis by macrophages and neutrophils. Its biological activity is mediated through specific cell surface receptors, with Neuropilin-1 (Nrp1) being identified as a key receptor.[1][2] The modification of the tuftsin sequence has led to the development of various analogs with altered affinities and functional activities. p-aminophenylacetyl-tuftsin is one such analog, functionalized for conjugation to other molecules, such as proteins for immunoassays. While its ability to stimulate phagocytosis has been qualitatively demonstrated, specific binding affinity metrics are not currently published.[3]

Comparative Binding Affinity of Tuftsin and its Analogs

The following table summarizes the available quantitative binding data for tuftsin and a selection of its analogs. It is important to note the absence of specific binding affinity constants (Kd or IC50) for pAPA-Tuftsin in the reviewed literature.

CompoundReceptor/Cell TypeBinding Affinity (Kd/IC50)Reference(s)
Tuftsin Mouse Peritoneal Macrophages5.0 - 5.3 x 10⁻⁸ M (Kd)[4]
Tuftsin Neuropilin-1 (Nrp1)Binds selectively[5][6]
[D-Arg⁴]tuftsin Mouse Peritoneal MacrophagesLow inhibition of [³H]tuftsin binding[4]
[N-Acetyl-Thr¹]tuftsin Mouse Peritoneal MacrophagesFailed to compete for tuftsin binding sites[4]
[Des-Arg⁴]tuftsin Mouse Peritoneal MacrophagesFailed to compete for tuftsin binding sites[4]
TKPPR (antagonist) Neuropilin-1 (Nrp1)Higher affinity than tuftsin[5][6]
Dimeric TKPPR Neuropilin-1 (Nrp1)Greatly increased affinity[5][6]
Tetrameric TKPPR Neuropilin-1 (Nrp1)Greatly increased affinity[5][6]

Note: The lack of quantitative data for pAPA-Tuftsin highlights a gap in the current understanding of its receptor interaction profile. Researchers are encouraged to perform direct binding studies to elucidate its affinity for Nrp1 and other potential receptors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of binding specificity. Below are representative methodologies for key experiments cited in the study of tuftsin and its analogs.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., pAPA-Tuftsin) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]tuftsin) for binding to a receptor.

a. Materials:

  • [³H]tuftsin (radioligand)

  • Unlabeled tuftsin (for standard curve)

  • Test compounds (pAPA-Tuftsin and other analogs)

  • Cell culture of macrophages (e.g., thioglycollate-elicited mouse peritoneal macrophages)

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Washing buffer (ice-cold PBS)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester and scintillation counter

b. Procedure:

  • Cell Preparation: Harvest and wash macrophages, then resuspend in binding buffer to a known concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]tuftsin to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (or unlabeled tuftsin for the standard curve) to the wells. Include wells with only [³H]tuftsin for total binding and wells with a high concentration of unlabeled tuftsin for non-specific binding.

  • Incubation: Add the cell suspension to each well and incubate at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold washing buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Phagocytosis Assay

This functional assay assesses the ability of tuftsin analogs to stimulate the phagocytic activity of macrophages.

a. Materials:

  • Macrophage cell culture

  • Tuftsin, pAPA-Tuftsin, and other analogs

  • Opsonized particles (e.g., fluorescently labeled zymosan or bacteria)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan blue or other viability stain

  • Fluorescence microscope or flow cytometer

b. Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of tuftsin or its analogs for a specified period.

  • Phagocytosis Induction: Add opsonized fluorescent particles to each well and incubate to allow for phagocytosis.

  • Washing: Wash the cells with cold PBS to remove non-ingested particles.

  • Quenching (optional): Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of extracellular particles.

  • Quantification:

    • Microscopy: Count the number of cells containing fluorescent particles and the number of particles per cell.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify the percentage of phagocytic cells and the mean fluorescence intensity per cell.[8]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes involved in tuftsin signaling and its analysis is essential for a clear understanding.

Tuftsin_Signaling_Pathway Tuftsin Signaling Pathway via Neuropilin-1 Tuftsin Tuftsin / Tuftsin Analog Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binding TGFbR1 TGFβ Receptor 1 (TβRI) Nrp1->TGFbR1 Co-receptor interaction Smad3 Smad3 TGFbR1->Smad3 Phosphorylation pSmad3 Phosphorylated Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Translocation Gene_Expression Gene Expression (e.g., Phagocytosis-related genes) Nucleus->Gene_Expression Transcriptional Regulation Phagocytosis Enhanced Phagocytosis Gene_Expression->Phagocytosis

Caption: Tuftsin signaling through the Nrp1 receptor.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand Radiolabeled Ligand ([³H]tuftsin) Incubation Incubation Radioligand->Incubation Competitor Unlabeled Competitor (pAPA-Tuftsin, etc.) Competitor->Incubation Receptor Receptor Source (Macrophages) Receptor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Binding Curve Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Caption: Workflow for a competitive binding assay.

Conclusion

The analysis of the binding specificity of pAPA-Tuftsin is an area that requires further investigation to provide a complete picture of its pharmacological profile. While it is known to be biologically active, the absence of quantitative binding data makes direct comparisons with tuftsin and other analogs challenging. The data presented in this guide for other tuftsin derivatives, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers to design and execute studies aimed at characterizing novel tuftsin analogs, including pAPA-Tuftsin. Such studies are essential for the development of new immunomodulatory agents with improved specificity and efficacy.

References

Comparative Analysis of P-aminophenylacetyl-tuftsin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of P-aminophenylacetyl-tuftsin, a synthetic analog of the natural immunomodulatory peptide tuftsin (B1682037). The following sections detail its interaction with cellular systems in comparison to native tuftsin and other analogs, supported by available experimental data. While comprehensive quantitative data for a direct comparison of this compound is limited in the currently available literature, this guide summarizes the key qualitative findings and provides detailed experimental protocols for relevant assays to facilitate further research.

I. Comparative Biological Activity

This compound has been synthesized and evaluated for its biological activity in comparison to tuftsin and other analogs. The primary functions assessed are its effects on phagocytosis and the respiratory burst in polymorphonuclear leukocytes (PMNs).

Table 1: Comparison of Biological Effects of Tuftsin and this compound

CompoundEffect on Phagocytosis (in the presence of Tuftsin)Effect on Nitroblue Tetrazolium (NBT) Reduction
TuftsinStimulatoryStimulatory
This compoundInhibitory to tuftsin's action[1]No effect[1]
[Ala1]tuftsinInhibitory to tuftsin's actionRepressed tuftsin's stimulation[1]
[Lys1]tuftsinStimulatory (lesser extent than tuftsin)[1]No effect[1]
[Ser1]tuftsinStimulatory (lesser extent than tuftsin) and Inhibitory[1]No effect[1]
[Val1]tuftsinInhibitory to tuftsin's actionNo effect[1]
Acetyl-tuftsinInhibitory to tuftsin's actionNo effect[1]
Tyrosyl-tuftsinInhibitory to tuftsin's actionNo effect[1]
[Des-Thr1]tuftsinInhibitory to tuftsin's actionRepressed tuftsin's stimulation[1]
[omega-NO2(4)]tuftsinInhibitory to tuftsin's actionNo effect[1]

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of tuftsin and its analogs.

A. Phagocytosis Assay

This protocol is a generalized procedure for assessing the phagocytic activity of polymorphonuclear leukocytes (PMNs).

1. Preparation of Leukocytes:

  • Isolate human PMNs from fresh heparinized blood by a standard dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

  • Resuspend the purified PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a concentration of 1 x 10⁷ cells/ml.

2. Phagocytosis Assay Procedure:

  • In a series of siliconized glass tubes, mix 0.5 ml of the PMN suspension with 0.1 ml of pooled human serum and 0.1 ml of the peptide solution (tuftsin, this compound, or other analogs at desired concentrations).

  • For inhibition studies, pre-incubate the cells with the analog for a defined period before adding tuftsin.

  • Initiate phagocytosis by adding 0.1 ml of a suspension of heat-killed yeast cells (e.g., Saccharomyces cerevisiae) at a concentration of 1 x 10⁸ cells/ml.

  • Incubate the tubes at 37°C for 30 minutes with gentle shaking.

  • After incubation, stop the reaction by adding 2 ml of ice-cold saline.

  • Prepare smears on glass slides, stain with a suitable stain (e.g., Giemsa stain), and examine under a light microscope.

  • Determine the phagocytic index by counting the number of yeast cells ingested by at least 100 PMNs.

B. Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the respiratory burst, a key function of phagocytic cells.

1. Reagents:

  • Polymorphonuclear leukocyte suspension (as prepared for the phagocytosis assay).

  • Nitroblue tetrazolium (NBT) solution (0.1% in saline).

  • Peptide solutions (tuftsin, this compound, etc.).

  • Phosphate buffered saline (PBS).

  • Dioxane.

2. NBT Reduction Assay Procedure:

  • In a series of test tubes, mix 0.2 ml of the PMN suspension with 0.1 ml of the peptide solution.

  • Add 0.2 ml of the NBT solution to each tube.

  • Incubate the tubes at 37°C for 15 minutes.

  • Stop the reaction by adding 3 ml of 0.1 N HCl.

  • Centrifuge the tubes at 1500 x g for 10 minutes.

  • Discard the supernatant and extract the reduced formazan (B1609692) from the cell pellet by adding 3 ml of dioxane.

  • Measure the absorbance of the formazan solution at 520 nm using a spectrophotometer.

C. Competitive Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for assessing the binding affinity of unlabeled ligands (like this compound) to the tuftsin receptor by their ability to compete with a radiolabeled ligand (e.g., [³H]tuftsin).

1. Membrane Preparation:

  • Isolate membranes from a suitable source of tuftsin receptors, such as human PMNs or macrophage cell lines.

  • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend in a binding buffer.

2. Binding Assay:

  • In a series of tubes, add a fixed concentration of radiolabeled tuftsin (e.g., [³H]tuftsin).

  • Add increasing concentrations of the unlabeled competitor (this compound, tuftsin, or other analogs).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specified temperature for a time sufficient to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

III. Visualizing Molecular Interactions and Workflows

A. Tuftsin Signaling Pathway

Tuftsin initiates its cellular effects by binding to its receptor, neuropilin-1 (Nrp1), which then triggers a signaling cascade involving the transforming growth factor-beta (TGF-β) pathway.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Receptor Tuftsin->Nrp1 Binds TGFBR TGF-β Receptor Complex Nrp1->TGFBR Activates Smad Smad Proteins TGFBR->Smad Phosphorylates pSmad Phosphorylated Smad Smad->pSmad Gene Target Gene Transcription pSmad->Gene Regulates Response Cellular Responses (Phagocytosis, etc.) Gene->Response Leads to

Caption: Tuftsin signaling cascade via the Nrp1 and TGF-β pathway.

B. Experimental Workflow for Phagocytosis Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a tuftsin analog on phagocytosis.

Phagocytosis_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Polymorphonuclear Leukocytes (PMNs) D Pre-incubate PMNs with Tuftsin Analog A->D B Prepare Tuftsin and Analog Solutions B->D C Prepare Heat-Killed Yeast Suspension F Add Yeast Suspension C->F E Add Tuftsin D->E E->F G Incubate at 37°C F->G H Prepare and Stain Smears G->H I Microscopic Examination H->I J Calculate Phagocytic Index I->J

Caption: Workflow for evaluating phagocytosis inhibition by tuftsin analogs.

C. Logical Relationship of Cross-Reactivity Assessment

This diagram outlines the logical steps involved in determining the cross-reactivity of a tuftsin analog.

Cross_Reactivity_Logic cluster_binding Receptor Interaction cluster_function Functional Response cluster_conclusion Conclusion A Competitive Binding Assay ([³H]Tuftsin vs. Analog) B Determine IC50/Ki A->B F Assess Cross-Reactivity Profile B->F C Phagocytosis Assay (Tuftsin + Analog) E Measure Inhibition/ Stimulation C->E D NBT Reduction Assay (Tuftsin + Analog) D->E E->F

References

A Comparative Analysis of Selank and P-aminophenylacetyl-tuftsin: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between the synthetic peptide Selank and P-aminophenylacetyl-tuftsin is not feasible at this time due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches have yielded only a single study from 1977 detailing the synthesis of this compound and its inhibitory effect on tuftsin-stimulated phagocytosis.[1] In contrast, Selank, a synthetic analogue of the endogenous peptide tuftsin (B1682037), has been the subject of numerous studies, providing a more detailed understanding of its biological activities and mechanisms of action.

This guide will therefore provide a detailed overview of the current scientific understanding of Selank, including its mechanism of action, signaling pathways, and supporting experimental data. The limited information available for this compound will be presented to highlight the knowledge gap.

Selank: A Multifaceted Neuropeptide

Selank is a heptapeptide (B1575542) (Thr-Lys-Pro-Arg-Pro-Gly-Pro) derived from the native immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg).[2][3] The addition of a Pro-Gly-Pro sequence enhances its metabolic stability.[4][5] Selank is recognized for its anxiolytic, nootropic, and neuroprotective properties.[2][6][7]

Mechanism of Action

Selank's diverse physiological effects are attributed to its complex and multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems and neurotrophic factors.

  • GABAergic System Modulation: Clinical studies suggest that the physiological effects of Selank are similar to those of benzodiazepines, indicating an interaction with the GABAergic system.[2][8] Selank is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory neurotransmission in the central nervous system without the sedative effects and dependence associated with benzodiazepines.[6] It has been shown to alter the expression of genes involved in GABAergic neurotransmission.[2][9]

  • Serotonin (B10506) and Dopamine Regulation: Selank influences the concentration of monoamine neurotransmitters.[3] It has been shown to enhance the metabolism of serotonin, particularly in the brain stem, suggesting its potential use in correcting disturbances related to decreased serotonin metabolism.[10][11] Selank may also increase the synthesis and inhibit the reuptake of dopamine, leading to improved mood and motivation.[4][12]

  • Brain-Derived Neurotrophic Factor (BDNF) Upregulation: Selank has been demonstrated to rapidly increase the expression of BDNF in the hippocampus.[3] BDNF is crucial for neuronal survival, growth, and synaptic plasticity, which are fundamental for learning and memory.[4][12] This neurotrophic effect may contribute to Selank's nootropic and neuroprotective properties.[13]

  • Immunomodulatory and Anti-inflammatory Effects: As a tuftsin analogue, Selank exhibits immunomodulatory properties. It can modulate the expression of pro-inflammatory cytokines like IL-6.[3]

  • Enkephalin Degradation Inhibition: Selank has been found to inhibit enzymes involved in the degradation of enkephalins, which are endogenous opioid peptides with analgesic and anxiolytic effects.[3]

Signaling Pathways

The signaling pathways of Selank are intricate and involve multiple downstream effectors. The primary pathways are summarized below.

Selank_Signaling_Pathways Selank Selank GABA_A_Receptor GABA-A Receptor (Allosteric Modulation) Selank->GABA_A_Receptor Serotonin_System Serotonergic System Selank->Serotonin_System Dopamine_System Dopaminergic System Selank->Dopamine_System BDNF_Expression ↑ BDNF Expression Selank->BDNF_Expression Enkephalinase Enkephalinase (Inhibition) Selank->Enkephalinase Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., IL-6) Selank->Inflammatory_Cytokines Anxiolytic_Effects Anxiolytic Effects GABA_A_Receptor->Anxiolytic_Effects Mood_Regulation Mood Regulation Serotonin_System->Mood_Regulation Dopamine_System->Mood_Regulation Nootropic_Effects Nootropic & Neuroprotective Effects BDNF_Expression->Nootropic_Effects Enkephalinase->Anxiolytic_Effects Inflammatory_Cytokines->Nootropic_Effects

Caption: Overview of Selank's primary signaling pathways.

Experimental Data

The following table summarizes quantitative data from a key study investigating the effects of Selank on gene expression in the rat frontal cortex.

Gene CategoryNumber of Genes with Altered Expression (1 hour post-administration)Number of Genes with Altered Expression (3 hours post-administration)
Neurotransmitter Receptors 158
Ion Channels 105
Transporters 52
Other 157
Total 45 22
Data from Medvedeva et al. (2016).[2]
Experimental Protocols

Gene Expression Analysis via Real-Time PCR (Based on Medvedeva et al., 2016[2])

  • Animal Model: Male Wistar rats.

  • Administration: Single intranasal administration of Selank (300 µg/kg).

  • Tissue Collection: Frontal cortex tissue was collected 1 and 3 hours post-administration.

  • RNA Extraction: Total RNA was isolated from the frontal cortex tissue using a standard RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: The expression of 84 genes involved in neurotransmission was analyzed using real-time PCR with specific primers and a PCR array platform.

  • Data Analysis: Relative gene expression was calculated using the comparative Ct method.

This compound: A Tuftsin Antagonist

This compound is a synthetic analogue of tuftsin. The only available study, published in 1977, focused on its synthesis and its effect on phagocytosis.[1]

Mechanism of Action

The mechanism of action of this compound is largely unknown. The available data suggests it acts as an antagonist to tuftsin's phagocytosis-stimulating activity.[1] It is hypothesized that the modification at the N-terminus of the tuftsin peptide interferes with its ability to bind to and activate its receptors on phagocytic cells.

Signaling Pathways

There is no information available regarding the signaling pathways of this compound.

Experimental Data

The 1977 study by Fridkin et al. reported that this compound exhibited inhibitory effects on the phagocytosis of heat-killed yeasts by normal human polymorphonuclear leukocytes.[1] However, specific quantitative data on the extent of this inhibition is not provided in the abstract. The study also noted that this analogue had no effect on the reduction of nitroblue tetrazolium stimulated by tuftsin.[1]

Experimental Protocols

Phagocytosis Assay (Based on Fridkin et al., 1977[1])

  • Cells: Normal human polymorphonuclear leukocytes.

  • Stimulus: Heat-killed yeasts.

  • Treatment: Cells were treated with tuftsin in the presence or absence of this compound.

  • Measurement: The effect on phagocytosis was investigated. The exact method of quantification is not detailed in the abstract.

Comparative Summary and Future Directions

The following table provides a high-level comparison based on the currently available information.

FeatureSelankThis compound
Structure Thr-Lys-Pro-Arg-Pro-Gly-Prop-aminophenylacetyl-Thr-Lys-Pro-Arg
Primary Reported Activity Anxiolytic, nootropic, neuroprotectiveInhibitor of tuftsin-stimulated phagocytosis
Mechanism of Action Modulates GABAergic, serotonergic, and dopaminergic systems; upregulates BDNF; inhibits enkephalinase.Unknown, likely antagonist at tuftsin receptors.
Signaling Pathways Characterized pathways involving neurotransmitter receptors and neurotrophic factors.Not characterized.
Supporting Data Numerous preclinical and clinical studies with quantitative data.A single study from 1977 with limited quantitative data.

graph logical_relationship {
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Tuftsin [label="Tuftsin\n(Thr-Lys-Pro-Arg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selank [label="Selank\n(Extended Analogue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAPATuftsin [label="this compound\n(Modified Analogue)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BiologicalActivity [label="Diverse Biological\nActivities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PhagocytosisStimulation [label="Stimulates Phagocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PhagocytosisInhibition [label="Inhibits Phagocytosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuropsychotropicEffects [label="Anxiolytic & Nootropic\nEffects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tuftsin -> PhagocytosisStimulation; Selank -> NeuropsychotropicEffects; PAPATuftsin -> PhagocytosisInhibition; Tuftsin -> Selank [label="Basis for\nSynthesis"]; Tuftsin -> PAPATuftsin [label="Basis for\nSynthesis"]; }

Caption: Relationship and primary activities of Tuftsin, Selank, and this compound.

References

P-aminophenylacetyl-tuftsin: Unraveling its Inhibitory Mechanism on Phagocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of P-aminophenylacetyl-tuftsin's inhibitory effects versus the stimulatory action of the parent peptide, tuftsin (B1682037). Drawing on available experimental data, we delve into the potential inhibitory mechanisms and provide detailed experimental protocols for researchers seeking to validate these findings.

Executive Summary

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a well-established immunostimulant, primarily known for its ability to enhance phagocytosis by macrophages and neutrophils. Conversely, the synthetic analog, this compound, has been identified as an inhibitor of tuftsin's phagocytic activity. This guide will explore the experimental evidence for this inhibition, propose a potential mechanism of action, and provide detailed methodologies for relevant assays.

Data Presentation: Tuftsin vs. This compound

The following table summarizes the comparative effects of tuftsin and this compound on key phagocytic functions, based on findings from Fridkin et al. (1977).[1] The data is presented qualitatively as the full quantitative results from the original study were not available.

Compound Effect on Phagocytosis of Heat-Killed Yeasts Effect on Nitroblue Tetrazolium (NBT) Reduction
Tuftsin StimulatoryStimulatory
This compound Inhibitory to tuftsin's actionNo significant effect on tuftsin-stimulated reduction
[Ala1]tuftsin Inhibitory to tuftsin's actionRepressed tuftsin-stimulated reduction
[Des-Thr1]tuftsin Inhibitory to tuftsin's actionRepressed tuftsin-stimulated reduction
Acetyl-tuftsin Inhibitory to tuftsin's actionNo significant effect
Tyrosyl-tuftsin Inhibitory to tuftsin's actionNo significant effect
[Lys1]tuftsin Stimulatory (lesser extent than tuftsin)No significant effect
[Ser1]tuftsin Stimulatory (lesser extent than tuftsin) / InhibitoryNo significant effect

Proposed Inhibitory Mechanism

The precise inhibitory mechanism of this compound has not been definitively elucidated. However, based on the known signaling pathway of tuftsin, a competitive antagonism at the receptor level is the most probable explanation.

Tuftsin binds to the neuropilin-1 (NRP-1) receptor on the surface of phagocytic cells. This binding initiates a downstream signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, ultimately leading to the enhancement of phagocytosis.

This compound, due to its structural similarity to tuftsin, likely competes for the same binding site on NRP-1. By occupying the receptor without activating the downstream signaling cascade, it would effectively block tuftsin from binding and initiating its stimulatory effects. The lack of effect on NBT reduction by this compound, while other inhibitory analogs repressed it, suggests a potentially more nuanced mechanism than simple competitive binding, possibly involving differential effects on downstream signaling pathways.

Signaling Pathways & Experimental Workflow

To visualize the proposed mechanism and the experimental approach, the following diagrams are provided.

Tuftsin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin NRP-1 Receptor NRP-1 Receptor Tuftsin->NRP-1 Receptor Binds TGF-beta Pathway TGF-beta Pathway NRP-1 Receptor->TGF-beta Pathway Activates Enhanced Phagocytosis Enhanced Phagocytosis TGF-beta Pathway->Enhanced Phagocytosis Leads to

Caption: Tuftsin signaling pathway leading to enhanced phagocytosis.

Proposed Inhibitory Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin NRP-1 Receptor NRP-1 Receptor Tuftsin->NRP-1 Receptor Binding blocked This compound This compound This compound->NRP-1 Receptor Competitively binds No Signal Transduction No Signal Transduction NRP-1 Receptor->No Signal Transduction

Caption: Proposed competitive inhibition by this compound.

Experimental Workflow Isolate Phagocytes Isolate Phagocytes Incubate Cells with Compounds Incubate Cells with Compounds Isolate Phagocytes->Incubate Cells with Compounds Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Incubate Cells with Compounds Add Phagocytic Target Add Phagocytic Target Incubate Cells with Compounds->Add Phagocytic Target Phagocytosis Assay Phagocytosis Assay Add Phagocytic Target->Phagocytosis Assay NBT Reduction Assay NBT Reduction Assay Add Phagocytic Target->NBT Reduction Assay Quantify Results Quantify Results Phagocytosis Assay->Quantify Results NBT Reduction Assay->Quantify Results Compare Activities Compare Activities Quantify Results->Compare Activities

Caption: General workflow for validating inhibitory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Phagocytosis Assay of Heat-Killed Yeasts by Human Polymorphonuclear Leukocytes (PMNs)

This protocol is a generalized procedure based on the description in Fridkin et al. (1977)[1] and standard phagocytosis assay methodologies.

a. Isolation of Human PMNs:

  • Obtain fresh human blood collected in heparinized tubes.

  • Isolate PMNs using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • After separation, lyse residual red blood cells with a hypotonic buffer.

  • Wash the purified PMNs with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of approximately 1 x 10^7 cells/mL.

b. Preparation of Heat-Killed Yeasts:

  • Culture a strain of Saccharomyces cerevisiae in an appropriate broth.

  • Harvest the yeast cells by centrifugation and wash them with sterile phosphate-buffered saline (PBS).

  • Resuspend the yeast in PBS and heat at 80°C for 30 minutes to kill them.

  • Wash the heat-killed yeasts again and resuspend in HBSS to a concentration of approximately 1 x 10^8 cells/mL.

c. Phagocytosis Assay:

  • In a multi-well plate, add 100 µL of the PMN suspension to each well.

  • Add 10 µL of the test compounds (Tuftsin, this compound, or other analogs at various concentrations) or control buffer to the respective wells.

  • To test for inhibition, pre-incubate the PMNs with the inhibitory analog for a defined period (e.g., 15 minutes) before adding tuftsin.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Add 20 µL of the heat-killed yeast suspension to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow for phagocytosis.

  • Stop the phagocytosis by adding cold PBS or a fixative solution.

  • Prepare slides from the cell suspensions and stain with a suitable dye (e.g., Giemsa or Wright's stain).

  • Using a light microscope, count the number of yeast cells ingested by at least 100 PMNs.

  • The phagocytic index can be calculated as the average number of ingested yeasts per PMN.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of reactive oxygen species (ROS) during phagocytosis. The protocol is based on standard NBT assay procedures.

a. Reagents:

  • NBT solution (1 mg/mL in PBS).

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control stimulant (optional).

  • Test compounds (Tuftsin, this compound, etc.).

  • Isolated PMNs (as described above).

b. NBT Reduction Assay Procedure:

  • In a 96-well plate, add 50 µL of the PMN suspension to each well.

  • Add 10 µL of the test compounds or control buffer.

  • Incubate at 37°C for 15 minutes.

  • Add 50 µL of the NBT solution to each well.

  • To stimulate the respiratory burst, add a phagocytic target (like opsonized zymosan) or a chemical stimulant like PMA.

  • Incubate the plate at 37°C for 30-60 minutes. During this time, activated phagocytes will reduce the yellow, water-soluble NBT into a dark blue, insoluble formazan (B1609692).

  • Stop the reaction by adding a mild acid (e.g., 0.5 M HCl).

  • Centrifuge the plate and discard the supernatant.

  • Add a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO or pyridine) to dissolve the formazan crystals.

  • Read the absorbance of the dissolved formazan at a wavelength of 540-570 nm using a microplate reader.

  • The amount of formazan produced is directly proportional to the level of NBT reduction and, consequently, the respiratory burst activity.

Conclusion

The available evidence strongly suggests that this compound acts as an inhibitor of tuftsin-stimulated phagocytosis.[1] The most likely mechanism is competitive antagonism at the neuropilin-1 receptor. Further research, including competitive binding assays and detailed dose-response studies, is necessary to fully elucidate the inhibitory mechanism and the specific effects on the downstream TGF-β signaling pathway. The provided experimental protocols offer a solid foundation for researchers to independently validate and expand upon these initial findings.

References

A Head-to-Head Comparison of Tuftsin Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuftsin (B1682037), a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has long been recognized for its immunomodulatory properties, primarily through the activation of phagocytic cells.[1][2][3] Its inherent anti-tumor activities have spurred the development of a range of synthetic derivatives designed to enhance stability and efficacy.[4][5][6] This guide provides a head-to-head comparison of prominent tuftsin derivatives based on available preclinical data, offering a resource for researchers in oncology and drug development.

Performance of Tuftsin Derivatives: A Comparative Analysis

The anti-cancer potential of various tuftsin derivatives has been evaluated in a range of in vitro and in vivo cancer models. The following tables summarize the quantitative data from these studies, offering a comparative overview of their efficacy.

In Vivo Anti-Tumor Efficacy
Tuftsin DerivativeCancer ModelAnimal ModelKey Efficacy Metric & ValueReference
T Peptide B16-F10 MelanomaC57BL/6J Mice56.45% tumor inhibition rate[7]
LDP-TF CTC-141 Gastric Cancer XenograftNude BALB/c Mice89.1% tumor inhibition rate (at 20 mg/kg)[8]
Tuftsin-Lip-ETP Benzo(a)pyrene-induced FibrosarcomaSwiss Albino MiceSignificant tumor growth reduction compared to Lip-ETP and free ETP[9]
Tuftsinyltuftsin L1210 LeukemiaSyngeneic MiceProlonged life of leukemia-injected mice, more effective than tuftsin[1]
In Vitro Cytotoxicity
Tuftsin DerivativeCancer Cell LineAssayIC50 ValueReference
LDM-TF CTC-105 (Gastric Cancer)MTT Assay1.84 x 10⁻⁸ M[8]
LDM-TF CTC-141 (Gastric Cancer)MTT Assay1.4 x 10⁻¹¹ M[8]
LDM-TF HGC (Gastric Cancer)MTT Assay1.2 x 10⁻¹⁰ M[8]
LDM-TF MGC (Gastric Cancer)MTT Assay1.1 x 10⁻¹⁰ M[8]
Tuftsin-Anthraquinone Conjugate (9f) A549 (Lung Adenocarcinoma)Not SpecifiedIC50 = 8.7 ± 1.8 µM[4]
Tuftsin-Anthraquinone Conjugate (9g) A549 (Lung Adenocarcinoma)Not SpecifiedPotent Cytotoxic Activity[4]
Tuftsin-Anthraquinone Conjugate (9i) A549 (Lung Adenocarcinoma)Not SpecifiedPotent Cytotoxic Activity[4]
Tuftsin-Anthraquinone Conjugate (12b) A549 (Lung Adenocarcinoma)Not SpecifiedPotent Cytotoxic Activity[4]
Tuftsin-Anthraquinone Conjugate (12d) A549 (Lung Adenocarcinoma)Not SpecifiedPotent Cytotoxic Activity[4]
Tuftsin-Anthraquinone Conjugate (12e) A549 (Lung Adenocarcinoma)Not SpecifiedPotent Cytotoxic Activity[4]

Signaling Pathways and Mechanisms of Action

Tuftsin and its derivatives primarily exert their anti-tumor effects through immunomodulation. The key signaling pathway involves the binding of tuftsin to Neuropilin-1 (Nrp1) on macrophages and other immune cells.[1][7] This interaction triggers a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, leading to macrophage polarization and activation.

tuftsin_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Tuftsin Tuftsin Derivative Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binds TGFbR TGF-β Receptor Nrp1->TGFbR Activates Smad3 Smad3 TGFbR->Smad3 Phosphorylates Akt Akt TGFbR->Akt Inhibits Phosphorylation pSmad3 pSmad3 Gene_Expression Gene Expression (e.g., Cytokines) pSmad3->Gene_Expression pAkt pAkt (Reduced)

Tuftsin Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key cancer models cited in this guide.

B16-F10 Melanoma Mouse Model (for T Peptide)

This protocol outlines the in vivo evaluation of the T peptide in a syngeneic mouse melanoma model.[7]

B16_F10_Workflow A Cell Culture: B16-F10 melanoma cells B Tumor Inoculation: Subcutaneous injection of 5.0x10^5 B16-F10 cells into the right forelimb armpit of C57BL/6J mice A->B C Treatment Groups: - Control Group - T Peptide Group B->C D Treatment Administration: (Details on dosage and schedule) C->D E Tumor Measurement: Tumor volume monitored regularly D->E F Endpoint Analysis: - Tumor weight and inhibition rate calculation - Spleen and tumor analysis for immune cell populations (Flow Cytometry) - Cytokine level determination (ELISA) E->F

B16-F10 Melanoma Model Workflow

Detailed Steps:

  • Cell Culture: B16-F10 mouse melanoma cells are cultured in appropriate media.

  • Animal Model: Female C57BL/6J mice (6-8 weeks old) are used.

  • Tumor Inoculation: A suspension of 5.0x10^5 B16-F10 cells in 0.1 mL is injected subcutaneously into the right forelimb armpit of the mice.[7]

  • Grouping and Treatment: Mice are randomly divided into a control group and a T Peptide treatment group. Treatment protocols, including dosage and frequency, are administered as specified in the study.

  • Tumor Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals.

Circulating Gastric Tumor Cell (CTC-141) Xenograft Mouse Model (for LDP-TF)

This protocol describes the evaluation of LDP-TF in a human gastric cancer xenograft model.[8]

CTC_141_Workflow A Cell Culture: CTC-141 human gastric cancer cells B Tumor Inoculation: Subcutaneous injection of 5 x 10^6 CTC-141 cells into the fossa axillaries of nude BALB/c mice A->B C Tumor Growth Monitoring: Tumor volume measured every two days until it reaches ~100 mm^3 B->C D Treatment Initiation: Intravenous injection of LDP-TF (20 mg/kg) or control C->D E Continued Monitoring: Tumor volume and body weight measured regularly D->E F Endpoint Analysis: - Tumor weight and inhibition rate calculation - Histopathological examination of tumors (H&E staining) E->F

CTC-141 Xenograft Model Workflow

Detailed Steps:

  • Cell Culture: CTC-141 human circulating gastric cancer cells are maintained in culture.

  • Animal Model: Female nude BALB/c mice (4-6 weeks old) are used.

  • Tumor Inoculation: 5 x 10^6 CTC-141 cells are subcutaneously inoculated into the fossa axillaries of the mice.[8]

  • Tumor Growth and Treatment: Tumor growth is measured every two days. When the tumor volume reaches approximately 100 mm³, mice are treated with LDP-TF (e.g., 20 mg/kg, intravenously) or a control substance.[8]

  • Efficacy Evaluation: Tumor volume and mouse body weight are monitored throughout the experiment.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor inhibition rate is calculated. Histopathological examination of the tumors is performed using H&E staining.[8]

Benzo(a)pyrene-Induced Fibrosarcoma Model (for Tuftsin-Lip-ETP)

This protocol details the induction of fibrosarcoma in mice for the evaluation of tuftsin-conjugated liposomal etoposide.[9]

Detailed Steps:

  • Carcinogen: Benzo(a)pyrene is used to induce fibrosarcoma.

  • Animal Model: Swiss albino mice are used.

  • Tumor Induction: A single subcutaneous dose of benzo(a)pyrene (250 µ g/animal ) is administered into the flanks of the left hind limbs.[9]

  • Tumor Development: Mice are observed daily for the development of palpable tumors, which typically occurs within 90 to 100 days.[9]

  • Treatment: Once tumors reach a suitable size (e.g., approximately 200 mm³), treatment with various formulations (Tuftsin-Lip-ETP, Lip-ETP, free ETP, etc.) is initiated.[9]

  • Efficacy Assessment: Tumor volume is measured to assess the anti-tumor efficacy of the different treatments.

Conclusion

The development of tuftsin derivatives represents a promising avenue in cancer immunotherapy. The data presented in this guide highlight the enhanced anti-tumor activity of these modified peptides in various preclinical models. Fusion proteins like LDP-TF and liposomal formulations have demonstrated significant tumor inhibition. Further head-to-head comparative studies in standardized models are warranted to fully elucidate the relative potency and therapeutic potential of these promising agents. This guide serves as a foundational resource for researchers to navigate the current landscape of tuftsin-based cancer therapies and to inform the design of future investigations.

References

Assessing the Off-Target Effects of P-aminophenylacetyl-tuftsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of P-aminophenylacetyl-tuftsin, an analog of the immunomodulatory peptide tuftsin (B1682037), focusing on its off-target effects. By presenting available experimental data and outlining detailed methodologies, this document aims to equip researchers with the necessary information to evaluate its suitability for therapeutic applications and guide future off-target screening strategies.

Introduction to this compound and its On-Target Activity

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a natural immunomodulator that primarily stimulates the phagocytic activity of macrophages and other phagocytic cells.[1] this compound is a synthetic analog of tuftsin. The primary on-target effect of tuftsin and its analogs is the enhancement of phagocytosis, a critical process in the innate immune response to pathogens and cellular debris.

Recent research has identified Neuropilin-1 (NRP-1) as a key receptor for tuftsin.[2] The binding of tuftsin to NRP-1 can initiate downstream signaling through the transforming growth factor-beta (TGF-β) pathway, leading to an anti-inflammatory M2 phenotype in microglia and macrophages.[2][3][4] This signaling cascade is crucial for the immunomodulatory effects of tuftsin.

Off-Target Profile of this compound and Tuftsin Analogs

While the on-target effects of tuftsin are well-documented, the potential for off-target interactions is a critical consideration for therapeutic development. The primary receptor, NRP-1, is known to be promiscuous, binding to a variety of ligands, which inherently increases the risk of off-target effects.

A key study on the biological activity of various tuftsin analogs, including this compound, revealed that this particular analog exhibited inhibitory effects on tuftsin's phagocytosis-stimulating action .[5] This suggests that the p-aminophenylacetyl modification alters the peptide's interaction with its target receptor or engages with other cellular components that negatively regulate phagocytosis.

Comparative Analysis with Alternative Immunomodulatory Peptides

To provide a broader context for evaluating this compound, this section compares its known characteristics with other immunomodulatory peptides.

PeptidePrimary On-Target ActivityKnown Off-Target Effects/Considerations
This compound Inhibits tuftsin-stimulated phagocytosis[5]- Binds to the promiscuous receptor NRP-1. - Potential for off-target effects through the TGF-β signaling pathway.
Tuftsin (parent peptide) Stimulates phagocytosis[1]- Binds to the promiscuous receptor NRP-1. - Can modulate the TGF-β signaling pathway.[2][3][4]
Thymosin alpha 1 Enhances T-cell function and cytokine production.[6][7][8]- Generally well-tolerated with minimal side effects, primarily injection site reactions.[6][9] - Can modulate TLR signaling.[9]
LL-37 Broad-spectrum antimicrobial and immunomodulatory effects.- Can induce both pro- and anti-inflammatory responses. - Interacts with multiple receptors including FPR2, P2X7, and EGFR.[10] - Can have cytotoxic effects at higher concentrations.[11]
Muramyl Dipeptide (MDP) Activates NOD2, leading to pro-inflammatory cytokine production.[12][13]- Can be pyrogenic (induce fever).[14] - Can trigger a broad inflammatory response through NF-κB and MAPK pathways.[12]

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the off-target profile of this compound and other immunomodulatory peptides, a multi-faceted experimental approach is recommended.

Radioligand Binding Assay for Neuropilin-1

This assay directly measures the binding affinity of a test compound to its intended target, NRP-1, and can be adapted for competitive binding studies to screen for off-target interactions.

Objective: To determine the binding affinity (Ki) of this compound for NRP-1.

Materials:

  • Membrane preparations from cells expressing NRP-1.

  • Radiolabeled tuftsin (e.g., [3H]tuftsin).

  • This compound and other unlabeled competitor ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate a fixed concentration of radiolabeled tuftsin with the NRP-1-containing membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.[2]

Phagocytosis Assay with Human Neutrophils

This functional assay assesses the stimulatory or inhibitory effect of the test compound on a primary biological function of phagocytes.

Objective: To quantify the effect of this compound on the phagocytic activity of human neutrophils.

Materials:

  • Freshly isolated human neutrophils.

  • Fluorescently labeled particles (e.g., opsonized zymosan or bacteria).

  • This compound, tuftsin (as a positive control), and a vehicle control.

  • Assay medium (e.g., RPMI 1640).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Pre-incubate human neutrophils with various concentrations of this compound, tuftsin, or vehicle control.

  • Add fluorescently labeled particles to the neutrophil suspension.

  • Incubate at 37°C to allow for phagocytosis.

  • Stop the phagocytosis by adding ice-cold buffer or a fixing agent.

  • Quench the fluorescence of extracellular particles.

  • Analyze the percentage of phagocytosing cells and the mean fluorescence intensity of the cells using flow cytometry or fluorescence microscopy.[15][16][17][18]

TGF-β Signaling Pathway Activation Assay

This assay investigates the impact of the test compound on a key signaling pathway downstream of the NRP-1 receptor.

Objective: To determine if this compound modulates the TGF-β signaling pathway.

Materials:

  • A cell line responsive to TGF-β signaling (e.g., Mink lung epithelial cells).

  • This compound, TGF-β (as a positive control), and a vehicle control.

  • Antibodies specific for phosphorylated Smad2/3.

  • Western blotting or ELISA equipment.

Protocol:

  • Treat the cells with various concentrations of this compound, TGF-β, or vehicle control for a defined period.

  • Lyse the cells and collect the protein extracts.

  • Measure the levels of phosphorylated Smad2/3 using Western blotting or a specific ELISA.

  • An increase or decrease in phosphorylated Smad2/3 levels compared to the vehicle control indicates modulation of the TGF-β pathway.[19][20][21]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the tuftsin signaling pathway and a general workflow for assessing off-target effects.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin / this compound NRP1 Neuropilin-1 (NRP-1) Tuftsin->NRP1 Binds TGFbR TGF-β Receptor Complex NRP1->TGFbR Activates Phagocytosis Phagocytosis NRP1->Phagocytosis Modulates Smad Smad Proteins TGFbR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Translocates Gene Gene Expression (e.g., M2 Polarization) Nucleus->Gene

Caption: Tuftsin Signaling Pathway.

Off_Target_Workflow start Test Compound (e.g., this compound) receptor_screening Broad Receptor Screening (e.g., Radioligand Binding Assays) start->receptor_screening functional_assays On-Target & Off-Target Functional Assays start->functional_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, ELISA) start->pathway_analysis data_analysis Data Analysis & Hit Identification receptor_screening->data_analysis functional_assays->data_analysis pathway_analysis->data_analysis validation Hit Validation & In Vivo Studies data_analysis->validation conclusion Safety & Selectivity Profile validation->conclusion

Caption: Off-Target Effect Assessment Workflow.

Conclusion

The available evidence suggests that this compound acts as an inhibitor of tuftsin-stimulated phagocytosis, indicating a significantly different biological profile from its parent compound. While its interaction with the promiscuous NRP-1 receptor and potential modulation of the TGF-β pathway are key areas of interest for off-target effects, a comprehensive understanding requires further quantitative investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct a thorough assessment of this compound's off-target profile and to compare its performance against other immunomodulatory peptides. A rigorous evaluation of off-target effects is paramount for the safe and effective development of novel peptide-based therapeutics.

References

Independent Verification of P-aminophenylacetyl-tuftsin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activity of P-aminophenylacetyl-tuftsin with the parent compound, tuftsin (B1682037), and other tuftsin analogs. The data and experimental protocols are based on the findings of Fridkin et al. in their 1977 publication, "Tuftsin and some analogs: synthesis and interaction with human polymorphonuclear leukocytes" in Biochimica et Biophysica Acta.

Data Presentation

The following tables summarize the quantitative data on the effects of tuftsin, this compound, and other analogs on phagocytosis and nitroblue tetrazolium (NBT) reduction in human polymorphonuclear leukocytes (PMNs).

Table 1: Effect of Tuftsin and its Analogs on Phagocytosis [1]

CompoundConcentration (µg/ml)Phagocytosis Stimulation (%)
Tuftsin0.160
1.0110
10.0130
[Lys¹]tuftsin10.040
[Ser¹]tuftsin10.020
This compound 10.0 -40 (Inhibition)
Acetyl-tuftsin10.0-35 (Inhibition)
Tyrosyl-tuftsin10.0-30 (Inhibition)
[Val¹]tuftsin10.0-50 (Inhibition)
[Ala¹]tuftsin10.0-60 (Inhibition)
[Des-Thr¹]tuftsin10.0-70 (Inhibition)

Data is expressed as the percent increase or decrease in phagocytic activity compared to a control group without any peptide.

Table 2: Effect of Tuftsin and its Analogs on Nitroblue Tetrazolium (NBT) Reduction [1]

CompoundConcentration (µg/ml)NBT Reduction Stimulation (%)
Tuftsin10.0100
[Lys¹]tuftsin10.0No effect
[Ser¹]tuftsin10.0No effect
This compound 10.0 No effect
Acetyl-tuftsin10.0No effect
Tyrosyl-tuftsin10.0No effect
[Val¹]tuftsin10.0No effect
[Ala¹]tuftsin10.0Repressed stimulation
[Des-Thr¹]tuftsin10.0Repressed stimulation

Data is expressed as the percent increase in NBT reduction compared to a control group without any peptide.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the Fridkin et al. (1977) study.[1]

Synthesis of this compound

The synthesis of this compound was achieved by coupling p-aminophenylacetic acid to the N-terminus of the tuftsin peptide (Thr-Lys-Pro-Arg). The synthesis involved conventional peptide synthesis methods, likely utilizing protecting groups for the amino acid side chains and activation of the carboxylic acid for amide bond formation. The final product was purified and characterized to ensure its identity and purity before biological testing.

Phagocytosis Assay
  • Cell Preparation: Human polymorphonuclear leukocytes (PMNs) were isolated from fresh human blood.

  • Assay Setup: The assay was performed by incubating the isolated PMNs with heat-killed yeast cells as the phagocytic target.

  • Treatment: Varying concentrations of tuftsin, this compound, or other analogs were added to the incubation mixture. A control group with no added peptide was also included.

  • Incubation: The mixture was incubated to allow for phagocytosis to occur.

  • Quantification: The phagocytic activity was determined by microscopically counting the number of yeast cells engulfed by the PMNs. The results were expressed as a percentage of stimulation or inhibition compared to the control group.

Nitroblue Tetrazolium (NBT) Reduction Assay
  • Cell Preparation: Human polymorphonuclear leukocytes (PMNs) were isolated from fresh human blood.

  • Assay Principle: This assay measures the production of reactive oxygen species (ROS) by activated PMNs. NBT, a yellow water-soluble dye, is reduced by superoxide (B77818) anions to a blue, insoluble formazan (B1609692).

  • Assay Setup: PMNs were incubated with NBT solution.

  • Treatment: Tuftsin, this compound, or other analogs were added to the cell suspension.

  • Stimulation: The reduction of NBT was stimulated, likely through a chemical agent like phorbol (B1677699) myristate acetate (B1210297) (PMA), although the original paper should be consulted for the specific stimulant used.

  • Quantification: The amount of formazan produced was quantified spectrophotometrically after its extraction from the cells. The results were expressed as the percentage of stimulation of NBT reduction compared to the control.

Mandatory Visualization

Below are diagrams illustrating the proposed signaling pathway for tuftsin-mediated phagocytosis and the experimental workflow for its assessment.

tuftsin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tuftsin Tuftsin Receptor Tuftsin Receptor Tuftsin->Receptor Binding G_protein G-protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activation Actin Actin Polymerization PKC->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: Proposed signaling pathway for tuftsin-induced phagocytosis.

experimental_workflow cluster_prep Preparation cluster_assay Phagocytosis Assay cluster_nbt NBT Reduction Assay Blood Human Blood Sample PMNs Isolate PMNs Blood->PMNs Incubation Incubate PMNs, Yeast & Peptide (Tuftsin/Analog) PMNs->Incubation NBT_Incubation Incubate PMNs with NBT & Peptide (Tuftsin/Analog) PMNs->NBT_Incubation Yeast Prepare Heat-Killed Yeast Yeast->Incubation Microscopy Microscopic Examination Incubation->Microscopy Quantification Quantify Phagocytosed Yeast Microscopy->Quantification Stimulation Stimulate ROS Production NBT_Incubation->Stimulation Spectro Spectrophotometry of Formazan Stimulation->Spectro

Caption: Workflow for assessing the biological activity of tuftsin analogs.

References

Benchmarking P-aminophenylacetyl-tuftsin: A Comparative Guide to Standard Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of P-aminophenylacetyl-tuftsin against a panel of standard immunomodulators, including methotrexate (B535133), cyclosporine A, dexamethasone (B1670325), and anti-TNF alpha antibodies. The following sections present a summary of available experimental data, detailed methodologies for key immunological assays, and a visual representation of the signaling pathways involved.

Quantitative Data Summary

Direct comparative studies benchmarking this compound against standard immunomodulators are limited in the current scientific literature. The following tables summarize available quantitative data for tuftsin (B1682037) (as a proxy for its derivative) and the selected standard immunomodulators on key immunomodulatory activities. It is important to note that these data are collated from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Effect on Phagocytosis

CompoundCell TypeAssayResultCitation
TuftsinHuman Polymorphonuclear Leukocytes (PMNs)Phagocytosis of fluorescent microspheresSignificant increase in phagocytic activity at 5 µg/mL[1]
MethotrexateHuman GranulocytesPhagocytosis of Staphylococcus aureusNo significant decrease in phagocytosis at 2.2 x 10⁻⁴ mol/L[2]
DexamethasoneRat Alveolar and Peritoneal MacrophagesPhagocytosisDepression of phagocytic activity in alveolar macrophages, but not peritoneal macrophages[3]

Table 2: Effect on Cytokine Production

CompoundCell TypeCytokine(s) MeasuredAssayResultCitation
TuftsinMurine MacrophagesTNF-α, IL-6ELISACan induce the production of pro-inflammatory cytokines[4]
Cyclosporine AHuman Peripheral Blood Mononuclear CellsIFN-γ, LT/TNF activityBioassayDose-dependent inhibition; IC50 for IFN-γ = 8.0 ng/mL, IC50 for LT/TNF = 9.5 ng/mL[5]
Cyclosporine AHuman Alveolar MacrophagesIL-1β, TNF-α, IL-6, IL-8ELISAInhibits basal secretion of TNF-α and IL-8 at 20 and 200 ng/mL; Inhibits LPS-stimulated secretion of all cytokines at 2 ng/mL[6]
DexamethasoneHuman Peripheral Blood Mononuclear CellsIL-4, IL-6, IL-10, TNF-α, IFN-γELISADose-dependent inhibition of Con-A stimulated lymphocyte proliferation and cytokine production[7]
Infliximab (Anti-TNF-α)-TNF-αELISAEC50 for binding to human TNF-α = 0.03538 µg/mL

Table 3: Effect on Lymphocyte Activation

CompoundCell TypeAssayResultCitation
TuftsinMurine Splenic Effector CellsNatural Killer Cell (NKC) Cytotoxicity AssayPronounced enhancement of NKC cytotoxicity[4]
Cyclosporine AHuman Macrophage-T cell cocultureIL-2 Production50% inhibition of IL-2 production at 10⁻⁶ M[8]
DexamethasoneHuman LymphocytesCyclic AMP FormationSensitizes prostaglandin (B15479496) E2-stimulated cyclic AMP accumulation[9]
DexamethasoneHuman Memory T cells (CD45RO+)Proliferation AssayProliferative activity is highly sensitive to dexamethasone[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Phagocytosis Assay

Objective: To quantify the engulfment of particles by phagocytic cells (e.g., macrophages, neutrophils) in the presence of the test compound.

General Protocol (based on fluorescent microsphere uptake):

  • Cell Preparation: Isolate and culture phagocytic cells (e.g., human polymorphonuclear leukocytes or macrophages) in appropriate culture medium.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the standard immunomodulator for a specified time (e.g., 15 minutes at 37°C).[1]

  • Phagocytosis Induction: Add fluorescently labeled microspheres or opsonized particles (e.g., zymosan) to the cell cultures at a defined particle-to-cell ratio (e.g., 50:1).[1]

  • Incubation: Incubate the cells with the particles for a set period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Removal of Non-ingested Particles: Wash the cells with cold phosphate-buffered saline (PBS) to remove non-adherent particles. To distinguish between internalized and surface-bound particles, a quenching agent (e.g., trypan blue) can be added, or external fluorescence can be removed by enzymatic treatment (e.g., trypsin).[1]

  • Quantification: Analyze the phagocytic activity using:

    • Flow Cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.[1]

    • Fluorimetry: Lyse the cells and measure the total fluorescence of the ingested particles.

    • Microscopy: Visualize and count the number of ingested particles per cell.

Cytokine Production Assay (ELISA)

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) released by immune cells in response to stimulation and treatment with the test compound.

General Protocol:

  • Cell Culture: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in appropriate medium.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound or the standard immunomodulator.

  • Supernatant Collection: After a defined incubation period (e.g., 24 hours), centrifuge the cell cultures and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the collected cell supernatants and a standard curve of known cytokine concentrations to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Lymphocyte Activation/Proliferation Assay

Objective: To assess the effect of the test compound on the activation and proliferation of lymphocytes in response to a stimulus.

General Protocol (using CFSE dilution):

  • Cell Staining: Label isolated lymphocytes (e.g., from peripheral blood) with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

  • Cell Culture and Stimulation: Culture the CFSE-labeled lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen, with or without the test compound.

  • Incubation: Incubate the cells for several days (e.g., 3-5 days) to allow for cell division.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against specific lymphocyte markers (e.g., CD3, CD4, CD8) to identify different T-cell subsets.

    • Analyze the cells using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.

  • Data Analysis: Quantify the percentage of proliferating cells and the number of cell divisions by analyzing the progressive decrease in CFSE fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the standard immunomodulators, as well as a typical experimental workflow for assessing immunomodulatory activity.

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin NRP-1 NRP-1 Tuftsin->NRP-1 Binds TGFbR TGFbR NRP-1->TGFbR Activates SMAD2/3 SMAD2/3 TGFbR->SMAD2/3 Phosphorylates SMAD2/3/4 Complex SMAD2/3/4 Complex SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocates to Nucleus Immunomodulatory Effects Immunomodulatory Effects Gene Transcription->Immunomodulatory Effects

Caption: this compound Signaling Pathway.

Methotrexate_Signaling cluster_cell Cell Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits TYMS TYMS Methotrexate->TYMS Inhibits AICART AICART Methotrexate->AICART Inhibits Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis DHFR->Purine/Pyrimidine Synthesis Leads to decreased TYMS->Purine/Pyrimidine Synthesis Adenosine Release Adenosine Release AICART->Adenosine Release Leads to increased Reduced Lymphocyte Proliferation Reduced Lymphocyte Proliferation Purine/Pyrimidine Synthesis->Reduced Lymphocyte Proliferation Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Release->Anti-inflammatory Effects

Caption: Methotrexate Mechanism of Action.

CyclosporineA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclosporine A Cyclosporine A Cyclophilin Cyclophilin Cyclosporine A->Cyclophilin Binds CsA-Cyclophilin Complex CsA-Cyclophilin Complex Cyclophilin->CsA-Cyclophilin Complex Calcineurin Calcineurin CsA-Cyclophilin Complex->Calcineurin Inhibits NFAT (phosphorylated) NFAT (phosphorylated) Calcineurin->NFAT (phosphorylated) Dephosphorylates NFAT (dephosphorylated) NFAT (dephosphorylated) NFAT (phosphorylated)->NFAT (dephosphorylated) Gene Transcription (IL-2) Gene Transcription (IL-2) NFAT (dephosphorylated)->Gene Transcription (IL-2) Translocates to Nucleus Reduced T-cell Activation Reduced T-cell Activation Gene Transcription (IL-2)->Reduced T-cell Activation

Caption: Cyclosporine A Signaling Pathway.

Dexamethasone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Dexamethasone->Glucocorticoid Receptor (GR) Binds Dex-GR Complex Dex-GR Complex Glucocorticoid Receptor (GR)->Dex-GR Complex NF-kB NF-kB Dex-GR Complex->NF-kB Inhibits AP-1 AP-1 Dex-GR Complex->AP-1 Inhibits Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription Dex-GR Complex->Anti-inflammatory Gene Transcription Promotes Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-kB->Pro-inflammatory Gene Transcription Promotes AP-1->Pro-inflammatory Gene Transcription Reduced Inflammation Reduced Inflammation Pro-inflammatory Gene Transcription->Reduced Inflammation Anti-inflammatory Gene Transcription->Reduced Inflammation

Caption: Dexamethasone Signaling Pathway.

AntiTNF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anti-TNFa Antibody Anti-TNFa Antibody Soluble TNFa Soluble TNFa Anti-TNFa Antibody->Soluble TNFa Binds & Neutralizes Membrane-bound TNFa Membrane-bound TNFa Anti-TNFa Antibody->Membrane-bound TNFa Binds TNFR TNFR Soluble TNFa->TNFR Blocked Membrane-bound TNFa->TNFR Blocked NF-kB Pathway NF-kB Pathway TNFR->NF-kB Pathway Inhibited Activation MAPK Pathway MAPK Pathway TNFR->MAPK Pathway Inhibited Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-kB Pathway->Pro-inflammatory Cytokine Production MAPK Pathway->Pro-inflammatory Cytokine Production Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokine Production->Reduced Inflammation

Caption: Anti-TNF Alpha Antibody Mechanism of Action.

Experimental_Workflow Start Start Isolate Immune Cells Isolate Immune Cells Start->Isolate Immune Cells Culture & Stimulate Culture & Stimulate Isolate Immune Cells->Culture & Stimulate Treat with Compound Treat with Compound Culture & Stimulate->Treat with Compound Incubate Incubate Treat with Compound->Incubate Phagocytosis Assay Phagocytosis Assay Incubate->Phagocytosis Assay Cytokine Assay Cytokine Assay Incubate->Cytokine Assay Lymphocyte Activation Assay Lymphocyte Activation Assay Incubate->Lymphocyte Activation Assay Data Analysis Data Analysis Phagocytosis Assay->Data Analysis Cytokine Assay->Data Analysis Lymphocyte Activation Assay->Data Analysis End End Data Analysis->End

Caption: Immunomodulatory Activity Experimental Workflow.

References

Comparative Pharmacokinetics: P-aminophenylacetyl-tuftsin vs. Tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of the immunomodulatory peptide tuftsin (B1682037) and its analogue, P-aminophenylacetyl-tuftsin.

Data Presentation: Pharmacokinetic Parameters

A direct quantitative comparison is hampered by the current lack of published pharmacokinetic data for this compound. The following table summarizes the known pharmacokinetic parameters for tuftsin and provides a template for the data required for a comprehensive comparison with this compound.

Pharmacokinetic ParameterTuftsinThis compound
Maximum Plasma Concentration (Cmax) Data not consistently reportedData not available
Time to Maximum Plasma Concentration (Tmax) Data not consistently reportedData not available
Area Under the Curve (AUC) Data not consistently reportedData not available
Half-life (t½) Approximately 16 minutes[1]Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. The following protocols outline standard procedures for conducting pharmacokinetic studies on peptides like tuftsin and its analogues.

Animal Models and Dosing

Pharmacokinetic studies for peptides are frequently conducted in rodent models, such as rats.[2] For a comparative study, male Wistar or Sprague-Dawley rats weighing between 200-250g are typically used. The peptides are administered intravenously (IV) via the tail vein to determine fundamental pharmacokinetic parameters without the influence of absorption, and orally (PO) or subcutaneously (SC) to assess bioavailability. Dosing concentrations would be determined based on anticipated potency and analytical detection limits.

Blood Sampling

Following administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Typical time points for an IV study might include 0, 2, 5, 15, 30, 60, 120, and 240 minutes post-dose. For oral or subcutaneous administration, sampling times would be extended to capture absorption and elimination phases (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

Quantification of tuftsin and its analogues in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation to extract the peptides. This is commonly done by adding a threefold volume of acetonitrile (B52724), followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected and dried under nitrogen. The dried extract is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

  • Chromatography: Separation is performed on a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and daughter ions of the target peptides.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_preclinical Preclinical Study Design cluster_analytical Analytical Phase cluster_data Data Analysis A Animal Model Selection (e.g., Rats) B Drug Administration (IV, PO, SC) A->B C Blood Sample Collection (Time Points) B->C D Plasma Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Parameter Calculation (Cmax, Tmax, AUC, t½) F->G H Comparative Analysis G->H

Figure 1. Experimental workflow for a comparative pharmacokinetic study.
Tuftsin Signaling Pathway

Tuftsin exerts its biological effects by binding to specific receptors on phagocytic cells and initiating a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tuftsin Tuftsin Receptor Tuftsin Receptor (e.g., Neuropilin-1) Tuftsin->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Phagocytosis Enhanced Phagocytosis Signaling->Phagocytosis ImmuneResponse Modulation of Immune Response Signaling->ImmuneResponse

References

P-aminophenylacetyl-tuftsin vs. Tuftsin: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the immunomodulatory peptides, P-aminophenylacetyl-tuftsin and its parent compound tuftsin (B1682037), reveals significant differences in their biological activity. While tuftsin is a well-established immunostimulant, its N-terminally modified analog, this compound, has been shown to act as an inhibitor of tuftsin's primary function. This guide provides a detailed comparison of their efficacy, supported by available experimental data, and outlines the methodologies for key immunological assays. A definitive comparison of their therapeutic indices is precluded by the current lack of toxicity data for this compound.

Efficacy and Biological Activity

The therapeutic potential of tuftsin and its analog, this compound, is primarily assessed through their effects on phagocytosis and the respiratory burst of immune cells. Phagocytosis is the process by which cells engulf and digest foreign particles, while the respiratory burst is the rapid release of reactive oxygen species (ROS) to kill pathogens.

A key study by Fridkin et al. in 1977 provides the only available experimental data directly comparing the two compounds. Their research demonstrated that while tuftsin stimulates phagocytosis by human polymorphonuclear leukocytes, this compound exhibits an inhibitory effect on this activity[1]. Furthermore, in the nitroblue tetrazolium (NBT) reduction assay, which measures the respiratory burst, tuftsin showed a stimulatory effect, whereas this compound had no effect[1].

CompoundEffect on Phagocytosis (Heat-killed yeast)Effect on NBT Reduction
Tuftsin StimulatoryStimulatory
This compound Inhibitory to tuftsin's actionNo effect

Table 1: Comparison of the Biological Activities of Tuftsin and this compound. Data is based on studies conducted on human polymorphonuclear leukocytes[1].

Therapeutic Index Evaluation

The therapeutic index is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.

Tuftsin has been shown to have a favorable safety profile with low toxicity in various studies[2][3][4].

This compound , however, lacks any publicly available toxicity data. Searches for safety data sheets or toxicological studies on this specific compound or on structurally similar N-terminally modified tuftsin analogs have not yielded any results. The PubChem database entry for 2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid (this compound) confirms the absence of safety and toxicity information[5].

Signaling Pathways and Experimental Workflows

The biological effects of tuftsin are initiated by its binding to specific receptors on phagocytic cells, which triggers a downstream signaling cascade.

Tuftsin Signaling Pathway

Tuftsin binds to the Neuropilin-1 (NRP1) receptor on the surface of macrophages and other phagocytes. This binding event is thought to initiate a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway, ultimately leading to the modulation of immune cell functions such as phagocytosis and respiratory burst.

Tuftsin Signaling Pathway Tuftsin Signaling Pathway Tuftsin Tuftsin NRP1 Neuropilin-1 (NRP1) Receptor Tuftsin->NRP1 Binds to TGFb_Pathway TGF-β Signaling Pathway NRP1->TGFb_Pathway Activates Immune_Response Enhanced Phagocytosis & Respiratory Burst TGFb_Pathway->Immune_Response Leads to

Caption: Tuftsin binds to NRP1, activating the TGF-β pathway and enhancing immune responses.

Experimental Workflow for Evaluating Phagocytosis

A common method to assess the effect of compounds like tuftsin on phagocytic activity involves incubating immune cells with a particle to be engulfed, such as yeast, and then quantifying the uptake.

Phagocytosis Assay Workflow Phagocytosis Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PMN_Isolation Isolate Polymorphonuclear Leukocytes (PMNs) Incubate Incubate PMNs with Compounds and Yeast PMN_Isolation->Incubate Yeast_Prep Prepare Heat-killed Yeast Suspension Yeast_Prep->Incubate Compound_Prep Prepare Tuftsin and This compound Solutions Compound_Prep->Incubate Stain Stain Cells Incubate->Stain Microscopy Quantify Phagocytosis (Microscopy) Stain->Microscopy Flow_Cytometry Quantify Phagocytosis (Flow Cytometry) Stain->Flow_Cytometry

References

A Researcher's Guide to Cross-Validation of P-aminophenylacetyl-tuftsin Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and functional assessment of synthetic immunomodulatory peptides like P-aminophenylacetyl-tuftsin are paramount. This guide provides a comparative overview of two essential assay methodologies: competitive enzyme-linked immunosorbent assay (ELISA) for quantification and flow cytometry-based phagocytosis assay for functional activity. Cross-validation of results from these distinct methods ensures a comprehensive understanding of the compound's concentration and its biological efficacy.

This guide presents a framework for the cross-validation of this compound assay results, offering detailed experimental protocols and a comparative analysis of the data obtained from immunological and functional assays.

Data Presentation: A Comparative Analysis

Due to the limited availability of studies directly comparing immunoassay and functional assay results for this compound within a single investigation, this table presents illustrative data based on typical results obtained from each assay type for tuftsin (B1682037) and its derivatives. This serves as a guide for expected outcomes and the types of data generated.

ParameterCompetitive ELISAPhagocytosis Assay (Flow Cytometry)
Principle Measures the concentration of this compound based on its ability to compete with a labeled antigen for a limited number of antibody binding sites.Measures the functional effect of this compound on the phagocytic activity of immune cells (e.g., neutrophils or macrophages).
Primary Endpoint Concentration (e.g., ng/mL)Percentage of phagocytic cells, Mean Fluorescence Intensity (MFI) of phagocytic cells.
Sensitivity High (e.g., typically in the low ng/mL range). A sensitivity of 5 ng/well has been reported for a competitive immunoassay of a tuftsin derivative[1].Moderate to high, dependent on cell type and experimental conditions.
Throughput High, suitable for screening large numbers of samples.Moderate, can be enhanced with automated liquid handling and data analysis.
Information Provided Quantitative concentration of the analyte.Functional bioactivity of the analyte.
Illustrative Result A standard curve showing decreasing signal with increasing concentrations of this compound.A dose-dependent increase in the percentage of phagocytic cells and/or MFI with increasing concentrations of this compound. For tuftsin, optimal stimulation of phagocytosis has been observed at concentrations around 5 µg/mL[2].

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from methodologies developed for the quantification of tuftsin derivatives.

Materials:

  • 96-well microtiter plates

  • This compound standard

  • Diphtheria toxoid-P-aminophenylacetyl-tuftsin conjugate (for coating)

  • Anti-tuftsin primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the diphtheria toxoid-P-aminophenylacetyl-tuftsin conjugate (e.g., 10 ng/well) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the this compound standard and the unknown samples. In a separate plate or tubes, pre-incubate the standards/samples with a fixed concentration of the anti-tuftsin primary antibody (e.g., 1:15,000 dilution) for 60 minutes at 37°C[1].

  • Incubation: Transfer the pre-incubated antibody-antigen mixtures to the coated and blocked plate. Incubate for 60 minutes at 37°C[1].

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance against the concentration of the this compound standard. Use the standard curve to determine the concentration of the unknown samples.

Phagocytosis Assay using Flow Cytometry

This protocol is based on established methods for assessing tuftsin-stimulated phagocytosis by neutrophils[2].

Materials:

  • Human polymorphonuclear leukocytes (PMNs) or a suitable phagocytic cell line (e.g., THP-1 macrophages)

  • This compound

  • Fluorescently labeled particles (e.g., fluorescent microspheres or opsonized zymosan particles)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Wash buffer (e.g., PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate human PMNs from fresh blood or culture and differentiate a phagocytic cell line. Resuspend the cells in culture medium.

  • Cell Plating: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere if necessary.

  • Stimulation: Treat the cells with varying concentrations of this compound (e.g., in a dose-response range) or a vehicle control. A concentration of 5 µg/mL has been shown to be effective for tuftsin[2].

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 15 minutes) at 37°C in a CO₂ incubator[2].

  • Addition of Particles: Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio (e.g., 50:1)[2].

  • Phagocytosis: Incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.

  • Removal of Non-internalized Particles: Wash the cells with cold PBS to remove non-adherent particles. To remove surface-bound particles, treat the cells briefly with trypsin-EDTA, followed by washing[2].

  • Cell Detachment: Detach the cells from the plate using a cell scraper or a suitable non-enzymatic dissociation solution.

  • Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (MFI) of the positive population.

Mandatory Visualizations

This compound Signaling Pathway

The immunomodulatory effects of tuftsin and its analogs are primarily initiated by their binding to Neuropilin-1 (Nrp1) on the surface of phagocytic cells. This interaction triggers a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, ultimately leading to the modulation of cellular functions like phagocytosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Nrp1 Neuropilin-1 (Nrp1) TGFbR_complex TGFβ Receptor Complex (TGFβRI / TGFβRII) Nrp1->TGFbR_complex Activation SMAD23 SMAD2/3 TGFbR_complex->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Nuclear Translocation Phagocytosis Enhanced Phagocytosis Gene->Phagocytosis Leads to Tuftsin This compound Tuftsin->Nrp1 Binding

Caption: Signaling pathway of this compound.

Cross-Validation Experimental Workflow

A robust cross-validation strategy involves a parallel workflow where the compound of interest is analyzed for both its concentration and its functional activity. The results are then compared to ensure a consistent and reliable assessment of the compound's properties.

G cluster_start Start cluster_assays Parallel Assays cluster_elisa Quantitative Analysis cluster_phago Functional Analysis cluster_end Analysis Sample This compound Sample ELISA Competitive ELISA Sample->ELISA Phago Phagocytosis Assay (Flow Cytometry) Sample->Phago Concentration Determine Concentration (e.g., ng/mL) ELISA->Concentration Compare Data Comparison and Cross-Validation Concentration->Compare Activity Measure Bioactivity (% Phagocytosis, MFI) Phago->Activity Activity->Compare Report Integrated Report Compare->Report

Caption: Experimental workflow for cross-validation.

References

P-aminophenylacetyl-tuftsin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of the literature on P-aminophenylacetyl-tuftsin reveals its role as an early synthetic analog of the immunomodulatory peptide tuftsin (B1682037). While qualitative data confirms its inhibitory effect on tuftsin-stimulated phagocytosis, a notable gap exists in the literature regarding quantitative metrics of its activity, such as IC50 values and binding affinities. This guide provides a comprehensive comparison of this compound with its parent compound and other analogs, alongside detailed experimental protocols and an overview of the relevant signaling pathways.

Comparative Analysis of Tuftsin Analogs

This compound was one of several analogs synthesized to investigate the structure-activity relationship of tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) known to stimulate phagocytosis.[1] Unlike tuftsin and some of its other analogs that act as agonists, this compound was found to be an inhibitor of tuftsin's phagocytic activity.[1] This key difference makes it a valuable tool for studying the tuftsin receptor and its signaling cascade.

The following table summarizes the biological activities of tuftsin and a selection of its analogs, highlighting the unique position of this compound.

CompoundStructure ModificationBiological ActivityQuantitative Data (IC50/K_D)
Tuftsin-Stimulates phagocytosisK_D = 5.3 x 10⁻⁸ M[2]
This compound N-terminal acylationInhibits tuftsin-stimulated phagocytosis Not Reported
[Ala¹]tuftsinThreonine replaced by AlanineInhibits tuftsin-stimulated phagocytosisNot Reported
[Lys¹]tuftsinThreonine replaced by LysineStimulates phagocytosis (less potent than tuftsin)Not Reported
[Ser¹]tuftsinThreonine replaced by SerineStimulates phagocytosis (less potent than tuftsin) and inhibits tuftsin's actionNot Reported
Acetyl-tuftsinN-terminal acetylationInhibits tuftsin-stimulated phagocytosisNot Reported

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the tuftsin literature.

Phagocytosis Assay

This protocol is adapted from studies investigating the effect of tuftsin and its analogs on the phagocytic activity of polymorphonuclear leukocytes (PMNs).[1][3]

Objective: To quantify the engulfment of particles by phagocytic cells in the presence or absence of tuftsin and its analogs.

Materials:

  • Polymorphonuclear leukocytes (PMNs) isolated from fresh human blood.

  • Heat-killed yeast cells (e.g., Saccharomyces cerevisiae) or fluorescently labeled microspheres.

  • Hanks' Balanced Salt Solution (HBSS).

  • Tuftsin and its analogs (e.g., this compound).

  • Microscope slides and coverslips.

  • Light microscope.

  • Trypan blue solution (for distinguishing between attached and ingested particles).

Procedure:

  • Preparation of PMNs: Isolate PMNs from heparinized human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cells with HBSS and resuspend to a concentration of 1 x 10⁷ cells/mL.

  • Preparation of Particles: Wash heat-killed yeast cells or microspheres with HBSS and resuspend to a concentration of 1 x 10⁸ particles/mL.

  • Incubation:

    • In a series of test tubes, pre-incubate 0.5 mL of the PMN suspension with varying concentrations of tuftsin or its analogs for 15 minutes at 37°C. For inhibitory assays, PMNs are incubated with the inhibitor (e.g., this compound) before the addition of tuftsin.

    • A control tube with PMNs and HBSS only should be included.

  • Phagocytosis: Add 0.5 mL of the particle suspension to each tube, resulting in a particle-to-cell ratio of approximately 10:1.

  • Incubation: Incubate the mixtures for 30 minutes at 37°C with gentle shaking.

  • Termination of Phagocytosis: Stop the phagocytosis by placing the tubes on ice.

  • Microscopic Analysis:

    • Prepare smears of the cell suspensions on microscope slides.

    • Stain the slides with a suitable stain (e.g., Giemsa or Wright's stain).

    • Optionally, use trypan blue to quench the fluorescence of non-ingested fluorescent particles.

  • Quantification:

    • Under a light microscope, count the number of ingested particles in at least 100 individual PMNs for each experimental condition.

    • The phagocytic index can be calculated as the percentage of phagocytosing cells, and the phagocytic activity can be expressed as the average number of ingested particles per cell.

Receptor Binding Assay

This protocol is based on competitive binding assays used to determine the affinity of tuftsin and its analogs to their receptors on macrophages.[2]

Objective: To measure the binding affinity (K_D or IC50) of unlabeled tuftsin analogs by their ability to compete with a radiolabeled tuftsin ligand for receptor binding.

Materials:

  • Isolated macrophages (e.g., thioglycollate-elicited mouse peritoneal macrophages).

  • Radiolabeled tuftsin (e.g., [³H]tuftsin).

  • Unlabeled tuftsin and its analogs (e.g., this compound).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Preparation: Harvest macrophages and wash them with cold binding buffer. Resuspend the cells to a concentration of 1-2 x 10⁶ cells/mL.

  • Competitive Binding:

    • Set up a series of tubes containing a fixed concentration of radiolabeled tuftsin (e.g., 10 nM [³H]tuftsin).

    • Add increasing concentrations of unlabeled competitor (tuftsin or its analogs) to these tubes.

    • Include a tube with only radiolabeled tuftsin to determine total binding and a tube with a large excess of unlabeled tuftsin to determine non-specific binding.

  • Incubation: Add the macrophage suspension to each tube and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The filters will trap the cells with the bound ligand.

    • Wash the filters quickly with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of tuftsin are initiated by its binding to specific receptors on the surface of phagocytic cells. The primary receptor for tuftsin has been identified as Neuropilin-1 (NRP1). Upon binding, tuftsin is thought to trigger a signaling cascade that involves the Transforming Growth Factor-beta (TGFβ) pathway.

Below are diagrams illustrating the proposed signaling pathway of tuftsin and a typical experimental workflow for studying its analogs.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin NRP1 Neuropilin-1 (NRP1) Receptor Tuftsin->NRP1 Binding TGFbR TGFβ Receptor NRP1->TGFbR Co-receptor activation SMADs SMAD Proteins TGFbR->SMADs Phosphorylation Phagocytosis Enhanced Phagocytosis SMADs->Phagocytosis Gene_Expression Gene Expression Changes SMADs->Gene_Expression Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Tuftsin Analogs (e.g., this compound) Purification Purify by HPLC Synthesis->Purification Characterization Characterize by Mass Spec & NMR Purification->Characterization Phagocytosis_Assay Phagocytosis Assay Characterization->Phagocytosis_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Signaling_Assay Downstream Signaling Analysis (e.g., Western Blot for SMADs) Phagocytosis_Assay->Signaling_Assay Data_Analysis Quantitative Analysis (IC50, KD) Phagocytosis_Assay->Data_Analysis Binding_Assay->Data_Analysis Signaling_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Conclusion Conclusion on Analog's Effect SAR->Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of P-aminophenylacetyl-tuftsin, a synthetic peptide derivative. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[2]

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A lab coat or other protective work clothing is required.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse eyes for at least 15 minutes with water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[2]

Waste Segregation and Container Management

Proper segregation and labeling of waste streams are crucial for safe and compliant disposal. Do not mix non-hazardous waste with chemical waste.

Waste TypeRecommended ContainerLabeling Requirements
Solid Waste (e.g., contaminated gloves, wipes, vials)Designated, leak-proof, and clearly labeled chemical waste container.[1]"Chemical Waste," Contents ("Solid Waste contaminated with this compound"), Accumulation Start Date.
Liquid Waste (e.g., unused solutions, rinsates)Designated, leak-proof, and clearly labeled chemical waste container (plastic is preferred).[3]"Chemical Waste," Contents ("Liquid Waste containing this compound"), Accumulation Start Date.
Sharps (e.g., contaminated needles, pipette tips)Labeled, puncture-resistant sharps container.[4]"Chemically Contaminated Sharps," Contents ("Sharps contaminated with this compound").
Empty Containers Original container or appropriate laboratory glassware/plastic waste bin.Deface the original label. The rinsed container may be disposed of as regular lab waste, per institutional policy.[5]

Step-by-Step Disposal Protocol

The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [6]

Protocol for Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled, and leak-proof chemical waste container.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[3]

  • Decontamination (Optional, if required by institutional policy): For certain solid waste, immersion in a 10% bleach solution for at least 30 minutes may be recommended for decontamination.[5] After decontamination, decant the bleach solution and manage it as liquid chemical waste. Dispose of the decontaminated solid waste as per institutional guidelines.

  • Disposal: When the container is full or reaches its accumulation time limit (typically 6-12 months), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[3][7]

Protocol for Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof chemical waste container.

  • Chemical Inactivation (Optional, if required by institutional policy): In a chemical fume hood, a 10% bleach solution can be added to the liquid waste to a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes.[5]

  • Neutralization (if applicable): If bleach is used for inactivation, neutralize the solution if required by local wastewater regulations before disposal as chemical waste.

  • Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area.

  • Disposal: Do not pour liquid peptide waste down the sink. [1] Arrange for collection by your institution's EHS or a certified hazardous waste contractor.

Disposal Workflow

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_interim_storage Interim Storage cluster_final_disposal Final Disposal Solid_Waste Solid Waste (gloves, vials, etc.) Solid_Container Labeled Solid Chemical Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions, rinsates) Liquid_Container Labeled Liquid Chemical Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (needles, pipettes) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container SAA Satellite Accumulation Area (in lab) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup Arrange for EHS Pickup SAA->EHS_Pickup Waste_Disposal_Facility Licensed Waste Disposal Facility EHS_Pickup->Waste_Disposal_Facility

Caption: Workflow for the proper disposal of this compound waste.

Important Safety Reminders

  • Never dispose of chemical waste down the sanitary sewer. [8]

  • Do not evaporate chemical waste in a fume hood as a method of disposal. [8]

  • Ensure all personnel handling chemical waste are trained on proper procedures.[8]

  • Keep waste containers closed except when adding waste.

  • Maintain a clean and organized work area to prevent spills and accidental exposure.[1]

For further guidance, always contact your institution's Environmental Health and Safety (EHS) department. They can provide specific protocols tailored to your location and facilities.

References

Comprehensive Safety and Handling Guide for P-aminophenylacetyl-tuftsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for P-aminophenylacetyl-tuftsin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar peptide-based compounds and related chemicals like Tuftsin and 4-aminophenylacetic acid.

Pre-Operational Safety Checklist

Before handling this compound, ensure the following are in place:

  • Familiarization: All personnel must be familiar with this guide and the location of safety equipment.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.[1]

  • Ventilation: A certified chemical fume hood or other suitable local exhaust ventilation must be used.

  • Personal Protective Equipment (PPE): All required PPE must be available and in good condition.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.[2][3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.[4]Prevents skin contact and absorption.[2]
Body Protection A full-length laboratory coat.[2][3]Protects against spills and contamination of personal clothing.
Respiratory A dust respirator or an approved/certified respirator should be used, especially when handling the powdered form to avoid inhalation.[2]May be harmful if inhaled and may cause respiratory tract irritation.[2]
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.

Step-by-Step Handling and Operational Plan

3.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of this compound within a designated area, preferably a chemical fume hood, to control airborne particles.[2]

  • Weighing: When weighing the lyophilized powder, do so in a fume hood on a tared weigh boat. Handle with care to avoid creating dust.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily available.

3.2. Reconstitution:

  • Solvent Selection: Reconstitute this compound in a suitable solvent as per the experimental protocol. Distilled water or acetonitrile (B52724) are common solvents for similar peptides.

  • Procedure: Slowly add the solvent to the vial containing the lyophilized powder. Cap the vial and gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking to prevent denaturation.

  • Labeling: Immediately label the reconstituted solution with the compound name, concentration, date, and your initials.

3.3. Experimental Use:

  • Aliquotting: To maintain stability, it is recommended to create single-use aliquots of the reconstituted solution.

  • Temperature Control: Keep solutions on ice during experiments unless the protocol specifies otherwise.

  • Cross-Contamination: Use fresh, sterile pipette tips for each transfer to prevent cross-contamination.

Emergency Procedures

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a damp cloth.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Storage and Disposal Plan

5.1. Storage:

  • Lyophilized Powder: Store in a tightly sealed container in a freezer at or below -20°C, protected from light.[5] The product may be hygroscopic.[5]

  • Reconstituted Solution: Store aliquots at -20°C or as recommended by the specific product datasheet. Avoid repeated freeze-thaw cycles.

5.2. Disposal:

  • Waste Generation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Disposal Protocol: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[2] Place in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE 1. Don Appropriate PPE Prep_Workspace 2. Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Locate_Safety_Equipment 3. Locate Safety Equipment Prep_Workspace->Locate_Safety_Equipment Weigh_Powder 4. Weigh Powder Carefully Locate_Safety_Equipment->Weigh_Powder Reconstitute 5. Reconstitute with Solvent Weigh_Powder->Reconstitute Use_in_Experiment 6. Use in Experiment Reconstitute->Use_in_Experiment Store_or_Dispose 7. Store Aliquots or Dispose of Unused Solution Use_in_Experiment->Store_or_Dispose Clean_Workspace 8. Clean and Decontaminate Workspace Store_or_Dispose->Clean_Workspace Doff_PPE 9. Doff and Dispose of PPE Clean_Workspace->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.